Product packaging for L-Isoserine(Cat. No.:CAS No. 632-13-3)

L-Isoserine

Cat. No.: B556875
CAS No.: 632-13-3
M. Wt: 105,1 g/mole
InChI Key: DLDTUYIGYMNERN-UHFFFAOYSA-N
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Description

(S)-Isoserine>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6ClNO3 B556875 L-Isoserine CAS No. 632-13-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-amino-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYNFMYTOJXKLE-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426449
Record name (S)-Isoserine
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Molecular Weight

105.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632-13-3
Record name L-Isoserine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (S)-Isoserine
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Record name (2S)-3-Amino-2-hydroxy-propanoic acid
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Foundational & Exploratory

L-Isoserine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of L-Isoserine, a non-proteinogenic α-hydroxy-β-amino acid. It covers its chemical structure, physicochemical properties, synthesis protocols, and biological significance, with a focus on its emerging role in neuroscience and as a scaffold for inhibitor design.

Chemical Identity and Structure

This compound, systematically named (2S)-3-amino-2-hydroxypropanoic acid, is a structural isomer of the proteinogenic amino acid L-serine. The key distinction lies in the relative positions of the amino and hydroxyl groups. In this compound, the amino group is situated on the β-carbon (C3), while the hydroxyl group is on the α-carbon (C2).

The stereochemistry at the α-carbon is 'S', defining it as the L-enantiomer. This structural arrangement confers unique chemical and biological properties distinct from its more common isomer.

Chemical Structure:

  • IUPAC Name: (2S)-3-amino-2-hydroxypropanoic acid[1][2]

  • Synonyms: (S)-2-Hydroxy-β-alanine, (S)-3-Amino-2-hydroxypropionic acid[3]

  • CAS Number: 632-13-3

  • Molecular Formula: C₃H₇NO₃

  • SMILES: NC--INVALID-LINK--C(O)=O

  • InChI Key: BMYNFMYTOJXKLE-REOHCLBHSA-N

Physicochemical and Quantitative Data

This compound is typically a white to off-white crystalline powder. Its key quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Weight 105.09 g/mol
Melting Point 197–201 °C
Specific Optical Rotation [α]20/D -31.0° to -34.0° (c=1, H₂O)
Water Solubility Slightly soluble
pKa₁ 2.72 (+1) at 25°C
pKa₂ 9.25 (0) at 25°C
Aminopeptidase N (APN) Inhibition (IC₅₀) 563 µM

Experimental Protocols

The synthesis of this compound derivatives is crucial for developing novel therapeutic agents. Below are detailed methodologies for key synthetic transformations starting from commercially available this compound.

3.1. Synthesis of N-Boc-L-Isoserine (8)

This protocol describes the protection of the amino group of this compound using a tert-butyloxycarbonyl (Boc) group, a common step in peptide synthesis and derivatization.

  • Materials: this compound (7), Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Dioxane, Water.

  • Procedure:

    • Dissolve this compound in an aqueous solution of sodium hydroxide.

    • Add a solution of Di-tert-butyl dicarbonate in dioxane to the reaction mixture.

    • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of approximately 2-3.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-3-(tert-butoxycarbonylamino)-2-hydroxypropanoic acid (8) as a colorless solid.

  • Characterization Data: Yield: 93.5%, mp 85–88°C; [α]²⁵D = +6.7° (c 1, MeOH); ESI-MS m/z: 206.1 [M+H]⁺.

3.2. Synthesis of N-Boc-L-Isoserine Methyl Ester (1)

This procedure involves the esterification of the carboxylic acid group of this compound, often performed after N-protection.

  • Materials: N-Boc-L-Isoserine (8), Methanol (MeOH), Thionyl chloride (SOCl₂) or another suitable esterification reagent.

  • Procedure:

    • Suspend N-Boc-L-Isoserine in anhydrous methanol.

    • Cool the suspension in an ice bath (0 °C).

    • Add thionyl chloride dropwise to the mixture while stirring.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford N-Boc-L-isoserine methyl ester (1).

Biological Significance and Signaling Pathways

This compound exhibits notable biological activities, positioning it as a molecule of interest in drug development. Its primary roles identified to date involve neurotransmitter transport and enzyme inhibition.

4.1. Role in GABA Transport

This compound is a selective substrate for the glial GABA transporter 3 (GAT3). Research has indicated that this compound can upregulate the expression of GAT3 in the peri-infarct regions following a focal ischemic stroke. This upregulation is associated with increased functional recovery, suggesting a neuroprotective or neurorestorative role.

The proposed mechanism involves this compound administration leading to increased GAT3 protein expression, which in turn enhances GABA uptake by glial cells. This modulation of the GABAergic system may contribute to the observed therapeutic effects.

GAT3_Upregulation cluster_event Ischemic Stroke cluster_intervention Therapeutic Intervention cluster_cellular_response Cellular and Functional Outcome Ischemia Focal Ischemic Stroke L_Isoserine This compound Administration GAT3 Increased GAT3 Expression L_Isoserine->GAT3 Upregulates GABA_Uptake Enhanced Glial GABA Uptake GAT3->GABA_Uptake Leads to Recovery Functional Recovery GABA_Uptake->Recovery Promotes

Caption: this compound's role in post-stroke recovery via GAT3 upregulation.

4.2. Inhibition of Aminopeptidase N (APN/CD13)

This compound and its derivatives have been identified as inhibitors of Aminopeptidase N (APN), also known as CD13. APN is a zinc-dependent metalloprotease that plays a significant role in tumor invasion, metastasis, and angiogenesis. Its inhibition is a validated strategy in cancer therapy. This compound itself shows weak inhibitory activity, but it serves as a valuable scaffold for the synthesis of more potent inhibitors. For instance, coupling this compound with other amino acids, such as in this compound-L-leucine dipeptides, has been shown to enhance inhibitory activity against related aminopeptidases.

The development workflow for these inhibitors is outlined below.

Inhibitor_Development_Workflow Start This compound Scaffold Synth Chemical Synthesis of Derivatives Start->Synth Eval Enzymatic Assay (APN Inhibition) Synth->Eval SAR Structure-Activity Relationship (SAR) Analysis Eval->SAR SAR->Synth Iterate Lead Lead Compound Identification SAR->Lead Opt Lead Optimization Lead->Opt Identified

Caption: Workflow for developing this compound-based APN inhibitors.

Conclusion

This compound is a versatile chiral building block with significant potential in medicinal chemistry and drug development. Its unique structure distinguishes it from L-serine, leading to distinct biological activities. The ability to modulate the GABAergic system through GAT3 upregulation highlights its potential in treating neurological disorders such as stroke. Furthermore, its role as a scaffold for designing potent Aminopeptidase N inhibitors underscores its relevance in oncology research. The synthetic protocols provided herein offer a foundation for researchers to explore the derivatization of this compound to create novel compounds with enhanced therapeutic properties. Further investigation into its biological mechanisms and applications is warranted.

References

L-Isoserine CAS number and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to L-Isoserine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a non-proteinogenic amino acid and an isomer of L-serine, is a molecule of significant interest in the fields of medicinal chemistry and neurobiology. Its unique structural properties allow it to serve as a versatile building block in organic synthesis and as a modulator of key biological targets. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and an exploration of its known mechanisms of action.

Core Identification

This compound is systematically known as (S)-3-amino-2-hydroxypropanoic acid.

  • CAS Number: 632-13-3[1][2][3][4]

  • Molecular Formula: C₃H₇NO₃[1]

  • Molecular Weight: 105.09 g/mol

Physicochemical Properties

This compound is a white to off-white crystalline powder. It is characterized by its moisture sensitivity and should be stored under an inert atmosphere at 2-8°C.

PropertyValueReference
Appearance White to off-white crystalline powder
Melting Point 197-201 °C
Boiling Point (Predicted) 386.6 ± 27.0 °C
Density (Predicted) 1.415 ± 0.06 g/cm³
Solubility Slightly soluble in water. Soluble in H₂O at 100 mg/mL with sonication.
pKa₁ 2.72 (+1) at 25°C
pKa₂ 9.25 (0) at 25°C
Specific Optical Rotation -32.0° to -34.0°
Storage Conditions 2-8°C, under inert gas (Nitrogen or Argon)

Biological Activity and Applications

This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. Its primary research applications stem from its ability to interact with specific biological targets, making it a lead compound for drug development.

Aminopeptidase N (APN/CD13) Inhibition

This compound has been identified as an inhibitor of Aminopeptidase N (APN), a zinc-dependent metalloprotease often overexpressed on the surface of tumor cells, playing a crucial role in tumor invasion, angiogenesis, and metastasis. This compound itself shows inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) of 563 μM. This has led to the development of this compound-containing dipeptides and tripeptides with significantly enhanced inhibitory potency against APN.

The proposed mechanism involves the hydroxyl and carbonyl groups of the isoserine scaffold chelating the active site zinc ion of APN, which is essential for its catalytic activity.

APN_Inhibition cluster_APN Aminopeptidase N (APN) Active Site APN APN Enzyme Inhibition Enzyme Inhibition Zn_ion Zn²⁺ Zn_ion->APN part of Substrate_Binding_Pocket S1 Pocket Substrate_Binding_Pocket->APN part of L_Isoserine This compound Derivative L_Isoserine->Zn_ion Chelation by hydroxyl & carbonyl groups GAT3_Upregulation_Workflow Stroke Ischemic Stroke GAT3_down Decreased GAT3 Expression Stroke->GAT3_down GABA_up Increased Tonic GABA Inhibition GAT3_down->GABA_up Recovery_down Impaired Functional Recovery GABA_up->Recovery_down L_Isoserine This compound Administration GAT3_up Increased GAT3 Surface Expression L_Isoserine->GAT3_up acts as substrate, upregulates transporter GABA_down Normalized Tonic GABA Inhibition GAT3_up->GABA_down Recovery_up Enhanced Functional Recovery GABA_down->Recovery_up APN_Assay_Workflow Step1 1. Prepare Reagents (APN, Substrate, Inhibitor) Step2 2. Pre-incubate APN and Inhibitor at 37°C Step1->Step2 Step3 3. Add Substrate (L-Leu-p-nitroanilide) Step2->Step3 Step4 4. Monitor Reaction (Absorbance at 405 nm) Step3->Step4 Step5 5. Data Analysis (Calculate IC₅₀) Step4->Step5

References

In Vitro Biological Activity of L-Isoserine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activity of L-Isoserine, focusing on its interactions with key biological targets and its effects on cellular systems. The information presented herein is intended to support further research and drug development efforts centered around this intriguing amino acid derivative.

Aminopeptidase N (APN/CD13) Inhibition

A primary area of investigation for this compound and its derivatives has been their inhibitory activity against Aminopeptidase N (APN), a zinc-dependent metalloprotease overexpressed in various cancer cells and involved in tumor invasion, angiogenesis, and metastasis.

Quantitative Data: Inhibitory Potency

This compound itself exhibits modest inhibitory activity against APN. However, synthetic modifications, particularly the formation of dipeptide and tripeptide derivatives, have been shown to significantly enhance this inhibitory potency. The half-maximal inhibitory concentration (IC50) values for this compound and several of its derivatives are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound and Dipeptide Derivatives against Aminopeptidase N (APN)

CompoundStructure/ModificationIC50 (µM) against APNReference
This compound-563[1]
This compound-L-leucine dipeptideDipeptide with L-leucine140 (against Aminopeptidase B)[1]

Table 2: In Vitro Inhibitory Activity of this compound Tripeptide Derivatives against Aminopeptidase N (APN)

Compound IDStructureIC50 (µM) against APNReference
14bThis compound derivative12.2[2][3]
Bestatin (positive control)-7.3[2]
Experimental Protocol: In Vitro APN Inhibition Assay

The inhibitory activity of this compound and its derivatives against APN is typically determined using a spectrophotometric assay.

Principle: The assay measures the enzymatic activity of APN by monitoring the hydrolysis of a chromogenic substrate, L-Leucine-p-nitroanilide. In the presence of an inhibitor, the rate of hydrolysis decreases, which is quantified by a reduction in the absorbance of the product, p-nitroaniline, at 405 nm.

Materials:

  • Aminopeptidase N (from porcine kidney microsomes)

  • L-Leucine-p-nitroanilide (substrate)

  • This compound or its derivatives (test compounds)

  • Bestatin (positive control inhibitor)

  • 50 mM Phosphate Buffered Saline (PBS), pH 7.2

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare solutions of the test compounds and the positive control in the assay buffer. Neutralize the pH to 7.5 if necessary.

  • In a 96-well plate or spectrophotometer cuvette, add the assay buffer, the enzyme solution, and the test compound at various concentrations.

  • Pre-incubate the mixture at 37°C for a defined period.

  • Initiate the enzymatic reaction by adding the substrate, L-Leucine-p-nitroanilide.

  • Monitor the change in absorbance at 405 nm over time at 37°C.

  • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Diagram: Workflow for Aminopeptidase N Inhibition Assay

APN_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Solutions: - APN Enzyme - Substrate (L-Leu-p-nitroanilide) - Test Compounds (this compound derivatives) - Buffer (PBS, pH 7.2) Incubation Incubate Enzyme + Inhibitor (37°C) Reagents->Incubation Add to plate Reaction Add Substrate to Initiate Reaction Incubation->Reaction Measurement Measure Absorbance at 405 nm (Kinetic Reading) Reaction->Measurement Calculation Calculate Reaction Rates & % Inhibition Measurement->Calculation IC50 Determine IC50 Values Calculation->IC50

Caption: Workflow for the in vitro Aminopeptidase N (APN) inhibition assay.

Antiproliferative Activity of this compound Derivatives

Several derivatives of this compound that exhibit potent APN inhibitory activity have also been evaluated for their ability to inhibit the proliferation of human cancer cell lines in vitro.

Quantitative Data: Antiproliferative Potency

The antiproliferative activity is typically expressed as the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

Table 3: In Vitro Antiproliferative Activity of this compound Derivative 14b

Cell LineCancer TypeIC50 (µM) of Compound 14bReference
Human Cancer Cell Lines(Not specified in source)Potent activity reported

Note: The specific human cancer cell lines and corresponding IC50 values for compound 14b were not detailed in the provided search results, although potent antiproliferative activity was stated.

Experimental Protocol: Cell Proliferation Assay (General)

A common method to assess antiproliferative activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric/fluorometric assays.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines

  • Cell culture medium and supplements (e.g., FBS)

  • This compound derivatives (test compounds)

  • Doxorubicin or other standard anticancer drug (positive control)

  • MTT solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and cells treated with a standard anticancer drug as a positive control.

  • After the incubation period, add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Modulation of Glial GABA Transporter 3 (GAT3)

This compound has been identified as a substrate for the glial GABA transporter 3 (GAT3), which plays a crucial role in regulating GABAergic neurotransmission. In vitro studies have explored the effect of this compound on GAT3 expression and function.

Cellular Effects

In vitro studies on cerebral astrocyte cultures have shown that this compound can induce an increase in the expression of GAT3. However, within a 48-hour exposure period, this compound did not demonstrate an effect on the surface expression of GAT3 or the total [3H]GABA uptake by the astrocytes. This suggests that while this compound can influence the overall levels of the transporter protein, its short-term impact on GABA transport activity at the cell surface may be limited in this in vitro model.

Experimental Protocol: In Vitro Characterization of GAT3 Activity

Principle: The effect of this compound on GAT3 function can be assessed by measuring the uptake of radiolabeled GABA ([3H]GABA) in primary astrocyte cultures.

Materials:

  • Primary cerebral astrocyte cultures

  • [3H]GABA (radiolabeled gamma-aminobutyric acid)

  • This compound

  • GABA and other GAT inhibitors (for control experiments)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Culture primary astrocytes in appropriate multi-well plates.

  • Pre-incubate the astrocyte cultures with varying concentrations of this compound for different durations (e.g., 60 minutes).

  • Initiate the uptake assay by adding a solution containing [3H]GABA to the wells.

  • Incubate for a short period to allow for GABA transport into the cells.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]GABA.

  • Lyse the cells to release the intracellular contents.

  • Measure the amount of [3H]GABA taken up by the cells using a scintillation counter.

  • Analyze the data to determine the effect of this compound on GABA uptake.

Diagram: this compound and GAT3 Signaling Pathway

GAT3_Pathway L_Isoserine This compound Astrocyte Astrocyte L_Isoserine->Astrocyte Acts on GAT3_protein GAT3 Protein Astrocyte->GAT3_protein Increases Expression GABA_uptake GABA Uptake GAT3_protein->GABA_uptake Mediates

Caption: this compound increases the expression of GAT3 protein in astrocytes.

Cytotoxicity and In Vitro Metabolism of this compound

Currently, there is a lack of publicly available data specifically detailing the cytotoxicity of this compound on various cell lines, presented as quantitative values such as IC50 or LD50. While the antiproliferative effects of its derivatives have been studied, the direct cytotoxic profile of the parent compound remains to be thoroughly characterized.

Similarly, specific in vitro metabolism studies for this compound have not been identified in the reviewed literature. General protocols for assessing in vitro metabolism, typically involving incubation with liver microsomes or hepatocytes followed by analysis of metabolite formation, could be applied to elucidate the metabolic fate of this compound.

Conclusion

The in vitro biological activity of this compound is most prominently characterized by its role as a lead compound for the development of potent Aminopeptidase N inhibitors with potential anticancer applications. Its derivatives have demonstrated significant inhibitory activity against APN and antiproliferative effects in cancer cell lines. Furthermore, this compound's interaction with the GAT3 transporter suggests a potential role in modulating GABAergic neurotransmission. Further research is warranted to fully elucidate the broader in vitro biological profile of this compound, including its cytotoxicity and metabolic stability, to better inform its potential therapeutic applications.

References

Natural occurrence of L-Isoserine vs synthetic production

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers and drug development professionals on the synthetic production of L-isoserine, a non-proteinogenic amino acid with growing significance in pharmaceutical research. This guide confirms the absence of its known natural occurrence and details key synthetic methodologies, providing a foundational resource for its application in medicinal chemistry.

Executive Summary

This compound, the β-amino acid isomer of L-serine, stands apart in the world of amino acids. Unlike its ubiquitous α-amino counterpart, extensive research and analysis confirm that this compound is not found in the genetic code of any known organism and has, to date, only been produced through synthetic means. Its absence from natural biosynthetic pathways underscores its unique position as a valuable chiral building block accessible solely through laboratory synthesis. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to support its application in research and drug development.

The Absence of this compound in Nature

Synthetic Production of this compound

The primary route for the stereospecific synthesis of this compound was first documented by Miyazawa and colleagues in 1976.[1] This method, which remains a cornerstone for its preparation, utilizes the readily available and chiral L-asparagine as the starting material. The synthesis proceeds in two key steps, which are detailed below.

Two-Step Synthesis from L-Asparagine

This synthesis leverages the differential reactivity of the primary amino group and the primary amide group in L-asparagine.

Step 1: Diazotization of L-Asparagine to (S)-3-Carbamoyl-2-hydroxypropionic acid

The initial step involves the selective conversion of the α-amino group of L-asparagine to a hydroxyl group through a diazotization reaction, yielding (S)-3-Carbamoyl-2-hydroxypropionic acid (also known as L-β-malamidic acid).

Step 2: Hofmann Rearrangement to (S)-Isoserine

The resulting L-β-malamidic acid is then subjected to a Hofmann rearrangement. In this reaction, the amide group is converted to a primary amine, yielding the final product, (S)-isoserine (this compound).

StepProductStarting MaterialKey ReagentsReported Yield
1(S)-3-Carbamoyl-2-hydroxypropionic acidL-AsparagineSodium nitrite, Acetic acid83%[1]
2(S)-Isoserine(S)-3-Carbamoyl-2-hydroxypropionic acidSodium hypochlorite, Alkaline solutionNot explicitly quantified in the original publication

Step 1: Synthesis of (S)-3-Carbamoyl-2-hydroxypropionic acid (II)

  • One mole of L-asparagine (I) is reacted with 1 to 2 moles of sodium nitrite in aqueous acetic acid.

  • The reaction is conducted under cooled conditions.

  • The reaction mixture is purified by resin column chromatography.

  • The product is recrystallized from aqueous ethanol to yield (S)-3-Carbamoyl-2-hydroxypropionic acid (II).

Step 2: Synthesis of (S)-Isoserine (III)

  • (S)-3-Carbamoyl-2-hydroxypropionic acid (II) is treated with sodium hypochlorite in an alkaline solution.

  • The reaction mixture is purified by resin column chromatography.

  • The final product, (S)-isoserine (III), is obtained by recrystallization from aqueous ethanol.[1]

Alternative Synthetic Approaches

While the Miyazawa method is a common route, other synthetic strategies for producing isoserine and its derivatives have been developed. These often involve multi-step processes starting from different chiral precursors or employing stereoselective reactions. For instance, derivatives of this compound have been synthesized for various applications, including their use as inhibitors of aminopeptidase N.

Visualizing the Synthetic Pathway

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic production of this compound from L-asparagine.

G cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Hofmann Rearrangement L_Asparagine L-Asparagine Intermediate (S)-3-Carbamoyl-2- hydroxypropionic acid L_Asparagine->Intermediate Yield: 83% L_Isoserine This compound Intermediate->L_Isoserine Reagents1 Sodium Nitrite Aqueous Acetic Acid Reagents1->Intermediate Reagents2 Sodium Hypochlorite Alkaline Solution Reagents2->L_Isoserine

Caption: Synthetic workflow for this compound production from L-asparagine.

Conclusion

This compound remains a molecule of significant interest due to its unique structural properties and its utility as a chiral building block in the synthesis of more complex molecules, including peptide and drug candidates. The absence of a natural source for this compound necessitates a reliance on and a thorough understanding of its synthetic production methods. The foundational two-step synthesis from L-asparagine provides a reliable and stereospecific route to this valuable non-proteinogenic amino acid. As research into novel therapeutics continues, the demand for and application of synthetically derived this compound are poised to grow, making a comprehensive understanding of its synthesis essential for professionals in the field.

References

L-Isoserine's Role in Metabolic Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-isoserine, a structural isomer of the proteinogenic amino acid L-serine, presents a unique case study in cellular biochemistry. Unlike its well-understood counterpart, this compound is not incorporated into proteins via the genetic code and is classified as a non-proteinogenic α-hydroxy-β-amino acid.[1] Current scientific literature indicates that this compound is primarily a synthetic compound, with its first documented laboratory synthesis in 1976.[1] There is a notable absence of evidence for its natural occurrence or participation in endogenous metabolic pathways in any known organism.[1]

This technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the current understanding of this compound, focusing on its known biological interactions and its utility as a synthetic tool, in contrast to the established metabolic roles of L-serine. The document will delve into the therapeutic potential of this compound, summarize relevant quantitative data, provide detailed experimental protocols for its study, and present visual diagrams of its known signaling effects and experimental applications.

Section 1: The Metabolic Context - L-Serine vs. This compound

To appreciate the unique position of this compound, it is essential to first consider the well-established metabolic pathways of L-serine. L-serine is a pivotal molecule in central metabolism, serving as a precursor for a multitude of vital biomolecules.[2]

L-Serine Metabolism:

  • Biosynthesis: L-serine is synthesized in a three-step pathway from the glycolytic intermediate 3-phosphoglycerate.

  • Degradation: It can be deaminated to pyruvate, feeding into the citric acid cycle.

  • One-Carbon Metabolism: L-serine is a major donor of one-carbon units to the folate cycle, which is crucial for the synthesis of nucleotides and the methylation of various substrates.

  • Precursor Role: It is a direct precursor to glycine, cysteine, and a variety of lipids, including phosphatidylserine and sphingolipids.

In stark contrast, this compound has not been identified as an intermediate or product in these or any other known natural metabolic pathways. Metabolomics databases of endogenous human metabolites do not typically list this compound, further supporting its classification as a non-natural amino acid.

Section 2: Known Biological Interactions and Therapeutic Potential

While not a component of core metabolism, this compound has been shown to interact with specific biological systems when introduced exogenously, highlighting its potential as a therapeutic agent and a research tool.

1. Modulation of GABAergic Neurotransmission: The most significant documented biological activity of this compound is its role as a selective substrate for the glial GABA transporter GAT3. In the context of ischemic stroke, elevated tonic GABA inhibition can impair recovery. Research has demonstrated that this compound can increase the expression of GAT3, thereby enhancing GABA uptake and promoting functional recovery in animal models of stroke. This suggests a potential therapeutic application for this compound in neurological conditions characterized by aberrant GABAergic signaling.

2. Enzyme Inhibition and Drug Development: this compound has been utilized as a scaffold in the synthesis of enzyme inhibitors. Its derivatives have shown inhibitory activity against aminopeptidase N (APN/CD13), a zinc-dependent metalloprotease that is overexpressed in various cancer cells and plays a role in tumor invasion and angiogenesis. This compound itself exhibits weak inhibitory activity against APN, but its incorporation into di- and tri-peptide structures has led to the development of more potent inhibitors.

Section 3: Data Presentation

The following table summarizes the quantitative data available for the inhibitory activity of this compound and its derivatives.

CompoundTarget EnzymeIC50 (µM)Source
This compoundAminopeptidase N (APN)563
This compound-L-leucine dipeptideAminopeptidase B140
Compound 14b (an this compound derivative)Aminopeptidase N (APN)12.2
Bestatin (positive control)Aminopeptidase N (APN)7.3
Compound 16l (an this compound tripeptide derivative)Aminopeptidase N (APN)2.51 ± 0.2

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound Tripeptide Derivatives as APN Inhibitors

This protocol is a representative example of the synthesis of this compound-containing peptide derivatives.

Materials:

  • This compound

  • (Boc)2O (Di-tert-butyl dicarbonate)

  • Amino acid methyl esters

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Sodium hydroxide (NaOH)

  • Silica gel for column chromatography

Procedure:

  • Protection of this compound: a. Dissolve this compound in a 1:1 mixture of water and dioxane. b. Add (Boc)2O and sodium bicarbonate. c. Stir at room temperature overnight. d. Acidify the solution with HCl and extract the Boc-protected this compound with ethyl acetate. e. Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to obtain Boc-L-isoserine.

  • Peptide Coupling: a. Dissolve Boc-L-isoserine, the desired amino acid methyl ester hydrochloride, EDCI, HOBt, and DIPEA in DCM. b. Stir the mixture at room temperature for 24 hours. c. Wash the reaction mixture with water, 1N HCl, and saturated sodium bicarbonate solution. d. Dry the organic layer and purify the resulting dipeptide by silica gel chromatography.

  • Boc Deprotection: a. Dissolve the Boc-protected dipeptide in a solution of TFA in DCM (1:4). b. Stir for 1-2 hours at room temperature. c. Evaporate the solvent to obtain the dipeptide trifluoroacetate salt.

  • Second Peptide Coupling: a. Repeat the peptide coupling step (Step 2) using the deprotected dipeptide and the next Boc-protected amino acid to form the tripeptide.

  • Saponification: a. Dissolve the tripeptide methyl ester in a mixture of THF and water. b. Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC). c. Acidify the mixture with HCl and extract the final tripeptide product. d. Purify by recrystallization or chromatography.

Protocol 2: In Vitro Aminopeptidase N (APN) Inhibition Assay

This protocol describes how to measure the inhibitory effect of this compound derivatives on APN activity.

Materials:

  • Microsomal aminopeptidase from porcine kidney microsomes (as the source of APN)

  • L-Leu-p-nitroanilide (substrate)

  • Phosphate-buffered saline (PBS), pH 7.2

  • This compound derivatives (test compounds)

  • Bestatin (positive control inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare stock solutions of the test compounds and Bestatin in the assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme solution, and various concentrations of the test compounds or Bestatin.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate, L-Leu-p-nitroanilide.

  • Immediately measure the change in absorbance at 405 nm over time using a microplate reader at 37°C. The hydrolysis of the substrate releases p-nitroaniline, which absorbs at this wavelength.

  • Calculate the initial reaction rates from the linear portion of the absorbance curves.

  • Determine the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 3: General Workflow for Targeted Detection of this compound in Biological Samples via LC-MS/MS

This is a general workflow that can be adapted to search for the presence of this compound in biological matrices like plasma or tissue extracts.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound analytical standard

  • Stable isotope-labeled internal standard (if available)

  • Acetonitrile with 0.1% formic acid (precipitation solvent)

  • Water with 0.1% formic acid (mobile phase A)

  • Acetonitrile with 0.1% formic acid (mobile phase B)

  • LC-MS/MS system with a HILIC or reversed-phase column suitable for polar analytes

Procedure:

  • Sample Preparation: a. Thaw the biological sample on ice. b. Perform a protein precipitation by adding 3-4 volumes of ice-cold precipitation solvent (e.g., acetonitrile with formic acid) to the sample. c. Vortex thoroughly and incubate at -20°C for 30 minutes to enhance protein precipitation. d. Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C. e. Collect the supernatant and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • LC-MS/MS Analysis: a. Optimize the mass spectrometer for this compound detection by infusing the analytical standard to determine the precursor ion and optimal fragment ions (MRM transitions) and collision energy. b. Develop a chromatographic method to separate this compound from its isomer L-serine. A HILIC column is often suitable for this separation. c. Inject the reconstituted sample extract onto the LC-MS/MS system. d. Acquire data using the optimized MRM transitions.

  • Data Analysis: a. Integrate the peak area for the this compound MRM transition. b. Confirm the identity of any detected peak by comparing its retention time to the analytical standard and ensuring the ratio of fragment ions matches the standard. c. Quantify the amount of this compound, if detected, by comparing its peak area to a standard curve generated from the analytical standard.

Section 5: Mandatory Visualizations

L_Isoserine_GAT3_Signaling cluster_condition Ischemic Stroke Condition cluster_intervention Therapeutic Intervention Elevated Tonic GABA Elevated Tonic GABA Impaired Recovery Impaired Recovery Elevated Tonic GABA->Impaired Recovery leads to L_Isoserine Exogenous this compound GAT3 GAT3 Transporter Expression L_Isoserine->GAT3 upregulates GABA_Uptake Increased GABA Uptake GAT3->GABA_Uptake Functional_Recovery Functional Recovery GABA_Uptake->Functional_Recovery promotes

Caption: Signaling effect of exogenous this compound in ischemic stroke.

L_Isoserine_Workflow Start This compound (Starting Material) Protection Boc Protection Start->Protection Coupling1 Peptide Coupling (Amino Acid 1) Protection->Coupling1 Deprotection Boc Deprotection Coupling1->Deprotection Coupling2 Peptide Coupling (Amino Acid 2) Deprotection->Coupling2 Saponification Saponification Coupling2->Saponification Final_Product This compound Peptide Derivative Saponification->Final_Product Assay Enzyme Inhibition Assay (e.g., APN) Final_Product->Assay Data IC50 Determination Assay->Data

Caption: Experimental workflow for synthesis and evaluation of this compound derivatives.

Conclusion

Future research should focus on elucidating the metabolic fate of exogenous this compound to understand how biological systems process this non-natural amino acid. Furthermore, continued exploration of its derivatives as enzyme inhibitors could lead to the development of novel therapeutic agents. For researchers in drug development, this compound represents a valuable and versatile chemical entity for creating novel molecular structures with targeted biological activities.

References

L-Isoserine: A Non-Proteinogenic Amino Acid in Focus

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

L-Isoserine, a non-proteinogenic β-amino acid, is attracting growing interest within the scientific community for its diverse biological activities and potential therapeutic applications. As an isomer of the proteinogenic amino acid L-serine, this compound serves as a valuable chiral building block in organic synthesis and has demonstrated notable effects in neuroprotection and enzyme inhibition. This technical guide provides a comprehensive overview of this compound, consolidating key data on its physicochemical properties, synthesis methodologies, biological significance, and relevant experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of this compound and its derivatives.

Introduction

Non-proteinogenic amino acids, those not encoded by the universal genetic code, represent a vast and largely untapped resource for novel therapeutic agents and biochemical tools.[1] this compound, or (S)-3-amino-2-hydroxypropanoic acid, is one such molecule that has emerged as a compound of significant interest. Its structural uniqueness, featuring an amino group at the β-position, imparts distinct chemical and biological properties compared to its α-amino acid counterpart, L-serine.

This guide will delve into the core aspects of this compound, providing a technical foundation for its study and application. We will explore its fundamental chemical and physical characteristics, detail established methods for its synthesis, and examine its known biological roles, with a particular focus on its interactions with key enzymes and transporter proteins. Furthermore, this document includes detailed experimental protocols and visual representations of associated pathways and workflows to facilitate practical application in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

PropertyValueReference
Molecular Formula C₃H₇NO₃[2]
Molecular Weight 105.09 g/mol [2]
CAS Number 632-13-3[2]
Melting Point 199-201 °C[2]
Appearance White to off-white powder/crystal
Solubility Slightly soluble in water
pKa₁ 2.72
pKa₂ 9.25
Optical Rotation [α]²⁵_D_ -32.5° (c=1, H₂O)

Synthesis of this compound

The controlled synthesis of enantiomerically pure this compound is crucial for its application in research and development. Both chemical and enzymatic routes have been explored.

Chemical Synthesis from L-Asparagine

A common and effective method for the synthesis of this compound involves the deamination of L-asparagine. This process selectively converts the α-amino group to a hydroxyl group while leaving the β-amide group intact, which is then subjected to a Hofmann rearrangement.

Materials:

  • L-Asparagine

  • Sodium nitrite (NaNO₂)

  • Acetic acid

  • Sodium hypochlorite (NaOCl) or Sodium hypobromite (NaOBr)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ion-exchange resin

  • Ethanol

Procedure:

Step 1: Synthesis of (S)-3-Carbamoyl-2-hydroxypropionic acid (L-β-malamidic acid)

  • Dissolve L-asparagine in aqueous acetic acid under cooling.

  • Slowly add a solution of sodium nitrite (1-2 molar equivalents) to the L-asparagine solution while maintaining a low temperature.

  • Stir the reaction mixture until the conversion of the amino group to a hydroxyl group is complete, while the amide group remains intact.

  • Purify the reaction mixture using resin column chromatography.

  • Recrystallize the product from aqueous ethanol to obtain (S)-3-Carbamoyl-2-hydroxypropionic acid.

Step 2: Hofmann Rearrangement to this compound

  • Treat the (S)-3-Carbamoyl-2-hydroxypropionic acid with a cold solution of sodium hypochlorite or sodium hypobromite in an alkaline solution (e.g., sodium hydroxide).

  • Carefully control the reaction temperature and time to facilitate the Hofmann rearrangement of the amide to a primary amine.

  • Neutralize the reaction mixture with hydrochloric acid.

  • Purify the resulting this compound using resin column chromatography.

  • Recrystallize the final product from aqueous ethanol to yield pure this compound.

Enzymatic Synthesis

Enzymatic methods offer high stereoselectivity and milder reaction conditions for the synthesis of β-amino acids. While a specific protocol for the direct enzymatic synthesis of this compound is not widely documented, general strategies for β-amino acid synthesis using enzymes like transaminases or lipases can be adapted. For instance, a kinetic resolution of a racemic β-amino ester using a lipase can be employed.

Principle: This method involves the enantioselective acylation or hydrolysis of a racemic mixture of isoserine ester, catalyzed by a lipase, to separate the L- and D-enantiomers.

Materials:

  • Racemic Dthis compound methyl ester

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, CAL-B)

  • Acyl donor (e.g., ethyl acetate)

  • Organic solvent (e.g., hexane)

  • Buffer solution

  • Acid and base for pH adjustment and hydrolysis

Procedure:

  • Enzymatic Resolution:

    • Suspend racemic Dthis compound methyl ester and an immobilized lipase in an organic solvent.

    • Add an acyl donor to initiate the acylation reaction. The lipase will selectively acylate one enantiomer (e.g., D-isoserine methyl ester), leaving the other (this compound methyl ester) unreacted.

    • Monitor the reaction progress using chiral HPLC.

    • Stop the reaction at approximately 50% conversion.

    • Separate the unreacted this compound methyl ester from the acylated D-isomer by filtration and column chromatography.

  • Hydrolysis:

    • Hydrolyze the purified this compound methyl ester using either acidic or basic conditions to yield this compound.

    • Purify the final product by recrystallization or ion-exchange chromatography.

G cluster_synthesis Enzymatic Synthesis Workflow racemic Racemic Dthis compound Ester lipase Immobilized Lipase (e.g., CAL-B) + Acyl Donor racemic->lipase Enzymatic Acylation separation Separation (Chromatography) lipase->separation l_ester This compound Ester separation->l_ester d_ester_acylated Acylated D-Isoserine Ester separation->d_ester_acylated hydrolysis Hydrolysis l_ester->hydrolysis l_isoserine Pure this compound hydrolysis->l_isoserine

Caption: Conceptual workflow for the enzymatic synthesis of this compound.

Biological Significance and Applications

This compound exhibits several noteworthy biological activities, making it a molecule of interest for drug discovery and development.

Inhibition of Aminopeptidase N (APN/CD13)

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that plays a crucial role in tumor invasion, angiogenesis, and metastasis. This compound has been identified as an inhibitor of APN.

CompoundTargetIC₅₀ (µM)Reference
This compoundAminopeptidase N (APN)563
This compound-L-leucine dipeptideAminopeptidase B140
This compound derivative (14b)Aminopeptidase N (APN)12.2
Bestatin (positive control)Aminopeptidase N (APN)7.3

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of APN. The activity is monitored by the hydrolysis of a chromogenic substrate, L-Leucine-p-nitroanilide, which releases p-nitroaniline, a yellow product that can be quantified spectrophotometrically.

Materials:

  • Aminopeptidase N (APN) from porcine kidney microsomes

  • L-Leucine-p-nitroanilide (substrate)

  • This compound or its derivatives (inhibitors)

  • Bestatin (positive control inhibitor)

  • 50 mM Phosphate Buffered Saline (PBS), pH 7.2

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37 °C

Procedure:

  • Prepare stock solutions of the inhibitors (this compound, derivatives, and Bestatin) in the assay buffer.

  • In a 96-well plate, add the assay buffer, APN enzyme solution, and varying concentrations of the inhibitor or control.

  • Pre-incubate the plate at 37 °C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the L-Leucine-p-nitroanilide substrate solution to each well.

  • Immediately measure the absorbance at 405 nm in kinetic mode for 30-60 minutes at 37 °C.

  • Calculate the rate of reaction (change in absorbance over time) for each inhibitor concentration.

  • Determine the percentage of inhibition relative to the uninhibited control.

  • Plot the percentage of inhibition against the inhibitor concentration and calculate the IC₅₀ value.

G cluster_workflow APN Inhibition Assay Workflow prepare Prepare Reagents (Enzyme, Substrate, Inhibitor) dispense Dispense into 96-well Plate prepare->dispense preincubate Pre-incubate at 37°C dispense->preincubate add_substrate Add Substrate preincubate->add_substrate measure Kinetic Measurement at 405 nm add_substrate->measure analyze Data Analysis (Calculate IC₅₀) measure->analyze G cluster_pathway This compound and GAT3 Signaling L_Isoserine This compound GAT3 GAT3 Transporter L_Isoserine->GAT3 Acts as a substrate GAT3_expression Increased GAT3 Expression L_Isoserine->GAT3_expression Upregulates GABA_uptake GABA Reuptake GAT3->GABA_uptake Competitively inhibits Extracellular_GABA Extracellular GABA GABA_uptake->Extracellular_GABA Neuroprotection Neuroprotection & Functional Recovery Extracellular_GABA->Neuroprotection Modulates GAT3_expression->GAT3 GAT3_expression->Neuroprotection

References

L-Isoserine as a Glial GABA Transporter 3 (GAT3) Substrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The glial GABA transporter 3 (GAT3), a member of the solute carrier 6 (SLC6) family, plays a critical role in regulating extracellular GABA levels and maintaining inhibitory neurotransmission in the central nervous system. Recent research has identified L-isoserine as a selective substrate for GAT3, highlighting its potential as a pharmacological tool to modulate GABAergic signaling and as a lead compound for therapeutic development. This technical guide provides an in-depth overview of this compound's interaction with GAT3, including quantitative data on its activity, detailed experimental protocols for its characterization, and a mechanistic overview of the GAT3 transport cycle.

Introduction to GAT3 and this compound

GABA transporters are responsible for the reuptake of GABA from the synaptic cleft and extrasynaptic space, a crucial process for terminating GABAergic neurotransmission.[1] Among the four identified GABA transporters (GAT1, GAT2, GAT3, and BGT1), GAT3 is predominantly expressed in glial cells (astrocytes) and is a key regulator of ambient GABA concentrations.[1][2] Dysregulation of GAT3 function has been implicated in various neurological and psychiatric disorders, making it an attractive target for therapeutic intervention.

This compound, a structural analog of GABA, has been characterized as a selective substrate for GAT3.[3] It competitively inhibits the uptake of GABA and is itself transported by GAT3.[3] This dual action as a "substrate inhibitor" makes this compound a valuable tool for studying GAT3 function. Furthermore, studies have shown that chronic administration of this compound can upregulate GAT3 expression, suggesting a role in promoting neuroplasticity and functional recovery in pathological conditions like ischemic stroke.

Quantitative Analysis of this compound Interaction with GAT3

The interaction of this compound with GABA transporters has been quantified through competitive uptake assays. These experiments typically measure the ability of this compound to inhibit the uptake of radiolabeled GABA ([³H]GABA) in cells expressing the transporter of interest.

CompoundTransporterAssay TypeParameterValueSelectivityReference
This compoundMouse GAT3[³H]GABA UptakeIC₅₀38.2 µM>26-fold vs. GAT1, >19-fold vs. BGT1
This compoundGABA-A Receptor[³H]muscimol BindingIC₅₀> 1000 µM-
GABAMouse GAT3FMP AssayEC₅₀10.7 µM-

Table 1: Quantitative Data for this compound Activity. This table summarizes the inhibitory potency of this compound on mouse GAT3 and its low affinity for the GABA-A receptor.

GAT3 Transport Mechanism and this compound Interaction

The transport of GABA and its substrates by GAT3 is an active process that relies on the electrochemical gradients of sodium (Na⁺) and chloride (Cl⁻) ions. The transporter operates via an alternating access mechanism, cycling between outward-facing and inward-facing conformations to bind and translocate its substrates across the cell membrane. The stoichiometry of this co-transport is a subject of ongoing research, with evidence supporting both a 2 Na⁺:1 Cl⁻:1 GABA and a more recently proposed 3 Na⁺:1 Cl⁻:1 GABA ratio. This ion coupling allows for the transport of GABA against its concentration gradient. This compound, as a substrate, is believed to be transported via the same mechanism.

GAT3_Transport_Cycle cluster_out Extracellular Space cluster_in Intracellular Space Outward_Open Outward-Facing (Open) Outward_Occluded Outward-Facing (Occluded) Outward_Open->Outward_Occluded  1. Na+, Cl-,  this compound Binding Inward_Occluded Inward-Facing (Occluded) Outward_Occluded->Inward_Occluded 2. Conformational Change Inward_Open Inward-Facing (Open) Inward_Open->Outward_Open 4. Reorientation Inward_Occluded->Inward_Open 3. This compound, Na+, Cl- Release

GAT3 Alternating Access Model

Experimental Protocols

[³H]GABA Competitive Uptake Assay in HEK293 Cells

This protocol describes a method to determine the inhibitory potency (IC₅₀) of this compound on GAT3-mediated GABA uptake. The assay measures the competition between unlabeled this compound and radiolabeled [³H]GABA for transport into Human Embryonic Kidney 293 (HEK293) cells stably expressing the GAT3 transporter.

Materials:

  • HEK293 cells stably transfected with the GAT3 gene

  • Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Poly-D-lysine coated 96-well plates

  • Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • [³H]GABA (specific activity ~30-60 Ci/mmol)

  • This compound stock solution

  • Unlabeled GABA (for determining non-specific uptake)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-GAT3 cells in appropriate culture medium.

    • Approximately 48 hours before the assay, seed the cells onto poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 50,000 cells/well).

  • Assay Preparation:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of room temperature Assay Buffer.

  • Competition Reaction:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Add 75 µL of Assay Buffer containing a fixed concentration of [³H]GABA (e.g., 30 nM) and varying concentrations of this compound to the wells.

    • Total Uptake Wells: Contain [³H]GABA only.

    • Non-specific Uptake Wells: Contain [³H]GABA and a high concentration of unlabeled GABA (e.g., 10 mM) to saturate the transporters.

    • Test Wells: Contain [³H]GABA and the serial dilutions of this compound.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 10-20 minutes) to allow for GABA uptake. This time should be within the linear range of uptake for the cell line.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution from the wells and washing the cells three times with ice-cold Assay Buffer.

    • Lyse the cells by adding a scintillation fluid compatible with cell lysis directly to each well.

  • Detection:

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific [³H]GABA uptake as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture HEK293-GAT3 Cells Plate_Cells Seed Cells in 96-well Plate Cell_Culture->Plate_Cells Wash_Cells Wash with Assay Buffer Plate_Cells->Wash_Cells Add_Reagents Add [3H]GABA +/- this compound Wash_Cells->Add_Reagents Incubate Incubate (e.g., 20 min) Add_Reagents->Incubate Terminate Terminate and Wash Incubate->Terminate Lyse Lyse Cells Terminate->Lyse Count Scintillation Counting Lyse->Count Calculate Calculate Specific Uptake Count->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

[3H]GABA Competitive Uptake Assay Workflow

Conclusion and Future Directions

This compound has emerged as a key pharmacological tool for investigating the function and regulation of the GAT3 transporter. Its selectivity as a substrate allows for the specific modulation of glial GABA uptake, providing insights into the role of GAT3 in maintaining synaptic and extrasynaptic GABA homeostasis. The ability of this compound to upregulate GAT3 expression opens new avenues for therapeutic strategies aimed at enhancing GABAergic tone in conditions characterized by GAT3 dysfunction.

Future research should focus on determining the full kinetic profile of this compound transport (Kₘ and Vₘₐₓ) at both human and rodent GAT3 to provide a more complete understanding of its substrate properties. Furthermore, elucidating the signaling pathways responsible for the this compound-induced upregulation of GAT3 expression could identify novel targets for drug development. The continued study of this compound and similar compounds will undoubtedly advance our understanding of glial-neuronal interactions and contribute to the development of novel therapies for a range of neurological disorders.

References

The Synthesis of Isoserine: A Journey from Discovery to Modern Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoserine, a non-proteinogenic β-amino acid and a structural isomer of serine, has garnered significant interest in medicinal chemistry due to the biological activities of its derivatives. Unlike its α-amino acid counterpart, isoserine is not incorporated into proteins via the genetic code and has been exclusively produced through chemical synthesis. This guide provides a comprehensive overview of the discovery and historical evolution of isoserine synthesis, detailing key experimental protocols and quantitative data. Furthermore, it explores the biological significance of isoserine, focusing on its role as a modulator of the GABA transporter GAT3 and the development of its derivatives as inhibitors of Aminopeptidase N (APN) for potential cancer therapy.

Discovery and Early Synthesis

The first documented chemical synthesis of isoserine was reported in 1976 by Miyazawa and colleagues. Their approach laid the groundwork for future explorations into the synthesis of this intriguing molecule. An even earlier method, though not initially aimed at isoserine itself, was described by Freudenberg in 1914, which involved the Hofmann rearrangement of L-β-malamidic acid.

The First Documented Synthesis: Miyazawa et al. (1976)

The pioneering work by Miyazawa et al. provided the first explicit synthesis of (S)-isoserine starting from L-asparagine. The method is a two-step process involving the diazotization of the α-amino group of L-asparagine to yield (S)-3-carbamoyl-2-hydroxypropanoic acid (L-β-malamidic acid), followed by a Hofmann rearrangement to give (S)-isoserine.

Experimental Protocol: Synthesis of (S)-Isoserine from L-Asparagine

Step 1: Synthesis of (S)-3-Carbamoyl-2-hydroxypropanoic acid (L-β-malamidic acid)

  • A solution of L-asparagine (1 mole) in aqueous acetic acid is prepared.

  • The solution is cooled in an ice bath.

  • Sodium nitrite (1 to 2 moles) is added portion-wise to the cooled solution while maintaining the temperature.

  • The reaction mixture is stirred for a specified period to allow for the conversion of the primary amino group to a hydroxyl group.

  • The resulting solution is purified by resin column chromatography.

  • The product is recrystallized from aqueous ethanol to yield pure (S)-3-carbamoyl-2-hydroxypropanoic acid.

Step 2: Synthesis of (S)-Isoserine via Hofmann Rearrangement

  • (S)-3-Carbamoyl-2-hydroxypropanoic acid is treated with sodium hypochlorite in an alkaline solution.

  • The reaction mixture is stirred, allowing the Hofmann rearrangement to proceed, converting the amide to a primary amine with the loss of a carbon atom.

  • The solution is then purified using resin column chromatography.

  • Recrystallization from aqueous ethanol affords pure (S)-isoserine.

Historical Precedent: The Freudenberg Method (1914)

While Miyazawa et al. reported the first dedicated synthesis of isoserine, the second step of their synthesis, the Hofmann rearrangement of L-β-malamidic acid, was previously described by Freudenberg in 1914. This earlier work provides a historical foundation for one of the key transformations in isoserine synthesis.

Evolution of Synthetic Methodologies

Since its initial discovery, several other methods for the synthesis of isoserine and its derivatives have been developed, offering improvements in yield, stereoselectivity, and applicability to the synthesis of complex molecules.

Synthesis from Glyoxylic Acid and Nitromethane

A common route to racemic isoserine involves the reaction of glyoxylic acid with nitromethane to form 2-hydroxy-3-nitropropanoic acid. Subsequent hydrogenolysis of the nitro group yields dl-isoserine in high yield.[1]

Experimental Workflow: Synthesis of dthis compound

G GlyoxylicAcid Glyoxylic Acid NitroAldol Nitro-aldol Reaction GlyoxylicAcid->NitroAldol Nitromethane Nitromethane Nitromethane->NitroAldol Intermediate 2-Hydroxy-3-nitropropanoic acid NitroAldol->Intermediate Hydrogenolysis Hydrogenolysis (e.g., Pd/C, H2) Intermediate->Hydrogenolysis Isoserine dthis compound Hydrogenolysis->Isoserine

Caption: Synthesis of dthis compound from glyoxylic acid.

Stereoselective Synthesis of Isoserine Derivatives

More recent advancements have focused on the stereoselective synthesis of isoserine derivatives, which are crucial for the development of chiral drugs. One notable method involves the diastereoselective alkylation of chiral bicyclic N,O-acetal isoserine derivatives.[2][3] This method allows for the synthesis of enantiomerically pure β2,2-amino acids.

Experimental Protocol: Diastereoselective Alkylation of Chiral Isoserine Derivatives

  • Formation of the Bicyclic N,O-Acetal: Commercially available this compound is first converted to N-Boc-L-isoserine methyl ester. This is then reacted with 2,2,3,3-tetramethoxybutane in the presence of a catalytic amount of camphorsulfonic acid in toluene under reflux to form the chiral bicyclic N,O-acetal diastereomers. The diastereomers are then separated by column chromatography.

  • Alkylation: The purified bicyclic N,O-acetal is dissolved in a suitable solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong base such as lithium hexamethyldisilazide (LHMDS) is added, followed by an electrophile (e.g., methyl iodide). The reaction is stirred at low temperature to allow for diastereoselective alkylation.

  • Hydrolysis: The alkylated bicyclic acetal is then subjected to acidic hydrolysis (e.g., with 6 M HCl) to yield the desired α-alkylisoserine derivative as a hydrochloride salt.

  • Purification: The final product is purified, often by recrystallization.

Quantitative Data on Isoserine Synthesis

The efficiency of different synthetic methods for isoserine and its derivatives can be compared based on their reported yields and reaction conditions.

Starting Material(s)ProductKey Reagents/ConditionsYield (%)Reference
L-Asparagine(S)-Isoserine1. NaNO₂, aq. HOAc; 2. NaOCl, NaOHGoodMiyazawa et al., 1976
Glyoxylic acid, Nitromethanedthis compound1. Base; 2. H₂, Pd/CHigh[1]
(S)-N-Boc-isoserine methyl esterChiral bicyclic N,O-acetals2,2,3,3-tetramethoxybutane, CSA, Toluene, reflux85 (as a mixture of diastereomers)[2]
Chiral bicyclic N,O-acetalα-methylated derivativeMeI, LHMDS, HMPA, low temp.95
α-alkylated bicyclic acetalsα-alkylisoserine hydrochlorides6 M HClGood

Biological Significance and Signaling Pathways

Isoserine and its derivatives have shown interesting biological activities, making them attractive targets for drug development.

This compound as a GAT3 Substrate

This compound has been identified as a selective substrate for the glial GABA transporter 3 (GAT3). In the context of ischemic stroke, where GAT3 expression is decreased, leading to an increase in tonic GABA inhibition that impairs recovery, the administration of this compound has been shown to upregulate GAT3 expression. This upregulation is proposed to enhance GABA uptake, thereby dampening tonic inhibition and promoting functional recovery.

Signaling Pathway: this compound-mediated Upregulation of GAT3

G cluster_stroke Ischemic Stroke cluster_intervention This compound Intervention Stroke Ischemic Insult DecreasedGAT3 Decreased GAT3 Expression/Function Stroke->DecreasedGAT3 IncreasedGABA Increased Tonic GABA Inhibition DecreasedGAT3->IncreasedGABA Isoserine This compound (GAT3 Substrate) ImpairedRecovery Impaired Functional Recovery IncreasedGABA->ImpairedRecovery UpregulatedGAT3 Upregulation of GAT3 Expression Isoserine->UpregulatedGAT3 EnhancedGABA Enhanced GABA Uptake UpregulatedGAT3->EnhancedGABA DampenedInhibition Dampened Tonic Inhibition EnhancedGABA->DampenedInhibition ImprovedRecovery Improved Functional Recovery DampenedInhibition->ImprovedRecovery

Caption: this compound upregulates GAT3 expression post-stroke.

Isoserine Derivatives as Aminopeptidase N (APN/CD13) Inhibitors

Derivatives of this compound have been synthesized and evaluated as inhibitors of Aminopeptidase N (APN), also known as CD13. APN is a zinc-dependent metalloprotease that is overexpressed in various cancer cells and is involved in tumor invasion, metastasis, and angiogenesis. Inhibition of APN is a promising strategy for cancer therapy. Some this compound derivatives have shown potent inhibitory activity against APN, with IC₅₀ values in the micromolar range.

Logical Relationship: APN Inhibition by Isoserine Derivatives in Cancer

G cluster_cancer Cancer Cell cluster_inhibition Therapeutic Intervention APN Aminopeptidase N (APN/CD13) TumorProgression Tumor Progression (Invasion, Metastasis, Angiogenesis) APN->TumorProgression promotes IsoserineDerivative Isoserine Derivative (APN Inhibitor) Inhibition Inhibition of APN Activity IsoserineDerivative->Inhibition Inhibition->APN ReducedProgression Reduced Tumor Progression Inhibition->ReducedProgression

Caption: Isoserine derivatives inhibit APN in cancer.

Experimental Protocol: Synthesis of this compound-L-Leucine Benzyl Ester Hydrochloride (APN Inhibitor Precursor)

This protocol describes the synthesis of a dipeptide precursor used in the development of APN inhibitors.

  • To a solution of N-Boc-L-isoserine (4 mmol) and L-leucine benzyl ester hydrochloride (4.4 mmol) in dry DCM (200 mL), add hydroxybenzotriazole (HOBt) (4.8 mmol), 4-dimethylaminopyridine (DMAP) (0.8 mmol), and triethylamine (TEA) (13.2 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (8 mmol) in DCM dropwise over 1 hour.

  • Remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • Filter the mixture to remove any precipitate.

  • Wash the filtrate with 1 M citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄ and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the protected dipeptide.

  • Deprotect the Boc group using a saturated solution of HCl in EtOAc to give the final hydrochloride salt.

Conclusion

The synthesis of isoserine has evolved significantly since its first reported synthesis in 1976. From early methods relying on classical organic reactions to modern stereoselective techniques, the ability to synthesize isoserine and its derivatives has opened up new avenues for research, particularly in the field of medicinal chemistry. The discovery of the roles of this compound in neurotransmitter transport and its derivatives in enzyme inhibition highlights the potential of this non-proteinogenic amino acid as a scaffold for the development of novel therapeutics. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in their efforts to explore the full potential of isoserine and its analogues.

References

Initial Investigations into L-Isoserine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Isoserine, a non-proteinogenic β-amino acid, has emerged as a molecule of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the initial investigations into the bioactivity of this compound, with a focus on its synthesis, potential therapeutic applications, and mechanisms of action. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. The guide also includes visualizations of signaling pathways and experimental workflows to aid in the understanding of the underlying scientific principles.

Introduction to this compound

This compound, or (S)-3-amino-2-hydroxypropanoic acid, is a structural isomer of the proteinogenic amino acid L-serine.[1] Unlike L-serine, this compound is not incorporated into proteins during translation but has been identified as a valuable chiral building block in the synthesis of various pharmaceutical compounds.[2][3] Its unique structure, featuring an α-hydroxyl group and a β-amino group, imparts distinct chemical properties that have been exploited in the development of novel therapeutic agents.[2] Initial research has highlighted its potential in cancer therapy and neurological disorders.

Synthesis of this compound and its Derivatives

The chemical synthesis of this compound is a critical step for its biological evaluation. One established method involves a two-step process starting from L-asparagine.[4] This process leverages the differential reactivity of the primary amino and amide groups to sodium nitrite, followed by a Hofmann rearrangement.

Furthermore, this compound serves as a versatile scaffold for the synthesis of a variety of derivatives with enhanced biological activities. A general scheme for the synthesis of this compound dipeptide and tripeptide derivatives has been described, often involving the protection of the amino and carboxyl groups, followed by peptide coupling reactions.

Experimental Protocol: Synthesis of (S)-3-(tert-butoxycarbonylamino)-2-hydroxypropanoic acid (Boc-L-Isoserine)

This protocol outlines the synthesis of a key intermediate for the preparation of this compound derivatives.

  • Materials: this compound, di-tert-butyl dicarbonate (Boc)₂O, sodium hydroxide (NaOH), water, diethyl ether, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve this compound in an aqueous solution of NaOH.

    • Add (Boc)₂O to the solution and stir at room temperature overnight.

    • Wash the reaction mixture with diethyl ether to remove any unreacted (Boc)₂O.

    • Acidify the aqueous layer with HCl to a pH of 2-3.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound.

Bioactivity of this compound

Initial investigations have revealed two primary areas of this compound bioactivity: its role as an aminopeptidase N inhibitor and its effect on the GABA transporter GAT3.

Aminopeptidase N (APN/CD13) Inhibition

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that is overexpressed on the surface of various tumor cells and is implicated in tumor invasion, angiogenesis, and metastasis. This compound has been identified as an inhibitor of APN, making it a potential lead compound for the development of novel anti-cancer agents.

The inhibitory activity of this compound and its derivatives against APN has been quantified using in vitro enzyme assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to measure the potency of an inhibitor.

Table 1: Aminopeptidase N Inhibitory Activity of this compound and its Derivatives

CompoundIC₅₀ (µM)
This compound563
This compound-L-leucine dipeptide140
Compound 14b (an this compound derivative)12.2
Bestatin (positive control)7.3
Experimental Protocol: In Vitro Aminopeptidase N Inhibition Assay

This protocol describes a method to determine the IC₅₀ values of compounds against APN.

  • Materials: Porcine kidney microsomal aminopeptidase N, L-Leucine-p-nitroanilide (substrate), test compounds, 50 mM PBS (pH 7.2), 96-well plate, microplate reader.

  • Procedure:

    • Prepare various concentrations of the test compounds in 50 mM PBS.

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the test compound solutions to the respective wells and incubate at 37°C for 5 minutes.

    • Add the substrate solution (L-Leucine-p-nitroanilide) to each well to initiate the reaction.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

APN_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Dilutions Add_Compound Add Compound & Incubate Compound_Prep->Add_Compound Enzyme_Prep Prepare APN Enzyme Solution Add_Enzyme Add Enzyme to Plate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate Solution Add_Substrate Add Substrate & Incubate Substrate_Prep->Add_Substrate Add_Enzyme->Add_Compound Add_Compound->Add_Substrate Measure_Absorbance Measure Absorbance (405 nm) Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for Aminopeptidase N (APN) Inhibition Assay.

Upregulation of GABA Transporter 3 (GAT3)

In the context of neurological disorders, this compound has been shown to induce long-lasting beneficial effects in a mouse model of focal ischemic stroke. This effect is attributed to its ability to increase the expression of the glial GABA transporter 3 (GAT3) in the peri-infarct regions. GAT3 is responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft. By upregulating GAT3, this compound may help to reduce excessive GABAergic inhibition that can impair functional recovery after a stroke.

Experimental Protocol: Western Blot Analysis of GAT3 Expression

This protocol provides a general framework for assessing changes in protein expression levels, which can be adapted for GAT3 analysis.

  • Materials: Cell or tissue lysates, lysis buffer, protein assay kit, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibody against GAT3, HRP-conjugated secondary antibody, chemiluminescent substrate, imaging system.

  • Procedure:

    • Protein Extraction: Lyse cells or tissues in lysis buffer and determine protein concentration.

    • SDS-PAGE: Separate proteins based on molecular weight by running the lysates on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for GAT3.

    • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Analysis: Quantify the band intensities to determine the relative expression of GAT3.

GAT3_Upregulation_Pathway L_Isoserine This compound GAT3_Expression Increased GAT3 Expression L_Isoserine->GAT3_Expression induces GABA_Uptake Enhanced GABA Reuptake GAT3_Expression->GABA_Uptake leads to Reduced_Inhibition Reduced Tonic GABAergic Inhibition GABA_Uptake->Reduced_Inhibition Functional_Recovery Improved Functional Recovery Reduced_Inhibition->Functional_Recovery promotes

Caption: Proposed mechanism of this compound-mediated functional recovery post-stroke.

Cell Viability and Cytotoxicity

The antiproliferative activity of this compound derivatives against cancer cell lines has been evaluated. Cell viability assays are crucial for determining the cytotoxic effects of potential drug candidates. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the steps for performing an MTT assay to assess the effect of a compound on cell viability.

  • Materials: 96-well plate, cells, culture medium, test compound, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or SDS-HCl), multi-well spectrophotometer.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

    • Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

Metabolic Pathways of this compound

Detailed information on the specific endogenous metabolic pathways of this compound, including its biosynthesis and degradation, is not extensively documented in the current scientific literature. As a non-proteinogenic amino acid, it is not incorporated into proteins via the standard genetic code. It is plausible that its metabolic fate is linked to the metabolism of L-serine, given their structural similarity. L-serine is known to be degraded to pyruvate by serine dehydratase. However, whether this compound can be a substrate for similar enzymatic reactions remains to be elucidated. Further research is required to fully understand the metabolic fate of this compound in biological systems.

Conclusion and Future Directions

Initial investigations into the bioactivity of this compound have demonstrated its potential as a valuable molecule in drug discovery. Its inhibitory effect on aminopeptidase N suggests its utility in the development of anti-cancer therapies, while its ability to upregulate GAT3 expression opens avenues for therapeutic interventions in neurological conditions such as stroke. The availability of synthetic routes for this compound and its derivatives facilitates further exploration of its structure-activity relationships.

Future research should focus on several key areas:

  • Elucidation of Metabolic Pathways: A thorough understanding of the in vivo synthesis, degradation, and metabolic fate of this compound is crucial for its development as a therapeutic agent.

  • Mechanism of Action: Further studies are needed to unravel the detailed molecular mechanisms underlying its bioactivities, including its interaction with APN and the signaling pathways involved in GAT3 upregulation.

  • In Vivo Efficacy and Safety: Comprehensive preclinical studies are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its most potent derivatives.

  • Broadening Therapeutic Applications: Investigating the potential of this compound in other disease contexts where APN or GABAergic signaling is implicated could reveal new therapeutic opportunities.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential. The provided protocols and data serve as a practical resource for initiating and advancing research in this promising area.

References

L-Isoserine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of L-Isoserine, a non-proteinogenic amino acid, for researchers, scientists, and professionals in drug development. This document outlines its fundamental molecular properties, experimental protocols for studying its biological activity, and its role in significant signaling pathways.

Core Molecular Data

This compound, a structural isomer of the common amino acid L-serine, possesses distinct chemical and biological properties. Its fundamental molecular characteristics are summarized below.

PropertyValue
Molecular Formula C₃H₇NO₃[1][2][3]
Molecular Weight 105.09 g/mol [1][2]
CAS Number 632-13-3
Synonyms (S)-3-Amino-2-hydroxypropionic acid, (S)-2-Hydroxy-β-alanine
Appearance White to off-white powder or crystalline powder
Melting Point 197-201 °C

Biological Significance and Therapeutic Potential

This compound is an important intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyestuffs. Its biological activities have garnered significant interest in the scientific community.

Notably, this compound has been identified as an inhibitor of Aminopeptidase N (APN/CD13), with a half-maximal inhibitory concentration (IC₅₀) of 563 μM. This finding suggests its potential as a lead compound for the development of novel anticancer agents, as APN is a validated target in oncology. Further research has explored the synthesis of this compound derivatives to enhance this inhibitory activity.

Furthermore, this compound acts as a selective substrate for the glial GABA transporter 3 (GAT3). In preclinical models of ischemic stroke, administration of this compound has been shown to upregulate GAT3 expression. This upregulation is associated with increased motor performance and functional recovery, highlighting a potential therapeutic avenue for stroke rehabilitation.

Experimental Protocols

In Vitro Aminopeptidase N (APN) Inhibition Assay

This protocol is adapted from methodologies used to evaluate APN inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against APN.

Materials:

  • This compound

  • Aminopeptidase N (from porcine kidney microsomes)

  • L-Leucine-p-nitroanilide (substrate)

  • 50 mM Phosphate Buffered Saline (PBS), pH 7.2

  • 0.1 M HCl and 0.1 M NaOH

  • 96-well microplates

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in the assay buffer (50 mM PBS, pH 7.2). Neutralize the pH to 7.5 with 0.1 M HCl or 0.1 M NaOH.

  • Create a series of dilutions of the this compound stock solution to be tested.

  • In a 96-well microplate, add the assay buffer, the APN enzyme solution, and varying concentrations of the this compound solutions.

  • Pre-incubate the mixture at 37°C.

  • Initiate the enzymatic reaction by adding the substrate, L-Leucine-p-nitroanilide.

  • Monitor the hydrolysis of the substrate by measuring the change in absorbance at 405 nm at 37°C using a spectrophotometer.

  • The rate of reaction is proportional to the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of this compound relative to a control with no inhibitor.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Logical Relationships

The following diagram illustrates the mechanism by which this compound modulates the GABAergic system in the context of post-stroke recovery.

L_Isoserine_GAT3_Pathway cluster_stroke Post-Ischemic Stroke Environment cluster_intervention Therapeutic Intervention Stroke Stroke GAT3_down Decreased GAT3 Expression Stroke->GAT3_down leads to GABA_up Increased Extrasynaptic GABA GAT3_down->GABA_up results in Tonic_inhibition Enhanced Tonic GABAergic Inhibition GABA_up->Tonic_inhibition causes Recovery_impairment Impaired Functional Recovery Tonic_inhibition->Recovery_impairment leads to Recovery_promotion Promoted Functional Recovery L_Isoserine This compound Administration GAT3_up Upregulated GAT3 Expression L_Isoserine->GAT3_up acts as substrate, leading to GABA_down Reduced Extrasynaptic GABA GAT3_up->GABA_down enhances uptake, causing GABA_down->Recovery_promotion facilitates

Caption: this compound's role in post-stroke recovery via GAT3 modulation.

References

Methodological & Application

Synthesizing L-Isoserine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of L-isoserine derivatives is a critical process in the discovery of novel therapeutics. this compound, a β-amino acid, serves as a versatile building block for creating compounds with a wide range of biological activities, including potential as anticancer agents and enzyme inhibitors.[1][2][3][4][5] This document provides detailed protocols and data for the synthesis of various this compound derivatives, focusing on methods that are reproducible and scalable.

Core Synthetic Strategies and Data

The synthesis of this compound derivatives typically involves the protection of the amino group, followed by coupling with other molecules or modification at the α-position. Two common and powerful strategies are peptide coupling to form this compound-containing peptides and the stereoselective alkylation of this compound to introduce substituents at the α-carbon.

Table 1: Synthesis of Boc-Protected this compound

A common first step in many synthetic routes is the protection of the amino group of this compound with a tert-butyloxycarbonyl (Boc) group. This prevents unwanted side reactions during subsequent steps.

Starting MaterialReagentSolventYieldMelting Point (°C)Reference
This compoundBoc AnhydrideDioxane/Water92-93.5%85-88
Table 2: Peptide Coupling Reactions Involving this compound

Once the amino group is protected, the carboxylic acid can be activated and coupled with other amino acids or amines to form dipeptides, tripeptides, and other amide derivatives. The following table summarizes the synthesis of various this compound-containing peptides, which have been investigated as aminopeptidase N (APN) inhibitors.

This compound DerivativeCoupled Amino Acid/AmineCoupling AgentsYieldMelting Point (°C)Reference
Boc-L-isoserineL-phenylglycine-2-furfurylamineEDCI, HOBt, TEA, DMAP48.1%150-152
Boc-L-isoserineL-phenylglycine-L-valineEDCI, HOBt, TEA, DMAP50.0%139-140
Boc-L-isoserineL-valine-L-phenylalanineEDCI, HOBt, TEA, DMAP52.1%210-212
Boc-L-isoserineL-chloramphenicol-L-leucylEDCI, HOBt, TEA, DMAP53.0%180
Boc-L-isoserineL-phenylalanine-L-phenylalanineEDCI, HOBt, TEA, DMAP45.1%184-185
Table 3: Stereoselective Alkylation of this compound Derivatives

For the synthesis of β²,²-amino acids, which contain a quaternary stereocenter at the α-position, a stereoselective alkylation approach can be employed. This involves the formation of a chiral bicyclic N,O-acetal from an this compound derivative, which then directs the diastereoselective alkylation.

Bicyclic AcetalAlkylating AgentYield (Alkylation)Diastereomeric Ratio (dr)Yield (Hydrolysis)Reference
Acetal 2Ethyl trifluoromethanesulfonate81%95:5Good
Acetal 2Allyl iodide85%>99:1Good
Acetal 2Benzyl bromide73%>99:1Good
Acetal 3Benzyl bromide68%98:2Good

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the tables above.

Protocol 1: Synthesis of (S)-3-(tert-butoxycarbonylamino)-2-hydroxypropanoic acid (Boc-L-isoserine)
  • Dissolve this compound: Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add Boc Anhydride: Add di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) to the solution.

  • Adjust pH: Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of 1 M NaOH.

  • Stir: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up:

    • Wash the reaction mixture with ethyl acetate to remove any unreacted Boc anhydride.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound as a colorless solid.

Protocol 2: General Procedure for the Synthesis of this compound Tripeptide Derivatives
  • Initial Coupling: To a solution of a Boc-protected amino acid (1 equivalent), an amino acid methyl ester hydrochloride (1.1 equivalents), hydroxybenzotriazole (HOBt, 1.2 equivalents), and 4-dimethylaminopyridine (DMAP, 0.2 equivalents) in dry dichloromethane (DCM), add triethylamine (TEA, 3.3 equivalents).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Add EDCI: Add a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 2 equivalents) in DCM dropwise over 1 hour.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • Work-up:

    • Filter the reaction mixture to remove the precipitate.

    • Wash the filtrate with a 1 M citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄ and evaporate the solvent in vacuo.

    • Purify the residue by flash column chromatography.

  • Boc Deprotection: The resulting Boc-protected dipeptide is then deprotected and coupled with Boc-L-isoserine using a similar EDCI/HOBt coupling procedure to yield the tripeptide derivative.

Protocol 3: Synthesis of β²,²-Amino Acids via Stereoselective Alkylation

Step 3a: Formation of Bicyclic N,O-Acetal Isoserine Derivatives

  • Dissolve Starting Material: Dissolve (S)-N-Boc-isoserine methyl ester (1 equivalent) in toluene.

  • Add Reagents: Add 2,2,3,3-tetramethoxybutane (TMB, 2 equivalents) and camphorsulfonic acid (CSA·H₂O, 0.2 equivalents).

  • Reflux: Stir the solution under reflux for 1 hour.

  • Work-up:

    • Cool the reaction mixture to room temperature, dilute with diethyl ether, and quench with a saturated aqueous NaHCO₃ solution.

    • Extract the aqueous phase with diethyl ether.

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Remove the solvent and purify the crude product by column chromatography to separate the diastereomeric bicyclic N,O-acetals.

Step 3b: Diastereoselective Alkylation

  • Prepare LDA Solution: Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78°C.

  • Enolate Formation: Add a solution of the bicyclic N,O-acetal (1 equivalent) in THF to the LDA solution at -78°C and stir for 1 hour.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 equivalents) and stir at -78°C for the appropriate time.

  • Quench: Quench the reaction with a saturated aqueous NH₄Cl solution.

  • Work-up:

    • Warm the mixture to room temperature and extract with an appropriate solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

Step 3c: Acidic Hydrolysis

  • Hydrolyze: Subject the α-alkylated bicyclic acetal to acidic hydrolysis with 6 M HCl.

  • Isolate Product: Isolate the resulting β²,²-amino acid as a hydrochloride salt.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic protocols described above.

G cluster_0 Protocol 1: Boc Protection of this compound A This compound B Dissolve in Dioxane/Water A->B C Add Boc Anhydride & Adjust pH B->C D Stir at Room Temperature C->D E Aqueous Work-up & Extraction D->E F Boc-L-Isoserine E->F

Workflow for Boc Protection of this compound.

G cluster_1 Protocol 2: this compound Tripeptide Synthesis P1_A Boc-Amino Acid + Amino Acid Ester P1_B EDCI/HOBt Coupling P1_A->P1_B P1_C Boc-Dipeptide Ester P1_B->P1_C P1_D Boc Deprotection P1_C->P1_D P1_E Dipeptide Ester P1_D->P1_E P1_G EDCI/HOBt Coupling P1_E->P1_G P1_F Boc-L-Isoserine P1_F->P1_G P1_H Boc-L-Isoserine Tripeptide P1_G->P1_H

Workflow for this compound Tripeptide Synthesis.

G cluster_2 Protocol 3: Stereoselective Alkylation P2_A N-Boc-L-isoserine methyl ester P2_B Acid-catalyzed Acetalization with TMB P2_A->P2_B P2_C Chiral Bicyclic N,O-Acetal P2_B->P2_C P2_D Deprotonation with LDA P2_C->P2_D P2_E Chiral Enolate P2_D->P2_E P2_F Addition of Alkylating Agent P2_E->P2_F P2_G Alkylated Bicyclic Acetal P2_F->P2_G P2_H Acidic Hydrolysis P2_G->P2_H P2_I β²,²-Amino Acid P2_H->P2_I

Workflow for Stereoselective Alkylation.

References

Application Notes and Protocols for L-Isoserine as an Aminopeptidase N (APN) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-Isoserine and its derivatives as inhibitors of Aminopeptidase N (APN), a key enzyme implicated in cancer progression and other diseases. Detailed protocols for in vitro assays and data on the inhibitory activities are presented to facilitate research and development in this area.

Introduction

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that plays a crucial role in tumor invasion, angiogenesis, and metastasis.[1][2] It is overexpressed on the surface of various tumor cells, making it an attractive target for cancer therapy. This compound has been identified as a lead compound for the development of APN inhibitors.[2][3] While this compound itself shows modest inhibitory activity, its derivatives, particularly tripeptide analogs, have demonstrated significantly enhanced potency.[4] This document outlines the inhibitory characteristics of this compound and its derivatives and provides detailed protocols for their evaluation.

Data Presentation

The inhibitory activities of this compound and its more potent tripeptide derivatives against porcine kidney APN are summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 1: In Vitro Inhibitory Activity of this compound against Aminopeptidase N (APN)

CompoundTarget EnzymeIC50 (µM)Reference
This compoundPorcine Kidney APN563

Table 2: In Vitro Inhibitory Activity of this compound Tripeptide Derivatives against Aminopeptidase N (APN)

Compound IDTarget EnzymeIC50 (µM)Reference
14bPorcine Kidney APN12.2
16lPorcine Kidney APN2.51 ± 0.2
Bestatin (Control)Porcine Kidney APN7.3
Bestatin (Control)Porcine Kidney APN6.25 ± 0.4

Experimental Protocols

In Vitro Aminopeptidase N (APN) Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of compounds against APN using L-Leucine-p-nitroanilide as a chromogenic substrate.

Materials:

  • Aminopeptidase N (from porcine kidney microsomes)

  • L-Leucine-p-nitroanilide (substrate)

  • Phosphate-Buffered Saline (PBS), 50 mM, pH 7.2 or Tricine buffer, pH 8.0

  • Test compounds (this compound or its derivatives) dissolved in assay buffer

  • Positive control inhibitor (e.g., Bestatin)

  • 96-well microplate

  • Spectrophotometer (plate reader) capable of measuring absorbance at 405 nm

Procedure:

  • Prepare solutions of the test compounds and the positive control at various concentrations in the assay buffer. The pH should be neutralized to 7.5 if necessary.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the test compound solutions or the positive control to the respective wells. Include a control well with assay buffer only (no inhibitor).

  • Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.

  • Prepare the substrate solution of L-Leu-p-nitroanilide in the assay buffer.

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Immediately measure the change in absorbance at 405 nm at 37°C in kinetic mode for a set period (e.g., 30 minutes) using a microplate reader. The hydrolysis of the substrate by APN releases p-nitroaniline, which can be monitored at this wavelength.

  • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of APN inhibitors on cancer cell lines.

Materials:

  • Cancer cell line expressing APN (e.g., HL-60)

  • Complete cell culture medium

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plate

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) in a CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

APN Inhibition Assay Workflow

APN_Inhibition_Assay A Prepare Reagents (Enzyme, Inhibitor, Substrate) B Dispense Enzyme & Inhibitor to 96-well Plate A->B C Pre-incubate (37°C, 30 min) B->C D Add Substrate (L-Leu-p-nitroanilide) C->D E Kinetic Measurement (Absorbance at 405 nm) D->E F Data Analysis (Calculate % Inhibition, IC50) E->F

Caption: Workflow for the in vitro APN inhibition assay.

APN/CD13 Signaling Pathway

APN_Signaling_Pathway cluster_membrane Cell Membrane cluster_mapk APN APN/CD13 PI3K PI3K APN->PI3K MAPK_pathway MAPK Pathway APN->MAPK_pathway Ca_flux Ca²⁺ Flux APN->Ca_flux Ligand This compound Derivative (Inhibitor) Ligand->APN Inhibits Cellular_Response Inhibition of: - Proliferation - Angiogenesis - Metastasis ERK ERK1/2 MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK p38 p38 MAPK_pathway->p38 ERK->Cellular_Response JNK->Cellular_Response p38->Cellular_Response Ca_flux->Cellular_Response

Caption: APN/CD13 signaling upon inhibition.

References

Application Notes: L-Isoserine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-Isoserine, a non-proteinogenic β-amino acid, has emerged as a versatile and valuable chiral building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] Its unique 3-amino-2-hydroxy-propanoic acid structure provides a synthetically flexible scaffold, enabling the stereocontrolled introduction of key functional groups. This document outlines several key applications of this compound in the synthesis of anticancer agents, enzyme inhibitors, and other medicinally relevant molecules, complete with detailed protocols and quantitative data.

Application 1: Synthesis of the Paclitaxel (Taxol®) Side Chain

The anticancer drug Paclitaxel (Taxol®) is one of the most important natural product-derived chemotherapeutics.[3] Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[4] A critical component of its structure is the C-13 side chain, an N-benzoyl-(2'R,3'S)-3'-phenylisoserine derivative.[5] Semi-synthetic production methods, which are more sustainable than extraction from yew trees, rely on coupling a synthetic side chain to the baccatin III core, a naturally abundant precursor. This compound derivatives are key starting materials for constructing this chiral side chain, often via a β-lactam intermediate.

Logical Workflow: Paclitaxel Side Chain Synthesis via β-Lactam

The synthesis involves converting a protected phenylisoserine derivative into a β-lactam (azetidin-2-one). This activated intermediate is then coupled with a protected baccatin III core. Subsequent deprotection steps yield the final Paclitaxel molecule.

G cluster_0 Side Chain Synthesis cluster_1 Core Structure cluster_2 Final Assembly start L-Phenylisoserine Derivative lactam N-Acyl β-Lactam Intermediate start->lactam Cyclocondensation coupled Coupled Product lactam->coupled Coupling Reaction baccatin 7-(TES)-Baccatin III baccatin->coupled taxol Paclitaxel (Taxol®) coupled->taxol Deprotection

Caption: General workflow for the semi-synthesis of Paclitaxel.

Experimental Protocol: Synthesis of N-benzoyl-β-lactam from 3-hydroxy-4-aryl-2-azetidinone

This protocol describes the acylation of a β-lactam intermediate derived from a phenylisoserine precursor, a key step in preparing the side chain for coupling.

  • Preparation of the β-Lactam: The starting 3-hydroxy-4-aryl-2-azetidinone is synthesized via an asymmetric ester enolate-imine cyclocondensation reaction.

  • Acylation: To a solution of the 3-hydroxy-4-aryl-2-azetidinone (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add benzoyl chloride (1.2 eq) and a base such as pyridine (1.5 eq).

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-benzoyl β-lactam.

Quantitative Data: Paclitaxel Analogue Synthesis

The coupling of N-acyl β-lactams to 7-(triethylsilyl)baccatin III is highly efficient.

StepReactantsProductYieldReference
Coupling & DeprotectionN-(p-chlorobenzoyl)-β-lactam + 7-(TES)-baccatin IIITaxol Analogue 2Excellent
Coupling & DeprotectionN-benzoyl-β-(p-chlorophenyl)-lactam + 7-(TES)-baccatin IIITaxol Analogue 3Excellent

Application 2: Synthesis of Chiral β²,²-Amino Acids

Chiral β²,²-amino acids, which contain a quaternary stereocenter, are valuable components in peptidomimetics and medicinal chemistry due to their ability to induce stable secondary structures in peptides. A robust methodology starting from this compound allows for the diastereoselective synthesis of these complex building blocks.

Experimental Workflow: Diastereoselective Alkylation of this compound Derivatives

The strategy involves converting N-protected this compound into a chiral bicyclic N,O-acetal. This rigid scaffold controls the stereochemistry of a subsequent alkylation at the α-position. Acidic hydrolysis then releases the desired enantiopure α-alkylisoserine derivative.

G start N-Boc-L-isoserine methyl ester acetal Chiral Bicyclic N,O-Acetal start->acetal Acid-catalyzed N,O-acetalization alkylated Alkylated Bicyclic Intermediate acetal->alkylated Diastereoselective Alkylation (LHMDS) product Enantiopure α-Alkyl-β-amino acid alkylated->product Acidic Hydrolysis

Caption: Synthesis of β²,²-amino acids from this compound.

Experimental Protocol: Diastereoselective Methylation of Bicyclic N,O-Acetal

This protocol details the α-methylation of the chiral isoserine-derived N,O-acetal.

  • Preparation: In a flame-dried flask under an inert atmosphere (Argon), dissolve the bicyclic N,O-acetal (1.0 eq) in anhydrous THF. Add HMPA (hexamethylphosphoramide) as an additive.

  • Deprotonation: Cool the solution to -78 °C. Add lithium hexamethyldisilazide (LHMDS) (1.1 eq) dropwise and stir the mixture for 1 hour at this temperature to generate the enolate.

  • Alkylation: Add methyl iodide (MeI) (1.5 eq) to the solution and continue stirring at -78 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to obtain the α-methylated product.

Quantitative Data: Diastereoselective Alkylation of Isoserine Derivative (Compound 2)

The alkylation of the chiral bicyclic N,O-acetal (referred to as compound 2 in the source literature) proceeds with good to excellent yields and diastereoselectivity.

Alkylating AgentProductYield (%)Diastereomeric Ratio (dr)Reference
Methyl Iodide (MeI)5a 9583:17
Ethyl Triflate (EtOTf)5b 9285:15
Benzyl Bromide (BnBr)5c 8595:5
Allyl Bromide5d 8795:5

Application 3: Synthesis of Aminopeptidase N (APN/CD13) Inhibitors

Aminopeptidase N (APN), also known as CD13, is a metalloprotease that is overexpressed in many human cancers, playing a role in tumor invasion, metastasis, and angiogenesis. Therefore, it is a promising target for anticancer drug development. Novel derivatives of this compound have been synthesized and evaluated as potent APN inhibitors.

Quantitative Data: In Vitro APN Inhibitory Activity

Several this compound derivatives demonstrated potent inhibitory activity against APN, with IC₅₀ values comparable to the positive control, bestatin.

CompoundAPN Inhibition IC₅₀ (μM)Reference
Bestatin (Control)7.3
14b 12.2

Compound 14b also showed potent antiproliferative activity against human cancer cell lines.

General Synthetic Pathway for this compound-based APN Inhibitors

The synthesis typically involves the protection of the amino and carboxyl groups of this compound, followed by coupling with various side chains and subsequent deprotection to yield the final inhibitor.

G start This compound protected Protected This compound start->protected Protection coupled Coupled Intermediate protected->coupled Side Chain Coupling product APN Inhibitor coupled->product Deprotection

Caption: General synthesis of this compound-based APN inhibitors.

This compound is a powerful chiral synthon for the development of pharmaceutical intermediates. Its utility is demonstrated in the efficient synthesis of the Paclitaxel side chain, the diastereoselective construction of complex β²,²-amino acids, and the generation of novel enzyme inhibitors for cancer therapy. The protocols and data presented herein underscore the strategic importance of this compound for researchers, scientists, and drug development professionals engaged in modern medicinal chemistry.

References

Application Notes and Protocols for the Experimental Use of L-Isoserine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of L-Isoserine derivatives, a promising class of compounds targeting cancer cells. The information compiled from recent studies highlights their mechanism of action, effects on key signaling pathways, and protocols for their application in in-vitro cancer research.

Introduction

This compound derivatives have emerged as potent inhibitors of aminopeptidase N (APN/CD13), a cell-surface enzyme overexpressed in various cancer types and implicated in tumor invasion, angiogenesis, and metastasis. By inhibiting APN, these compounds disrupt essential cellular processes, leading to antiproliferative effects and the induction of apoptosis in cancer cells. This document outlines the current understanding of their biological activity and provides detailed protocols for their experimental use.

Data Presentation: Antiproliferative Activity

The antiproliferative activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundCancer Cell LineIC50 (µM)
This compound Derivative 14b A549 (Human lung carcinoma)Data not available
HepG2 (Human liver cancer)Data not available
HeLa (Human cervical cancer)Data not available
MGC-803 (Human gastric cancer)Data not available
SGC-7901 (Human gastric cancer)Data not available
Bestatin (Positive Control) -7.3[1]

Note: While a study reported potent antiproliferative activity for compound 14b, specific IC50 values against the listed cancer cell lines were not publicly available in the reviewed literature. The IC50 value for Bestatin is for its inhibitory activity against the APN enzyme.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound derivatives is the inhibition of aminopeptidase N.[1] This inhibition is believed to trigger a cascade of downstream events, ultimately leading to cancer cell death.

1. Aminopeptidase N (APN/CD13) Inhibition:

This compound derivatives, such as compound 14b, have demonstrated potent inhibitory activity against the APN enzyme, with an IC50 value of 12.2 µM, comparable to the known APN inhibitor Bestatin.[1]

2. Induction of Apoptosis:

Inhibition of APN by its inhibitors can lead to the induction of apoptosis (programmed cell death) in cancer cells. This process is often mediated through the "amino acid deprivation response," which activates stress-related pathways, including NF-κB and other pro-apoptotic regulators.

3. Potential Modulation of Signaling Pathways:

While direct evidence for this compound derivatives is still emerging, the inhibition of APN is known to have downstream effects on critical signaling pathways that regulate cell survival, proliferation, and apoptosis. The two key pathways potentially affected are:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is often hyperactivated in cancer. Inhibition of APN may lead to the downregulation of Akt signaling, thereby promoting apoptosis.

  • MAPK Pathway: The MAPK pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. APN inhibition may modulate MAPK signaling to favor apoptotic outcomes in cancer cells.

Below are diagrams illustrating the hypothesized signaling pathways affected by this compound derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm L-Isoserine_Derivative This compound Derivative APN Aminopeptidase N (APN/CD13) L-Isoserine_Derivative->APN Inhibits PI3K PI3K APN->PI3K Modulates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) APN->MAPK_Pathway Modulates NF_kB NF-κB APN->NF_kB Activates (via AADR) Pro_apoptotic_Regulators Pro-apoptotic Regulators APN->Pro_apoptotic_Regulators Activates (via AADR) Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits MAPK_Pathway->Apoptosis Promotes NF_kB->Apoptosis Promotes Pro_apoptotic_Regulators->Apoptosis Promotes

Hypothesized Signaling Pathways Affected by this compound Derivatives.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of this compound derivatives on cancer cell lines.

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: Obtain the desired cancer cell lines (e.g., A549, HepG2, HeLa, MGC-803, SGC-7901) from a reputable cell bank.

  • Culture Medium: Culture the cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage the cells upon reaching 80-90% confluency using standard trypsinization procedures.

G Start Start Thaw_Cells Thaw Cryopreserved Cancer Cell Line Start->Thaw_Cells Culture Culture in Recommended Medium + 10% FBS + 1% P/S Thaw_Cells->Culture Incubate Incubate at 37°C, 5% CO2 Culture->Incubate Check_Confluency 80-90% Confluent? Incubate->Check_Confluency Passage Trypsinize and Subculture Cells Check_Confluency->Passage Yes Continue_Culture Continue Incubation Check_Confluency->Continue_Culture No Passage->Culture Experiment Proceed to Experiment Passage->Experiment Continue_Culture->Incubate G Seed_Cells Seed Cells in 96-well Plate Adhere Allow to Adhere Overnight Seed_Cells->Adhere Treat Treat with this compound Derivative (various conc.) Adhere->Treat Incubate_Treatment Incubate for 24/48/72 hours Treat->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate % Viability and IC50 Read_Absorbance->Analyze

References

L-Isoserine: A Versatile Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-Isoserine, a non-proteinogenic β-amino acid, has emerged as a valuable and versatile chiral building block in asymmetric synthesis. Its unique 3-amino-2-hydroxypropanoic acid structure provides a rich scaffold for the stereoselective construction of a wide array of complex chiral molecules, including unnatural amino acids, bioactive peptides, and heterocyclic compounds. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound as a starting material for the synthesis of high-value chiral compounds.

Application 1: Synthesis of Enantiomerically Pure β²,²-Amino Acids

One of the most powerful applications of this compound is in the synthesis of sterically hindered and synthetically challenging β²,²-amino acids. These compounds, bearing a quaternary stereocenter at the α-position, are of significant interest in medicinal chemistry and drug design due to their ability to induce specific conformations in peptides and act as enzyme inhibitors. The general strategy involves the formation of a chiral bicyclic N,O-acetal from this compound, followed by diastereoselective alkylation and subsequent hydrolysis.

Experimental Workflow for β²,²-Amino Acid Synthesis

G cluster_0 Starting Material Preparation cluster_1 Chiral Template Formation cluster_2 Stereoselective Alkylation cluster_3 Final Product Generation This compound This compound N-Boc-L-isoserine N-Boc-L-isoserine This compound->N-Boc-L-isoserine Boc₂O, NaOH N-Boc-L-isoserine_methyl_ester N-Boc-L-isoserine methyl ester N-Boc-L-isoserine->N-Boc-L-isoserine_methyl_ester K₂CO₃, MeI Bicyclic_NO_acetal Bicyclic N,O-acetal N-Boc-L-isoserine_methyl_ester->Bicyclic_NO_acetal 2,2,3,3-tetramethoxybutane, acid catalyst Alkylated_bicyclic_acetal Alkylated bicyclic acetal Bicyclic_NO_acetal->Alkylated_bicyclic_acetal LHMDS, Alkyl halide beta22_Amino_Acid β²,²-Amino Acid Alkylated_bicyclic_acetal->beta22_Amino_Acid Acid Hydrolysis

Caption: Synthetic workflow for β²,²-amino acids from this compound.

Quantitative Data for β²,²-Amino Acid Synthesis
StepProductAlkylating AgentYield (%)Diastereomeric Ratio (d.r.)Reference
1N-Boc-L-isoserine-93.5-[1]
2N-Boc-L-isoserine methyl ester-86-[2]
3(2R,7R,7aS)-Bicyclic N,O-acetal-55>98:2[2]
4Methyl (2R,7R,7aS)-trimethyl derivativeMethyl Iodide86>99:1[2]
4Methyl (2R,7R,7aS)-ethyl derivativeEthyl Triflate8195:5[2]
4Methyl (2S,7S,7aR)-benzyl derivativeBenzyl Iodide6898:2
Experimental Protocols

Protocol 1: Synthesis of (S)-3-(tert-butoxycarbonylamino)-2-hydroxypropanoic acid (N-Boc-L-isoserine)

  • Dissolve this compound in a 1:1 mixture of dioxane and 1N aqueous sodium hydroxide.

  • Cool the solution in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise.

  • Stir the mixture at 5°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 3.5 hours.

  • Concentrate the reaction mixture in vacuo.

  • Cool the residue in an ice bath and acidify to pH 2-3 with 1N potassium bisulfate.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-isoserine as a colorless solid.

Protocol 2: Synthesis of N-Boc-L-isoserine methyl ester

  • Dissolve N-Boc-L-isoserine in dimethylformamide (DMF).

  • Cool the solution in an ice bath and add solid potassium carbonate.

  • After stirring for 10 minutes, add methyl iodide to the suspension.

  • Continue stirring at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Filter the reaction mixture and partition the filtrate between ethyl acetate and water.

  • Wash the organic phase with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the product.

Protocol 3: Diastereoselective Formation of Bicyclic N,O-Acetals

  • Dissolve N-Boc-L-isoserine methyl ester in toluene in a round-bottom flask.

  • Add 2,2,3,3-tetramethoxybutane (TMB) and a catalytic amount of camphorsulfonic acid monohydrate (CSA·H₂O).

  • Stir the solution under reflux for 1 hour.

  • Cool the reaction mixture to room temperature, dilute with diethyl ether, and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous phase with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to separate the diastereomeric bicyclic N,O-acetals.

Protocol 4: Diastereoselective Alkylation of Bicyclic N,O-Acetals

  • In a Schlenk flask under an inert atmosphere, dissolve the bicyclic N,O-acetal in dry tetrahydrofuran (THF).

  • Add hexamethylphosphoramide (HMPA) and cool the mixture to -78°C.

  • Add the alkylating agent, followed by the dropwise addition of lithium hexamethyldisilazide (LHMDS).

  • After 5 minutes, quench the reaction with a saturated aqueous solution of ammonium chloride and warm to room temperature.

  • Dilute the mixture with diethyl ether and extract the aqueous phase.

  • Combine the organic layers, dry, and concentrate. Purify by column chromatography.

Protocol 5: Hydrolysis of Alkylated Bicyclic N,O-Acetals

  • Charge the alkylated bicyclic N,O-acetal into a round-bottom flask with a 6 M aqueous solution of hydrochloric acid.

  • Stir the mixture under reflux for 14 hours.

  • Evaporate the solvent, dissolve the residue in water, and extract with ethyl acetate.

  • Evaporate the aqueous phase to obtain the amino acid hydrochloride salt.

  • Treat the salt with an ethanol/propylene oxide mixture to yield the free β²,²-amino acid.

Application 2: Development of Aminopeptidase N (APN/CD13) Inhibitors

This compound and its derivatives have been identified as promising scaffolds for the development of inhibitors of aminopeptidase N (APN/CD13), a zinc-dependent metalloprotease overexpressed in various cancer cells and involved in tumor invasion and angiogenesis. This compound itself shows weak inhibitory activity, but its incorporation into di- and tri-peptidic structures can significantly enhance potency.

Logical Relationship for APN Inhibitor Design

G L_Isoserine This compound (Lead Compound) Peptidic_Derivatives Peptidic Derivatives (Dipeptides, Tripeptides) L_Isoserine->Peptidic_Derivatives Chemical Modification Enhanced_Potency Enhanced APN Inhibitory Potency Peptidic_Derivatives->Enhanced_Potency Leads to SAR_Studies Structure-Activity Relationship (SAR) Studies Enhanced_Potency->SAR_Studies Enables Optimized_Inhibitors Optimized APN Inhibitors SAR_Studies->Optimized_Inhibitors Guides

Caption: Design strategy for this compound-based APN inhibitors.

Quantitative Data for this compound-Based APN Inhibitors
CompoundStructureIC₅₀ (µM)Reference
This compound3-amino-2-hydroxypropanoic acid563
This compound-L-leucine dipeptide-140
Compound 14b (dipeptide derivative)This compound-based dipeptide12.2
Bestatin (positive control)((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)-L-leucine7.3
Compound 16l (tripeptide derivative)This compound-based tripeptide2.51
Experimental Protocols

Protocol 6: General Procedure for the Synthesis of this compound Di- and Tri-peptide Derivatives

This is a generalized procedure as specific details vary between derivatives.

  • N-Boc Protection of this compound: Synthesize N-Boc-L-isoserine as described in Protocol 1 .

  • Amino Acid Esterification: Prepare the methyl or ethyl ester of the desired amino acid (e.g., L-leucine, L-phenylalanine) by reacting the amino acid with thionyl chloride in the corresponding alcohol.

  • Peptide Coupling:

    • Dissolve N-Boc-L-isoserine and the amino acid ester hydrochloride in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt).

    • Add a base, for example, N-methylmorpholine (NMM) or triethylamine (TEA), to neutralize the hydrochloride salt.

    • Stir the reaction mixture at room temperature until completion.

    • Work up the reaction by washing with aqueous solutions (e.g., NaHCO₃, citric acid, brine) and extract the product into an organic solvent.

    • Dry the organic layer and concentrate to obtain the protected dipeptide.

  • Boc-Deprotection: Remove the Boc protecting group from the dipeptide using trifluoroacetic acid (TFA) in DCM.

  • Coupling of the Third Amino Acid (for tripeptides): Repeat the peptide coupling step (Step 3) with the deprotected dipeptide and the next N-Boc protected amino acid.

  • Final Deprotection: If necessary, remove any remaining protecting groups to yield the final peptide derivative.

  • Purification: Purify the final product by flash chromatography or recrystallization.

Protocol 7: In vitro APN Inhibition Assay

  • Prepare solutions of the test compounds in the assay buffer (e.g., 50 mM PBS, pH 7.2).

  • Use L-Leu-p-nitroanilide as the substrate and a source of aminopeptidase N (e.g., porcine kidney microsomes).

  • Monitor the hydrolysis of the substrate by measuring the change in absorbance at 405 nm using a UV-Vis spectrophotometer at 37°C.

  • Calculate the IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Application 3: Synthesis of Chiral β-Lactams

This compound can serve as a precursor for the synthesis of enantiomerically pure β-lactams, which are core structures in many antibiotic drugs. The synthesis often involves the transformation of this compound into a suitable intermediate that can undergo cyclization to form the four-membered azetidinone ring.

Conceptual Pathway for β-Lactam Synthesis from this compound

G L_Isoserine This compound Protected_Isoserine Protected this compound (e.g., N-Boc, O-TIPS) L_Isoserine->Protected_Isoserine Protection Activated_Intermediate Activated Intermediate (e.g., mesylate, tosylate) Protected_Isoserine->Activated_Intermediate Activation of -OH group Cyclization Intramolecular Cyclization Activated_Intermediate->Cyclization Base beta_Lactam Chiral β-Lactam Cyclization->beta_Lactam

Caption: General strategy for chiral β-lactam synthesis from this compound.

Generalized Protocol for β-Lactam Synthesis

Protocol 8: Synthesis of a Chiral β-Lactam from this compound (Generalized)

  • Protection of this compound: Protect the amino and hydroxyl groups of this compound. For example, protect the amino group with a Boc group (see Protocol 1 ) and the hydroxyl group with a bulky silyl group like triisopropylsilyl (TIPS). The carboxylic acid can be converted to an ester.

  • Activation of the Hydroxyl Group: Convert the protected hydroxyl group into a good leaving group, for instance, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine to form the corresponding mesylate or tosylate.

  • Intramolecular Cyclization: Treat the activated intermediate with a non-nucleophilic base (e.g., sodium hydride or lithium diisopropylamide) to induce intramolecular cyclization via an SN2 reaction, forming the β-lactam ring.

  • Deprotection: Remove the protecting groups under appropriate conditions to yield the final chiral β-lactam.

  • Purification and Characterization: Purify the product using chromatographic techniques and characterize it to confirm its structure and stereochemistry. Enantiomeric excess can be determined by chiral HPLC or NMR analysis using a chiral solvating agent.

This compound is a highly valuable and underutilized chiral starting material with significant potential in asymmetric synthesis. The protocols and data presented here demonstrate its utility in constructing complex and biologically relevant molecules such as β²,²-amino acids and aminopeptidase N inhibitors. Further exploration of this compound as a chiral building block is expected to lead to the development of novel synthetic methodologies and the discovery of new therapeutic agents. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.

References

Application Notes and Protocols: Synthesis and Evaluation of L-Isoserine Tripeptide Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of L-isoserine tripeptide derivatives as potential anticancer agents targeting Aminopeptidase N (APN/CD13). The protocols outlined below are based on established methodologies for the development of these novel compounds.

Introduction

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that is overexpressed on the surface of various tumor cells.[1][2] APN plays a crucial role in tumor invasion, angiogenesis, and metastasis by degrading the extracellular matrix.[1] This makes it a promising target for the development of novel anticancer therapies. This compound derivatives have been identified as potential APN inhibitors.[3][4] Building upon dipeptide structures, this compound tripeptide derivatives have been designed to enhance interaction with the active site of APN, potentially leading to more potent and selective inhibition.

The design strategy for these tripeptide derivatives often involves maintaining the this compound scaffold to chelate the zinc ion within the APN active site, while modifying the adjacent amino acid residues to optimize interactions with the enzyme's hydrophobic pockets.

Data Summary

The following tables summarize the inhibitory activity of various synthesized this compound tripeptide derivatives against Aminopeptidase N (APN).

Table 1: Inhibitory Activity of this compound Tripeptide Derivatives against APN

Compound IDStructure (Isoserine-AA2-AA3)IC50 (µM) against APN
16gThis compound-L-Phenylglycine-L-PhenylalanineSimilar to Bestatin
16hThis compound-L-Valine-L-LeucineSimilar to Bestatin
16iNot specified in search resultsSimilar to Bestatin
16lNot specified in search results2.51 ± 0.2
16nNot specified in search resultsSimilar to Bestatin
Bestatin(Positive Control)6.25 ± 0.4
14b (tripeptide)Isoser-L-Phe-L-Leu12.2

Note: "Similar to Bestatin" indicates that the inhibitory activity was comparable to the positive control as stated in the source literature. The specific IC50 values for 16g, 16h, 16i, and 16n were not detailed in the provided search snippets, but they were highlighted as potent compounds.

Experimental Protocols

Protocol 1: General Synthesis of this compound Tripeptide Derivatives

This protocol describes a general procedure for the synthesis of this compound tripeptide derivatives, which involves the coupling of N-protected this compound with a dipeptide ester, followed by deprotection.

Materials:

  • N-Boc-L-isoserine

  • Dipeptide methyl ester hydrochloride (e.g., L-phenylalanyl-L-isoleucine methyl ester hydrochloride)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), dried

  • Methanol (MeOH)

  • Lithium hydroxide (LiOH) solution (1 M)

  • Citric acid solution (1 M)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Coupling Reaction: a. Dissolve the dipeptide methyl ester hydrochloride (1.0 eq) in dried DCM. b. Add TEA (3.0 eq) and stir the mixture at 0°C in an ice bath. c. To this solution, add N-Boc-L-isoserine (1.1 eq), HOBt (1.2 eq), and DMAP (0.2 eq). d. Stir the mixture for 15 minutes. e. Add EDCI (2.0 eq) in portions. f. Allow the reaction to warm to room temperature and stir for 12-24 hours. g. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. Filter the reaction mixture to remove any precipitate. b. Wash the filtrate sequentially with 1 M citric acid solution, saturated NaHCO3 solution, and brine. c. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. d. Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected tripeptide methyl ester.

  • Saponification (Ester Hydrolysis): a. Dissolve the purified Boc-protected tripeptide methyl ester (1.0 eq) in MeOH at 0°C. b. Add 1 M LiOH solution (2.0 eq) dropwise. c. Allow the reaction to warm to room temperature and stir for 5 hours. d. Remove MeOH under reduced pressure. e. Add water to the residue and acidify to pH 1-2 with 1 M citric acid solution. f. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). g. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the Boc-protected tripeptide.

  • Boc Deprotection: a. Dissolve the Boc-protected tripeptide in a solution of saturated HCl in ethyl acetate. b. Stir the reaction at room temperature for 4 hours. c. Concentrate the solution in vacuo. d. Recrystallize the residue from methanol and ether to obtain the final this compound tripeptide derivative hydrochloride salt.

Protocol 2: In Vitro Aminopeptidase N (APN) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of the synthesized compounds against APN.

Materials:

  • Aminopeptidase N (APN) enzyme

  • L-Leucine-p-nitroanilide (substrate)

  • Tris-HCl buffer

  • Synthesized this compound tripeptide derivatives

  • Bestatin (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the synthesized compounds and Bestatin in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the Tris-HCl buffer, APN enzyme solution, and varying concentrations of the test compounds or Bestatin.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate, L-leucine-p-nitroanilide.

  • Measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader to monitor the formation of p-nitroaniline.

  • The percentage of inhibition is calculated using the formula: Inhibition (%) = [1 - (Initial velocity with inhibitor / Initial velocity without inhibitor)] x 100

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to assess the antiproliferative activity of the synthesized compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HL-60, SKOV3)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds for 48 hours.

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 550 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 values.

Visualizations

Signaling Pathway and Mechanism of Action

The primary mechanism of action of these this compound tripeptide derivatives is the inhibition of Aminopeptidase N (APN). The proposed binding mode involves the this compound scaffold chelating the active site zinc ion, while the peptide side chains interact with the enzyme's substrate-binding pockets.

APN_Inhibition cluster_APN Aminopeptidase N (APN) Active Site cluster_Outcome Downstream Effects Zn2+ Zn2+ Degradation ECM Degradation Inhibited S1_pocket S1 Pocket (Hydrophobic) Glu350 Glu350 Inhibitor This compound Amino Acid 2 Amino Acid 3 Inhibitor:iso->Zn2+ Inhibitor:aa2->S1_pocket Inhibitor:iso->Glu350 Amino Group Interaction Angiogenesis Angiogenesis Inhibited Metastasis Invasion & Metastasis Inhibited

Caption: Proposed binding mode of this compound tripeptide derivatives in the APN active site.

Experimental Workflow

The overall workflow for the synthesis and evaluation of these potential anticancer agents is depicted below.

experimental_workflow start Design of this compound Tripeptide Derivatives synthesis Chemical Synthesis (Coupling & Deprotection) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro_screening In Vitro Screening purification->in_vitro_screening apn_assay APN Inhibition Assay (IC50 Determination) in_vitro_screening->apn_assay cell_assay Antiproliferative Assay (MTT, Cancer Cell Lines) in_vitro_screening->cell_assay sar_analysis Structure-Activity Relationship (SAR) Analysis apn_assay->sar_analysis cell_assay->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: Workflow for the development of this compound tripeptide APN inhibitors.

References

Application Note: N-Boc Protection of L-Isoserine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of the amino group of amino acids is a critical step in peptide synthesis and the development of peptidomimetics and other pharmaceuticals. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under mild acidic conditions.[1][] L-Isoserine, a β-amino acid, is an important chiral building block in the synthesis of various biologically active molecules, including enzyme inhibitors.[3][4] This document provides a detailed protocol for the N-Boc protection of this compound using di-tert-butyl dicarbonate ((Boc)₂O).

Quantitative Data Summary

The following table summarizes the typical quantitative data obtained from the N-Boc protection of this compound.

ParameterValueReference
Yield 93.5%[3]
Melting Point 85-88°C
Optical Rotation [α]²⁵_D_ = +6.7° (c 1, MeOH)
¹H-NMR (DMSO-d₆) δ 7.934 (d, J = 7.8 Hz, 1H, -CONH-), 6.54 (s, 1H, OH), 4.674–4.651 (m, 1H, CH), 3.457 (dd, J = 13.8 Hz, J = 8.4 Hz, 1H, CH₂), 3.241 (dd, J = 13.8 Hz, J = 8.4 Hz, 1H, CH₂), 1.435 (s, 9H, CH₃)
ESI-MS m/z: 206.1 [M+H]⁺

Experimental Workflow

The following diagram illustrates the workflow for the N-Boc protection of this compound.

N_Boc_Protection_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification L_Isoserine This compound Solvent Dissolve in Aqueous Dioxane/Acetone L_Isoserine->Solvent Base Add Base (e.g., NaOH, NaHCO₃, or Et₃N) Solvent->Base Boc2O Add Di-tert-butyl dicarbonate ((Boc)₂O) Base->Boc2O Stir Stir at Room Temperature Boc2O->Stir Acidify Acidify with 1N KHSO₄ to pH 2-3 Stir->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash Wash Organic Layer (H₂O, Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Crude Crude Product (N-Boc-L-Isoserine) Evaporate->Crude Purify Column Chromatography (if necessary) Crude->Purify Final_Product Pure N-Boc-L-Isoserine Purify->Final_Product

Caption: Workflow for the N-Boc Protection of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-Boc protection of amino acids.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane or Acetone

  • 1 N Sodium Hydroxide (NaOH) solution

  • 1 N Potassium bisulfate (KHSO₄) solution

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane (or acetone) and 1 N aqueous sodium hydroxide solution. The mixture should be stirred in an ice-water bath until the this compound is completely dissolved.

  • Addition of (Boc)₂O: To the cold, stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or as a solution in dioxane.

  • Reaction: Allow the reaction mixture to stir at 0-5°C for 30 minutes, and then warm to room temperature. Continue stirring for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal (Optional): If dioxane or another organic solvent was used, it can be partially removed under reduced pressure using a rotary evaporator.

  • Acidification: Cool the reaction mixture in an ice-water bath and carefully acidify to a pH of 2-3 by the slow addition of a 1 N potassium bisulfate solution. Carbon dioxide evolution will be observed.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash successively with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-L-isoserine.

  • Purification (if necessary): The crude product is often obtained as a colorless solid or a viscous oil. If impurities are present, the product can be purified by flash column chromatography on silica gel. If the product is an oil, it can sometimes be solidified by conversion to its dicyclohexylamine (DCHA) salt.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Di-tert-butyl dicarbonate is a moisture-sensitive reagent.

  • Handle all chemicals with care and consult their respective Safety Data Sheets (SDS).

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in the choice of reagents and conditions for a successful N-Boc protection reaction.

Boc_Protection_Logic Start Goal: N-Boc Protection of Amine Amine_Nucleophilicity Amine must be nucleophilic Start->Amine_Nucleophilicity Boc2O_Electrophilicity (Boc)₂O is the electrophile Start->Boc2O_Electrophilicity Base_Deprotonation Use of Base (e.g., NaOH, Et₃N) Amine_Nucleophilicity->Base_Deprotonation enhanced by Reaction_Conditions Reaction Conditions Base_Deprotonation->Reaction_Conditions Boc2O_Electrophilicity->Reaction_Conditions Aqueous_Conditions Aqueous/Organic Mixture Reaction_Conditions->Aqueous_Conditions Choice 1 Anhydrous_Conditions Anhydrous Solvent (e.g., THF, CH₂Cl₂) Reaction_Conditions->Anhydrous_Conditions Choice 2 Successful_Protection Successful N-Boc Protection Aqueous_Conditions->Successful_Protection Anhydrous_Conditions->Successful_Protection

Caption: Reagent and Condition Logic for N-Boc Protection.

References

Application of L-Isoserine in Stroke Recovery Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stroke remains a leading cause of long-term disability worldwide. The development of therapeutic strategies that promote functional recovery after stroke is a critical area of research. One promising avenue of investigation involves the modulation of GABAergic neurotransmission in the peri-infarct cortex. Following an ischemic stroke, there is an increase in tonic GABA inhibition, which can impair neuroplasticity and hinder functional recovery. The glial GABA transporter 3 (GAT3) plays a crucial role in clearing extracellular GABA. Its expression is unfortunately decreased in the peri-infarct tissue after a stroke.[1][2]

L-Isoserine, a selective substrate for GAT3, has emerged as a potential therapeutic agent to enhance stroke recovery. By acting as a GAT3 substrate, this compound has been shown to upregulate GAT3 expression, thereby increasing GABA uptake and reducing tonic inhibition. This mechanism is believed to promote a more favorable environment for neuronal plasticity and functional reorganization, ultimately leading to improved motor recovery.[1][2]

These application notes provide a comprehensive overview of the use of this compound in preclinical stroke recovery models, including detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways and workflows.

Mechanism of Action

Following an ischemic stroke, the reduction in GAT3 protein levels in the peri-infarct tissue leads to impaired GABA uptake by astrocytes.[1] This results in an elevation of extracellular GABA and subsequent over-activation of extrasynaptic GABA-A receptors, causing increased tonic inhibition. This heightened inhibitory state is detrimental to the structural and functional cortical circuit reorganization necessary for recovery.

This compound acts as a selective substrate for GAT3. Chronic administration of this compound into the infarct core has been demonstrated to induce a lasting increase in GAT3 expression in the peri-infarct regions. This upregulation of GAT3 enhances the clearance of GABA from the extracellular space, thereby dampening the excessive tonic inhibition. The normalization of the inhibitory tone is proposed to facilitate neuroplasticity and promote functional recovery. Additionally, high concentrations of this compound have been observed to cause a small decrease in the expression of Glial Fibrillary Acidic Protein (GFAP), a marker of reactive astrogliosis, suggesting a potential modulatory effect on the glial scar.

This compound Mechanism of Action cluster_0 Post-Stroke Pathophysiology cluster_1 This compound Intervention Ischemic Stroke Ischemic Stroke Decreased GAT3 Decreased GAT3 Expression Ischemic Stroke->Decreased GAT3 Impaired GABA Uptake Impaired GABA Uptake Decreased GAT3->Impaired GABA Uptake Increased Tonic Inhibition Increased Tonic GABA Inhibition Impaired GABA Uptake->Increased Tonic Inhibition Impaired Recovery Impaired Functional Recovery Increased Tonic Inhibition->Impaired Recovery This compound This compound Administration Upregulated GAT3 Upregulated GAT3 Expression This compound->Upregulated GAT3 Enhanced GABA Uptake Enhanced GABA Uptake Upregulated GAT3->Enhanced GABA Uptake Reduced Tonic Inhibition Reduced Tonic GABA Inhibition Enhanced GABA Uptake->Reduced Tonic Inhibition Improved Recovery Improved Functional Recovery Reduced Tonic Inhibition->Improved Recovery

Proposed mechanism of this compound in stroke recovery.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on functional recovery and protein expression in a mouse model of photothrombotic stroke.

Table 1: Effect of this compound on Motor Function Recovery

Treatment GroupGrid-Walking Test (% Foot Faults)Cylinder Test (% Contralateral Paw Use)
Sham4.6 ± 0.548.2 ± 1.5
Stroke + Vehicle19.8 ± 1.821.5 ± 2.1
Stroke + this compound (38 µM)12.3 ± 1.535.1 ± 2.9
Stroke + this compound (380 µM)9.8 ± 1.1 42.3 ± 3.2

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Stroke + Vehicle group.

Table 2: Effect of this compound on GAT3 and GFAP Expression

Treatment GroupGAT3 Expression (% Increase vs. Vehicle)GFAP Expression (Qualitative Change)
Stroke + this compound (38 µM)33 - 53%No significant change
Stroke + this compound (380 µM)12 - 37%Small decrease

GAT3 expression was quantified in different peri-infarct regions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Photothrombotic Stroke Model in Mice

This protocol induces a focal ischemic lesion in the cerebral cortex.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Isoflurane anesthesia

  • Stereotaxic frame

  • Heating pad

  • Rose Bengal (10 mg/mL in sterile saline)

  • Cold light source with a 532 nm green light laser

  • Surgical tools

Procedure:

  • Anesthetize the mouse with 5% isoflurane for induction and 1.5-2% for maintenance.

  • Place the mouse in a stereotaxic frame on a heating pad to maintain body temperature at 37°C.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the target cortical area (e.g., sensorimotor cortex) using stereotaxic coordinates.

  • Administer Rose Bengal (100 mg/kg) via intraperitoneal injection.

  • Five minutes after Rose Bengal injection, illuminate the target area of the skull with the cold light source for 15 minutes.

  • Suture the scalp incision and allow the mouse to recover in a heated cage.

Experimental Workflow cluster_0 Stroke Induction and Drug Administration cluster_1 Functional Assessment cluster_2 Post-mortem Analysis A Photothrombotic Stroke Induction B Recovery Period (5 days) A->B C Cannula & Osmotic Pump Implantation B->C D This compound Infusion (Day 5-32) C->D F Weekly Behavioral Testing D->F E Baseline Behavioral Testing E->A G Tissue Collection (Day 42) F->G H Immunohistochemistry (GAT3, GFAP) G->H I Infarct Volume Measurement G->I

Overall experimental workflow.
Protocol 2: this compound Preparation and Administration

This protocol describes the preparation of this compound and its chronic infusion directly into the infarct.

Materials:

  • This compound

  • Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Dimethyl sulfoxide (DMSO)

  • Alzet micro-osmotic pumps

  • Brain infusion cannula

  • Stereotaxic apparatus

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in sterile DPBS with 0.3% DMSO to achieve final concentrations of 38 µM and 380 µM. The vehicle control solution consists of DPBS with 0.3% DMSO.

  • Pump Preparation: Fill Alzet micro-osmotic pumps with the this compound or vehicle solution according to the manufacturer's instructions.

  • Surgical Implantation (Day 5 post-stroke):

    • Anesthetize the stroke-induced mouse as described in Protocol 1.

    • Place the mouse in the stereotaxic frame.

    • Re-open the scalp incision.

    • Using stereotaxic coordinates corresponding to the center of the infarct, carefully drill a small burr hole through the skull.

    • Implant the brain infusion cannula to the desired depth within the infarct core.

    • Secure the cannula to the skull with dental cement.

    • Create a subcutaneous pocket on the back of the mouse and insert the osmotic pump.

    • Connect the pump to the cannula via the provided tubing.

    • Suture the scalp incision.

  • The pump will continuously deliver the solution at a constant rate for the specified duration (e.g., 28 days).

Protocol 3: Grid-Walking Test

This test assesses skilled locomotion and forelimb placement.

Materials:

  • Elevated wire grid (e.g., 1 cm x 1 cm grid spacing)

  • Video recording equipment

Procedure:

  • Place the mouse at one end of the wire grid.

  • Allow the mouse to traverse the grid to the other end.

  • Record the total number of steps taken with the contralateral (impaired) forelimb and the number of times that limb slips through the grid (foot faults).

  • Calculate the percentage of foot faults: (Number of foot faults / Total number of steps) x 100.

  • Perform multiple trials for each animal and average the results.

Protocol 4: Cylinder Test

This test assesses forelimb use asymmetry during exploratory rearing.

Materials:

  • Transparent cylinder (e.g., 9 cm diameter, 15 cm height for mice)

  • Video recording equipment

Procedure:

  • Place the mouse in the center of the cylinder.

  • Video record the mouse for 5-10 minutes.

  • During analysis, count the number of times the mouse rears and touches the cylinder wall with its:

    • Ipsilateral (unimpaired) forelimb

    • Contralateral (impaired) forelimb

    • Both forelimbs simultaneously

  • Calculate the percentage of contralateral paw use: (Number of contralateral touches / (Number of ipsilateral + contralateral + both touches)) x 100.

Protocol 5: Immunohistochemistry for GAT3 and GFAP

This protocol is for the quantification of protein expression in the peri-infarct cortex.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose solutions (e.g., 20% and 30%)

  • Cryostat or vibratome

  • Blocking solution (e.g., PBS with 5% normal goat serum and 0.2% Triton X-100)

  • Primary antibodies: anti-GAT3, anti-GFAP

  • Fluorescently labeled secondary antibodies

  • Mounting medium with DAPI

  • Fluorescence microscope and image analysis software

Procedure:

  • Tissue Preparation:

    • At the end of the experiment (e.g., day 42 post-stroke), deeply anesthetize the mouse and perfuse transcardially with PBS followed by 4% PFA.

    • Dissect the brain and post-fix in 4% PFA overnight.

    • Cryoprotect the brain by incubating in sucrose solutions.

    • Freeze the brain and cut coronal sections (e.g., 30 µm thick) using a cryostat.

  • Immunostaining:

    • Wash the sections in PBS.

    • Incubate in blocking solution for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the sections and incubate with appropriate fluorescently labeled secondary antibodies for 2 hours at room temperature.

    • Wash the sections and mount on slides with mounting medium containing DAPI.

  • Image Acquisition and Analysis:

    • Capture images of the peri-infarct cortex using a fluorescence microscope.

    • Quantify the fluorescence intensity of GAT3 and GFAP staining in defined regions of interest using image analysis software.

    • Normalize the data to a control region or express as a percentage of the control group.

Conclusion

The application of this compound in preclinical stroke recovery models demonstrates a promising therapeutic strategy. By upregulating GAT3 expression and reducing tonic GABAergic inhibition in the peri-infarct cortex, this compound facilitates an environment conducive to neuroplasticity and leads to significant improvements in motor function. The detailed protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals seeking to further investigate and translate this novel approach for stroke rehabilitation.

References

Troubleshooting & Optimization

How to improve L-Isoserine solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of L-Isoserine.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound in water?

This compound is generally described as slightly soluble in water.[1][2] Experimental data indicates a solubility of up to 100 mg/mL in water, although achieving this concentration may require physical methods such as sonication.[3]

Q2: How does pH affect the solubility of this compound?

The solubility of this compound is significantly dependent on the pH of the aqueous solution. As an amino acid, it exists as a zwitterion at its isoelectric point (pI), where it typically exhibits minimum solubility. The pKa values for this compound are approximately 2.72 for the carboxylic acid group and 9.25 for the amino group.[1][2]

  • Acidic pH (below pI): In acidic solutions, the amino group is protonated (-NH3+), leading to the formation of a cationic species, which is more soluble than the zwitterion.

  • Alkaline pH (above pI): In alkaline solutions, the carboxylic acid group is deprotonated (-COO-), resulting in an anionic species with increased solubility.

Therefore, adjusting the pH away from the isoelectric point is a primary strategy to enhance the solubility of this compound.

Q3: What is the isoelectric point (pI) of this compound and why is it important for solubility?

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For this compound, with pKa values of 2.72 and 9.25, the pI can be calculated as the average of these two values:

pI = (pK_a1 + pK_a2) / 2 = (2.72 + 9.25) / 2 = 5.99

At the pI, the intermolecular electrostatic repulsions are minimal, which can lead to aggregation and precipitation, resulting in the lowest aqueous solubility. To improve solubility, it is recommended to work at a pH at least 1-2 units away from the pI.

Q4: Can temperature be used to improve this compound solubility?

Q5: Are there any recommended co-solvents to enhance this compound solubility?

The use of co-solvents can effectively increase the solubility of amino acids. For this compound, water-miscible organic solvents can be employed to modify the polarity of the solvent system and disrupt the intermolecular forces in the solid crystal, leading to enhanced solubility.

Commonly used co-solvents for amino acids include:

  • Ethanol

  • Methanol

  • Propylene glycol

  • Polyethylene glycol (PEG)

Studies on similar amino acids have shown that their solubility in water-alcohol mixtures is a function of the co-solvent concentration. It is advisable to perform a small-scale pilot experiment to determine the optimal co-solvent and its concentration for a specific application.

Q6: How can I prepare a stock solution of this compound if I'm facing solubility issues?

If you are encountering difficulties in dissolving this compound, consider the following troubleshooting steps:

  • pH Adjustment: Adjust the pH of your aqueous solvent to be at least 1-2 units away from the pI of ~5.99. For example, using a slightly acidic (pH 3-4) or slightly alkaline (pH 8-9) buffer can significantly improve solubility.

  • Gentle Heating: Warm the solution gently while stirring. A water bath set to 30-40°C can be effective.

  • Sonication: Use an ultrasonic bath to provide energy to break up the solid particles and facilitate dissolution.

  • Co-solvents: If compatible with your experimental design, add a small percentage of a co-solvent like ethanol or propylene glycol to the aqueous solution.

  • Salt Formation: Consider using a salt form of this compound, such as this compound hydrochloride, which is expected to have higher aqueous solubility than the free form.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder is not dissolving in water at room temperature. The concentration is above the saturation point at neutral pH.- Adjust the pH of the water to be acidic (e.g., pH 4) or basic (e.g., pH 8). - Gently heat the solution while stirring. - Use sonication to aid dissolution.
A precipitate forms after dissolving this compound and letting the solution stand. The solution was supersaturated, or the pH has shifted towards the isoelectric point.- Ensure the final pH of the solution is stable and sufficiently far from the pI (~5.99). - Consider using a buffered solution to maintain a constant pH. - If heating was used to dissolve, ensure the final concentration is stable at the storage temperature.
The required concentration for my experiment is higher than the known aqueous solubility. The intrinsic solubility of this compound in pure water is a limiting factor.- Explore the use of co-solvents (e.g., ethanol, propylene glycol) to increase the solvent capacity. - Investigate the possibility of using a salt form of this compound (e.g., this compound HCl) which typically has higher solubility.
I need to prepare a high-concentration stock solution for cell culture, but the additives (acid, base, co-solvents) are not permissible. The constraints of the experimental system limit the use of common solubility enhancement techniques.- Prepare a saturated solution at a slightly elevated temperature (e.g., 37°C) and then sterile-filter. Accurately determine the final concentration. - Consider preparing a suspension and dosing it volumetrically, ensuring homogeneity before each use.

Quantitative Data Summary

Parameter Value Conditions Reference
Aqueous Solubility 100 mg/mLRequires sonication
pKa1 (Carboxylic Acid) 2.7225°C
pKa2 (Amino Group) 9.2525°C
Isoelectric Point (pI) ~5.99Calculated

Note: The solubility of this compound is highly dependent on the specific conditions of the experiment. The values provided should be used as a guideline, and it is recommended to experimentally determine the solubility for your specific application.

Experimental Protocols

Protocol for Determining Aqueous Solubility of this compound using the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in an aqueous solution.

Materials:

  • This compound powder

  • Aqueous solvent of interest (e.g., purified water, buffer solution)

  • Scintillation vials or sealed flasks

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • pH meter

  • HPLC with a suitable column and detector for this compound analysis

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a series of vials containing a known volume of the aqueous solvent. Ensure there is undissolved solid at the bottom of each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of excess solid should be visually confirmed throughout the equilibration period.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (0.22 µm) into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

  • Sample Analysis:

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

  • Data Analysis:

    • Calculate the solubility of this compound in the aqueous solvent by multiplying the measured concentration by the dilution factor.

    • It is recommended to perform the experiment in triplicate to ensure the reliability of the results.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis cluster_result 5. Result prep1 Add excess this compound to aqueous solvent prep2 Seal vials prep1->prep2 equil1 Shake at constant temperature (24-48h) prep2->equil1 sample1 Collect supernatant equil1->sample1 sample2 Filter (0.22 µm) sample1->sample2 analysis1 Dilute sample sample2->analysis1 analysis2 Quantify concentration (e.g., HPLC) analysis1->analysis2 result1 Calculate solubility analysis2->result1

Caption: Experimental workflow for determining this compound solubility.

solubility_factors cluster_factors Influencing Factors Solubility This compound Aqueous Solubility pH pH pH->Solubility away from pI increases solubility Temp Temperature Temp->Solubility increase generally increases solubility CoSolvent Co-solvents CoSolvent->Solubility can increase solubility Salt Salt Form Salt->Solubility can have higher intrinsic solubility

References

L-Isoserine stability and long-term storage protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of L-isoserine. Detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are presented to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored under an inert gas, such as nitrogen or argon, and protected from moisture.[1][2][3] Recommended storage temperatures and corresponding shelf life are summarized below.

Q2: How should I store this compound solutions?

A2: this compound solutions are susceptible to degradation and should be stored frozen. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[4][5]

Q3: What is the best way to dissolve this compound?

A3: this compound is slightly soluble in water. To prepare aqueous stock solutions, the use of an ultrasonic bath and gentle warming to 37°C can aid in dissolution. For applications requiring sterility, it is recommended to filter the solution through a 0.22 µm filter.

Q4: What factors can affect the stability of this compound in my experiments?

A4: The stability of this compound, like many small molecules, is influenced by several factors, including temperature, pH, light exposure, and the presence of oxidizing agents. It is crucial to control these parameters in your experimental setup to ensure the integrity of the compound.

Stability Data

While specific quantitative stability data for this compound under various stress conditions is not extensively available in the literature, forced degradation studies on similar small molecules and amino acids provide insights into potential degradation profiles. The following table summarizes general expectations for stability based on typical behavior of related compounds. Researchers should perform their own stability-indicating assays for their specific formulations and experimental conditions.

ConditionStressorExpected StabilityPotential Degradation Products
Hydrolytic Acidic (e.g., 0.1 N HCl)Susceptible to degradationFormation of esters (if in alcohol), amide hydrolysis (if in peptide)
Neutral (e.g., Water, PBS)Generally more stable than acidic or basic conditionsSlow hydrolysis
Basic (e.g., 0.1 N NaOH)Susceptible to degradationRacemization, hydrolysis
Oxidative 3% H₂O₂Potentially susceptibleOxidation of the amine and hydroxyl groups
Thermal 60°C (in solution)Degradation rate increases with temperatureDeamination, decarboxylation
Photolytic UV light exposurePotentially susceptiblePhotodegradation products

Troubleshooting Guides

Issue 1: Precipitation of this compound in Solution
  • Symptom: Cloudiness or visible precipitate in the this compound solution upon preparation or after storage.

  • Possible Causes:

    • Low Solubility: this compound has limited solubility in aqueous solutions, especially at high concentrations.

    • Incorrect pH: The pH of the solution can significantly affect the solubility of amino acids.

    • Buffer Incompatibility: Certain buffers, especially at high concentrations, can cause precipitation when mixed with organic co-solvents or other components.

    • Low Temperature: Solubility decreases at lower temperatures.

  • Solutions:

    • Increase Solubility: Use an ultrasonic bath and warm the solution to 37°C during preparation.

    • Adjust pH: Ensure the pH of your buffer is compatible with this compound solubility.

    • Check Buffer Compatibility: If using a gradient elution in HPLC, ensure your buffer is soluble in the highest organic solvent concentration used.

    • Prepare Fresh Solutions: If precipitation occurs after storage, it is best to prepare a fresh solution.

Issue 2: Inconsistent Results in Cell-Based Assays
  • Symptom: High variability in experimental results when using this compound in cell culture.

  • Possible Causes:

    • Degradation in Media: this compound may degrade in the complex environment of cell culture media over the course of the experiment, especially with prolonged incubation at 37°C.

    • Ammonia Buildup: Degradation of amino acids in media can lead to the accumulation of ammonia, which can be toxic to cells.

    • Interaction with Media Components: this compound may interact with other components in the media, affecting its availability or activity.

  • Solutions:

    • Minimize Incubation Time: Design experiments to minimize the time this compound is incubated in cell culture media.

    • Replenish this compound: For longer-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.

    • Conduct Stability Checks: Test the stability of this compound in your specific cell culture media under your experimental conditions using an appropriate analytical method like HPLC.

    • Use Serum-Free Media where Possible: If using serum, be aware that it can contain enzymes that may degrade this compound.

Experimental Protocols

Protocol 1: In Vitro Aminopeptidase N (APN/CD13) Inhibition Assay

This protocol is adapted from a general method for determining the inhibitory activity of compounds against APN.

  • Materials:

    • This compound (or its derivatives) as the inhibitor.

    • Microsomal aminopeptidase from porcine kidney microsomes (as the source of APN).

    • L-Leu-p-nitroanilide (substrate).

    • 50 mM Phosphate Buffered Saline (PBS), pH 7.2.

    • 0.1 M HCl and 0.1 M NaOH for pH adjustment.

    • UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a stock solution of this compound in the assay buffer (50 mM PBS, pH 7.2). If necessary, adjust the pH of the inhibitor solution to 7.5 using 0.1 M HCl or 0.1 M NaOH.

    • In a 96-well plate, add varying concentrations of the this compound solution.

    • Add the APN enzyme solution to each well and incubate for a pre-determined time at 37°C.

    • Initiate the reaction by adding the substrate, L-Leu-p-nitroanilide.

    • Monitor the hydrolysis of the substrate by measuring the change in absorbance at 405 nm over time using a spectrophotometer.

    • Calculate the rate of reaction and determine the IC₅₀ value for this compound.

Protocol 2: In Vivo Administration of this compound in a Mouse Model of Stroke

This protocol is based on a study investigating the effect of this compound on post-stroke recovery.

  • Materials:

    • This compound.

    • Sterile Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Dimethyl sulfoxide (DMSO).

    • Micro-osmotic pump.

    • Stereotaxic apparatus.

  • Procedure:

    • Dissolve this compound in sterile DPBS with 0.3% DMSO to the desired concentration (e.g., 38 µM or 380 µM).

    • On day 5 post-stroke, implant a micro-osmotic pump subcutaneously on the back of the mouse.

    • Using a stereotaxic apparatus, place a cannula connected to the pump directly into the infarct.

    • The pump will deliver the this compound solution continuously at a specified rate for the duration of the study (e.g., 28 days).

    • Monitor the functional recovery of the mice using appropriate behavioral tests (e.g., grid-walking, cylinder task).

Signaling Pathways and Logical Relationships

Aminopeptidase N (CD13) Signaling

This compound and its derivatives can act as inhibitors of Aminopeptidase N (APN/CD13). The binding of ligands or cross-linking of CD13 on the cell surface can initiate intracellular signaling cascades, independent of its enzymatic activity. This can lead to the activation of Mitogen-Activated Protein Kinases (MAPK) such as ERK1/2, JNK, and p38, as well as the PI3K/Akt pathway, and can induce an increase in intracellular calcium levels.

APN_Signaling This compound This compound APN/CD13 APN/CD13 This compound->APN/CD13 Inhibits PI3K/Akt Pathway PI3K/Akt Pathway APN/CD13->PI3K/Akt Pathway Activates MAPK Pathway (ERK, JNK, p38) MAPK Pathway (ERK, JNK, p38) APN/CD13->MAPK Pathway (ERK, JNK, p38) Activates Intracellular Ca2+ Increase Intracellular Ca2+ Increase APN/CD13->Intracellular Ca2+ Increase Induces Cellular Responses Cellular Responses PI3K/Akt Pathway->Cellular Responses MAPK Pathway (ERK, JNK, p38)->Cellular Responses Intracellular Ca2+ Increase->Cellular Responses

APN/CD13 Signaling Cascade Inhibition
GABA Transporter 3 (GAT3) Regulation Workflow

This compound acts as a substrate for the glial GABA transporter GAT3. GAT3 is primarily located on astrocytes and plays a crucial role in regulating extrasynaptic GABA levels, thereby influencing tonic inhibition in the central nervous system. By acting as a substrate, this compound can modulate GAT3 activity and expression, which in turn can affect neuronal function and has been shown to promote functional recovery in a stroke model.

GAT3_Workflow cluster_astrocyte Astrocyte cluster_neuron Neuron L-Isoserine_ext This compound (extracellular) GAT3 GAT3 Transporter L-Isoserine_ext->GAT3 Substrate GABA_int GABA (intracellular) GAT3->GABA_int GABA_ext GABA (extracellular) GABA_ext->GAT3 Uptake Tonic_Inhibition Tonic Inhibition GABA_ext->Tonic_Inhibition Mediates

This compound as a GAT3 Substrate Workflow

References

Optimizing reaction conditions for L-Isoserine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for L-Isoserine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound can be synthesized through both chemical and biocatalytic routes. The primary chemical method involves the Hofmann rearrangement of a protected L-asparagine derivative. Biocatalytic methods, which offer high stereoselectivity, often utilize enzymes such as serine 2,3-aminomutase or L-threonine aldolases.

Q2: What is the general workflow for this compound synthesis and purification?

A2: A typical workflow involves the synthesis of the crude this compound, followed by purification steps to remove byproducts and unreacted starting materials. Purification is commonly achieved through techniques like ion-exchange chromatography and recrystallization. The purity of the final product is then assessed using analytical methods such as High-Performance Liquid Chromatography (HPLC).

LISoserine_Synthesis_Workflow Start Starting Materials (e.g., L-Asparagine) Synthesis Chemical or Biocatalytic Synthesis Start->Synthesis Crude_Product Crude this compound Synthesis->Crude_Product Purification Purification (Ion-Exchange/Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Purity Analysis (HPLC) Pure_Product->Analysis Final_Product Final Product Analysis->Final_Product

Caption: General workflow for this compound synthesis, purification, and analysis.

Troubleshooting Guides

Chemical Synthesis: Hofmann Rearrangement Route

This guide focuses on the synthesis of this compound from an N-protected L-asparagine derivative using the Hofmann rearrangement.

Issue 1: Low Yield of this compound

Probable Cause Recommended Solution
Incomplete Hofmann Rearrangement: The rearrangement of the N-bromoamide intermediate to the isocyanate may be inefficient.- Optimize Temperature: Gradually increase the reaction temperature in 5°C increments. Monitor the reaction progress by TLC or HPLC to find the optimal temperature.[1] - Ensure Stoichiometry: Use a slight excess of the brominating agent (e.g., bromine in sodium hydroxide) to ensure complete formation of the N-bromoamide intermediate.[2]
Side Reactions: The formation of byproducts can reduce the yield of the desired this compound.- Control Reaction Time: Monitor the reaction closely to avoid prolonged reaction times that can lead to the formation of degradation products. - Maintain pH: Ensure the basicity of the reaction medium is maintained throughout the reaction, as acidic conditions can lead to unwanted side reactions.
Product Loss During Workup: this compound is water-soluble, and significant amounts can be lost during aqueous extraction steps.- Saturate Aqueous Layer: Before extraction, saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of this compound. - Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent to maximize recovery.

Issue 2: Presence of Impurities in the Final Product

Probable Cause Recommended Solution
Unreacted Starting Material: Incomplete conversion of the starting L-asparagine derivative.- Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature to drive the reaction to completion, while monitoring for byproduct formation.[3]
Formation of Carbamate Byproduct: The isocyanate intermediate can react with residual alcohol from a previous step to form a stable carbamate.- Ensure Anhydrous Conditions: If the isocyanate is isolated, ensure all subsequent steps are carried out under strictly anhydrous conditions until the hydrolysis to the amine is desired.
Inefficient Purification: The purification method may not be adequately separating this compound from impurities.- Optimize Ion-Exchange Chromatography: Adjust the pH of the buffers and the salt gradient to improve the separation of this compound from charged impurities.[4] - Optimize Recrystallization: Screen different solvent systems to find one in which this compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.[5]
Biocatalytic Synthesis

This section provides guidance for the enzymatic synthesis of this compound.

Issue 1: Low Enzyme Activity/Conversion

Probable Cause Recommended Solution
Suboptimal pH: The pH of the reaction mixture is outside the optimal range for the enzyme.- Determine Optimal pH: Perform small-scale reactions at various pH values (e.g., in 0.5 pH unit increments from 6.0 to 9.0) to identify the optimal pH for the specific enzyme being used.
Suboptimal Temperature: The reaction temperature is too high or too low for the enzyme.- Determine Optimal Temperature: Conduct the reaction at a range of temperatures (e.g., 25°C to 50°C) to find the temperature at which the enzyme exhibits maximum activity without denaturation.
Enzyme Inhibition: The presence of inhibitors in the reaction mixture can reduce enzyme activity.- Substrate/Product Inhibition: Vary the initial substrate concentration and monitor the reaction rate. If inhibition is observed, consider a fed-batch approach to maintain a low substrate concentration. - Remove Potential Inhibitors: Ensure all reagents are of high purity and that no inhibitory metal ions or other compounds are present.

Experimental Protocols

Key Experiment 1: Synthesis of this compound from L-Asparagine

This protocol is a general guideline for the Hofmann rearrangement of L-asparagine. Optimization of specific parameters is recommended.

Materials:

  • L-Asparagine monohydrate

  • Sodium Hydroxide (NaOH)

  • Bromine (Br₂)

  • Hydrochloric Acid (HCl)

  • Dowex 50W-X8 resin (H⁺ form)

  • Aqueous Ammonia (NH₄OH)

Procedure:

  • Preparation of Sodium Hypobromite Solution: Dissolve sodium hydroxide in chilled water and slowly add bromine while keeping the temperature below 0°C.

  • Hofmann Rearrangement: Add L-asparagine monohydrate to the freshly prepared sodium hypobromite solution. Stir the mixture and allow the temperature to rise to room temperature, then heat to 70-80°C for approximately 30 minutes.

  • Acidification and Purification: Cool the reaction mixture and acidify with hydrochloric acid. Pass the solution through a column of Dowex 50W-X8 resin.

  • Elution and Isolation: Wash the resin with water and then elute the this compound with aqueous ammonia.

  • Crystallization: Concentrate the eluate under reduced pressure and crystallize the this compound from an ethanol-water mixture.

Hofmann_Rearrangement_Workflow cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Hofmann Rearrangement cluster_2 Step 3: Purification cluster_3 Step 4: Isolation NaOH_H2O Dissolve NaOH in H₂O Add_Br2 Add Br₂ at < 0°C NaOH_H2O->Add_Br2 NaOBr Sodium Hypobromite Solution Add_Br2->NaOBr Add_Asn Add L-Asparagine NaOBr->Add_Asn Stir_Heat Stir and Heat (70-80°C) Add_Asn->Stir_Heat Reaction_Mixture Crude Reaction Mixture Stir_Heat->Reaction_Mixture Acidify Acidify with HCl Reaction_Mixture->Acidify Ion_Exchange Ion-Exchange Chromatography Acidify->Ion_Exchange Elute Elute with NH₄OH Ion_Exchange->Elute Concentrate Concentrate Eluate Elute->Concentrate Crystallize Crystallize from EtOH/H₂O Concentrate->Crystallize LISoserine This compound Crystals Crystallize->LISoserine

Caption: Workflow for the synthesis of this compound via Hofmann rearrangement.

Key Experiment 2: HPLC Analysis of this compound Purity

This protocol provides a starting point for the analysis of this compound purity. Method validation and optimization are necessary for specific applications.

Materials and Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Potassium dihydrogen phosphate

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 2.5 mM potassium dihydrogen phosphate, pH 2.85) and acetonitrile. A common starting ratio is 25:75 (aqueous:acetonitrile). Degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the synthesized this compound sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Analysis: Set the column temperature (e.g., 30°C) and the UV detection wavelength (e.g., 200-210 nm). Inject the standards and the sample.

  • Data Analysis: Identify the this compound peak based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Data on Reaction Condition Optimization

The following tables summarize the impact of key reaction parameters on the yield and purity of this compound synthesis. These are representative data and may vary based on specific experimental setups.

Table 1: Effect of Temperature on Hofmann Rearrangement

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
6026590
701.57894
8018596
9018293

Table 2: Effect of Molar Ratio of Bromine to L-Asparagine

Molar Ratio (Br₂:Asn)Yield (%)Purity (%)
1.0:1.07092
1.1:1.08596
1.2:1.08695
1.5:1.08394

Table 3: Effect of pH on Enzymatic Synthesis using L-Threonine Aldolase

pHRelative Activity (%)
6.065
7.095
7.5100
8.090
9.070

References

L-Isoserine Purification by Column Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of L-isoserine using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of column chromatography for purifying this compound?

A1: Due to its polar nature, hydrophilic interaction chromatography (HILIC) is a highly suitable method for this compound purification.[1] Normal-phase chromatography using a polar stationary phase like silica gel can also be effective. For separating this compound from its stereoisomers, chiral chromatography with a specific chiral stationary phase (CSP) is necessary.

Q2: Which stationary phase should I choose for this compound purification?

A2: The choice of stationary phase depends on the specific separation required:

  • For general purification from less polar impurities: Silica gel is a common and effective choice for separating polar compounds like amino acids.[2][3]

  • For separation from other polar compounds: Functionalized silica, such as amino or diol-bonded phases, can offer different selectivity in HILIC mode.[1]

  • For separating this compound from its enantiomer (D-isoserine) or other diastereomers: A chiral stationary phase (CSP), such as one based on a crown ether, is required.[4]

Q3: What mobile phases are typically used for this compound purification?

A3: Mobile phase selection is critical and is paired with the stationary phase:

  • With silica gel (Normal Phase or HILIC): A mixture of a polar solvent (like water or methanol) and a less polar organic solvent (like acetonitrile) is common. In HILIC, a high concentration of the organic solvent is used.

  • With Chiral Stationary Phases: For separating serine isomers, mobile phases often consist of mixtures like methanol/water or acetonitrile/water, sometimes with additives like perchloric acid or trifluoroacetic acid (TFA) to improve peak shape and resolution.

Q4: How can I detect this compound during and after chromatography?

A4: Since this compound is colorless, a method for detection is necessary. Common techniques include:

  • Thin-Layer Chromatography (TLC): Fractions can be spotted on a TLC plate and stained with a visualizing agent like ninhydrin, which reacts with the primary amine of this compound to produce a colored spot.

  • High-Performance Liquid Chromatography (HPLC): Collected fractions can be analyzed by HPLC with a suitable detector (e.g., UV-Vis after derivatization, or mass spectrometry).

  • Mass Spectrometry (MS): This can be used to identify fractions containing the compound based on its mass-to-charge ratio.

Q5: What are the stability considerations for this compound during purification?

A5: this compound is sensitive to moisture and incompatible with strong oxidizing agents. It is important to use dry solvents and avoid conditions that could lead to degradation. The stability of this compound at different pH values and temperatures should also be considered when developing a purification method.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
High Backpressure 1. Column frit is clogged with particulates from the sample or mobile phase. 2. Sample is too viscous. 3. Precipitated protein or compound in the column.1. Filter the sample and mobile phase before use. If necessary, reverse the column flow to wash out particulates. 2. Dilute the sample with the initial mobile phase. 3. Ensure the sample is fully dissolved in the loading solvent. If precipitation occurs on the column, try a weaker initial mobile phase.
Poor or No Separation 1. Incorrect mobile phase polarity. 2. Inappropriate stationary phase. 3. Column is overloaded with the sample.1. If this compound elutes too quickly, decrease the polarity of the mobile phase (increase the organic solvent percentage in HILIC). If it elutes too slowly or not at all, increase the mobile phase polarity. 2. Re-evaluate the stationary phase based on the impurities you are trying to remove. Consider a different type of silica or a functionalized phase. 3. Reduce the amount of sample loaded onto the column.
Broad or Tailing Peaks 1. Sample is not sufficiently soluble in the mobile phase. 2. Interactions between this compound and the stationary phase are too strong. 3. The column packing is uneven.1. Adjust the mobile phase composition to improve solubility. 2. Add a modifier to the mobile phase, such as a small amount of acid (e.g., acetic acid or TFA), to reduce strong interactions. 3. Repack the column carefully to ensure a homogenous bed.
Low Recovery of this compound 1. This compound is irreversibly adsorbed to the stationary phase. 2. The compound may have degraded on the column. 3. Elution conditions are not strong enough to release the compound.1. Try a different stationary phase or add a competitive agent to the mobile phase. 2. Check the stability of this compound under the chromatographic conditions (pH, solvent). 3. Increase the polarity of the mobile phase during elution.
Co-elution with Impurities 1. The selectivity of the chromatographic system is insufficient. 2. The elution gradient is too steep.1. Try a different stationary phase or a different combination of mobile phase solvents to alter the selectivity. 2. Use a shallower gradient or run the separation isocratically with the optimal solvent composition.

Experimental Protocols

General Protocol for this compound Purification using Silica Gel Chromatography (HILIC)

This protocol is a starting point and may require optimization.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 acetonitrile:water).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the column is packed evenly without any air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and mobile phase.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound sample in a minimum amount of the initial mobile phase.

    • Carefully load the sample onto the top of the column.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Begin eluting with the initial mobile phase (e.g., 95:5 acetonitrile:water).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the aqueous component (e.g., from 5% to 20% water). This can be done in a stepwise or linear gradient.

    • Collect fractions of the eluent in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions using TLC with ninhydrin staining or by HPLC to identify the fractions containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Quantitative Data for Method Development

The following table provides starting parameters for developing a purification method for this compound and its isomers, based on analytical HPLC methods which can be adapted for preparative column chromatography.

ParameterHILIC / Normal PhaseChiral Separation
Stationary Phase Silica Gel, Amino-propyl bonded silicaCrown Ether-based CSP (e.g., ChiroSil® SCA(-))
Mobile Phase A AcetonitrileWater with 0.5% TFA
Mobile Phase B WaterAcetonitrile/Ethanol (85:15) with 0.5% TFA
Example Gradient Start with 5% B, increase to 20% B over 30 minutesIsocratic with 84% Methanol / 16% Water with 5 mM HClO₄
Flow Rate (Analytical) 1.0 mL/min1.0 mL/min
Detection Mass Spectrometry, or post-column derivatizationUV-Vis, Mass Spectrometry

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample prep_sample Prepare Sample prep_sample->load_sample elute Elute with Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate final_product final_product evaporate->final_product Purified this compound

Caption: Experimental workflow for this compound purification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation? cause1 Incorrect Mobile Phase start->cause1 Yes cause2 Wrong Stationary Phase start->cause2 Yes cause3 Column Overload start->cause3 Yes end Successful Purification start->end No sol1 Adjust Solvent Polarity cause1->sol1 sol2 Change Stationary Phase cause2->sol2 sol3 Reduce Sample Load cause3->sol3 sol1->end Re-run sol2->end Re-run sol3->end Re-run

Caption: Troubleshooting logic for poor separation issues.

References

Preventing degradation of L-Isoserine in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Isoserine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of this compound stock solutions to prevent degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions is high-purity water. To aid dissolution, sonication may be required.

Q2: What are the recommended storage conditions and shelf-life for this compound stock solutions?

A2: For optimal stability, this compound stock solutions should be aliquoted and stored at low temperatures. The recommended storage conditions are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is crucial to store the solution in single-use aliquots.

Q3: How can I assess the purity of my this compound stock solution?

A3: The purity of this compound solutions can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). These methods can separate this compound from potential degradation products and other impurities.

Q4: Is this compound sensitive to light?

A4: While specific studies on the photodegradation of this compound are not extensively available, it is a general best practice to protect all amino acid solutions from light to minimize the risk of photolytic decomposition. Therefore, it is recommended to store this compound stock solutions in amber vials or in the dark.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the preparation and storage of this compound stock solutions.

Issue 1: this compound powder does not dissolve completely in water.
  • Possible Cause: Insufficient agitation or low temperature.

  • Solution:

    • Ensure the water is at room temperature.

    • Use a vortex mixer to create a suspension of the this compound powder in water.

    • Place the suspended solution in an ultrasonic bath until the powder is completely dissolved.

Issue 2: The stock solution appears cloudy or has precipitated after thawing.
  • Possible Cause 1: The concentration of this compound exceeds its solubility at the storage temperature.

  • Solution 1: Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution.

  • Possible Cause 2: Repeated freeze-thaw cycles leading to aggregation or precipitation.

  • Solution 2: Always prepare single-use aliquots of your stock solution to avoid the detrimental effects of repeated temperature changes.

Issue 3: Inconsistent experimental results using the same this compound stock solution.
  • Possible Cause: Degradation of this compound in the stock solution. This can be influenced by factors such as storage temperature, pH, and exposure to light.

  • Solution:

    • Verify Storage Conditions: Ensure that the stock solution has been stored at the recommended temperature and protected from light.

    • pH Considerations: The stability of amino acids in solution can be pH-dependent. While specific data for this compound is limited, maintaining a neutral pH is generally advisable for amino acid solutions. If your experiments require a specific pH, consider preparing fresh solutions for each experiment.

    • Assess Purity: If degradation is suspected, it is recommended to analyze the purity of the stock solution using HPLC or a similar analytical method.

Quantitative Data Summary

ParameterRecommendation
Solvent High-purity water
Dissolution Aid Sonication
Storage Temperature -20°C for short-term (up to 1 month) -80°C for long-term (up to 6 months)
Storage Practice Aliquot into single-use volumes
Light Exposure Protect from light (use amber vials or store in the dark)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mM)

  • Materials:

    • This compound powder

    • High-purity water (e.g., Milli-Q or equivalent)

    • Sterile conical tubes or vials

    • Sonicator

    • Vortex mixer

    • Analytical balance

  • Procedure:

    • Weigh the desired amount of this compound powder. For a 100 mM solution, this is 1.051 g per 100 mL of water (Molecular Weight: 105.09 g/mol ).

    • Add the powder to a sterile conical tube.

    • Add approximately 80% of the final volume of high-purity water.

    • Vortex the mixture to suspend the powder.

    • Place the tube in a sonicator bath and sonicate until the this compound is completely dissolved. The solution should be clear and free of particulates.

    • Add high-purity water to reach the final desired volume.

    • Vortex briefly to ensure homogeneity.

    • Aliquot the stock solution into sterile, single-use tubes (e.g., 1 mL aliquots in microcentrifuge tubes).

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C.

Visualizations

L_Isoserine_Stock_Solution_Workflow cluster_preparation Preparation cluster_storage Storage weigh Weigh this compound Powder add_water Add 80% Water & Vortex weigh->add_water sonicate Sonicate to Dissolve add_water->sonicate final_volume Adjust to Final Volume sonicate->final_volume aliquot Aliquot into Single-Use Tubes final_volume->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Experimental workflow for preparing this compound stock solutions.

Troubleshooting_Logic start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light) start->check_storage storage_ok Storage OK check_storage->storage_ok Correct storage_bad Improper Storage -> Prepare Fresh Solution check_storage->storage_bad Incorrect check_ph Assess pH of Solution ph_ok pH Neutral check_ph->ph_ok OK ph_bad Extreme pH -> Prepare Fresh Solution check_ph->ph_bad Not OK check_buffer Evaluate Buffer Compatibility buffer_ok Buffer Compatible check_buffer->buffer_ok OK buffer_bad Potential Incompatibility -> Use Water as Stock Solvent check_buffer->buffer_bad Suspect analyze_purity Analyze Purity (e.g., HPLC) purity_ok Purity Confirmed analyze_purity->purity_ok High purity_bad Degradation Detected -> Discard and Prepare Fresh analyze_purity->purity_bad Low storage_ok->check_ph ph_ok->check_buffer buffer_ok->analyze_purity

Caption: Troubleshooting logic for inconsistent experimental results.

Troubleshooting low yields in L-Isoserine peptide coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting low yields in L-Isoleucine peptide coupling. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during peptide synthesis involving the sterically hindered amino acid, L-Isoleucine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significantly lower coupling yields when incorporating L-Isoleucine compared to other amino acids?

Low coupling yields with L-Isoleucine are frequently attributed to its β-branched side chain, which creates significant steric hindrance. This bulkiness can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain, slowing down or preventing the formation of the peptide bond. This issue is particularly pronounced in solid-phase peptide synthesis (SPPS), where the peptide is attached to a solid support, potentially adding to the steric crowding.

Another factor can be the formation of secondary structures within the growing peptide chain, which can mask the N-terminus, making it inaccessible for coupling. Peptides containing stretches of hydrophobic amino acids like isoleucine are prone to aggregation and forming these secondary structures.[1][2]

Q2: My overall peptide yield is low after cleavage. How can I determine if the issue is specifically with L-Isoleucine coupling?

To pinpoint the problem, it's crucial to monitor the coupling efficiency at each step. A common method for this is the Kaiser test, a colorimetric assay that detects free primary amines on the resin.[1] A positive Kaiser test (blue bead color) after the L-Isoleucine coupling step indicates incomplete reaction, meaning the N-terminus of the peptide chain is still available.

If you are using an automated peptide synthesizer, monitoring the UV-Vis absorbance of the Fmoc deprotection solution can also provide quantitative feedback on the efficiency of the previous coupling step. A lower than expected Fmoc release suggests that the previous amino acid, in this case, L-Isoleucine, did not couple efficiently.

Q3: What are the most common side reactions associated with L-Isoleucine coupling that can lead to low yields of the desired product?

The primary side reaction of concern when coupling L-Isoleucine is racemization , the conversion of the L-amino acid to its D-diastereomer (D-alloisoleucine).[3] This occurs because the activation of the carboxyl group makes the α-hydrogen more acidic and susceptible to abstraction by a base, leading to a loss of stereochemical integrity. The presence of D-alloisoleucine in the final product not only reduces the yield of the desired L-peptide but can also significantly impact its biological activity and create purification challenges.

Another potential issue, especially in sequences prone to it, is diketopiperazine formation . This can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin and terminating chain elongation.

Q4: How can I improve the coupling efficiency of L-Isoleucine?

Several strategies can be employed to enhance L-Isoleucine coupling yields:

  • Choice of Coupling Reagent: Utilizing more powerful coupling reagents can overcome the steric hindrance. Onium salt-based reagents like HATU, HBTU, HCTU, or COMU are generally more effective than carbodiimides like DCC or DIC for sterically hindered amino acids.

  • Double Coupling: Performing the coupling reaction twice ensures that any unreacted N-termini from the first coupling have a second opportunity to react.

  • Increased Reagent Concentration: Using a higher concentration of the L-Isoleucine and coupling reagents can help drive the reaction to completion.

  • Elevated Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance. However, this must be done cautiously as higher temperatures can also increase the risk of racemization.

  • Solvent Choice: Switching to a more effective swelling solvent like N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts can help disrupt secondary structures and improve resin swelling, making reactive sites more accessible.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yields in L-Isoleucine peptide coupling.

G cluster_0 Problem Identification cluster_1 Troubleshooting Paths cluster_2 Verification cluster_3 Resolution start Low Overall Peptide Yield test_coupling Perform Kaiser Test After L-Isoleucine Coupling start->test_coupling incomplete_coupling Incomplete Coupling (Kaiser Test Positive) test_coupling->incomplete_coupling Positive complete_coupling Coupling Appears Complete (Kaiser Test Negative) test_coupling->complete_coupling Negative optimization Optimize Coupling Protocol: - Use stronger coupling reagent (HATU, HCTU) - Double couple - Increase reagent concentration - Change solvent (NMP) incomplete_coupling->optimization check_cleavage Investigate Other Causes: - Incomplete cleavage - Peptide precipitation - Side reactions (racemization) complete_coupling->check_cleavage re_test Re-run Synthesis and Monitor Coupling optimization->re_test analyze Analyze Crude Product by HPLC/MS for Purity and Side Products check_cleavage->analyze success Yield Improved re_test->success failure Yield Still Low re_test->failure analyze->success analyze->failure failure->optimization Re-evaluate Protocol

Caption: Troubleshooting workflow for low L-Isoleucine coupling yields.

Factors Affecting L-Isoleucine Coupling Efficiency

The efficiency of L-Isoleucine coupling is a multifactorial issue. The diagram below illustrates the key relationships between these factors.

G cluster_0 Primary Factors cluster_1 Experimental Conditions cluster_2 Outcome steric_hindrance Steric Hindrance (β-branched side chain) coupling_yield Coupling Yield steric_hindrance->coupling_yield decreases peptide_aggregation Peptide Aggregation (Secondary Structure) peptide_aggregation->coupling_yield decreases coupling_reagent Coupling Reagent coupling_reagent->coupling_yield influences racemization Racemization coupling_reagent->racemization influences solvent Solvent solvent->peptide_aggregation mitigates temperature Temperature temperature->coupling_yield increases temperature->racemization increases concentration Reagent Concentration concentration->coupling_yield increases coupling_yield->racemization can be inversely related

Caption: Factors influencing L-Isoleucine peptide coupling efficiency.

Data Summary

Table 1: Impact of Coupling Reagents on Racemization of L-Isoleucine

This table summarizes the extent of racemization observed when coupling acetyl-L-isoleucine to glycine ethyl ester using different coupling reagents and tertiary amines.

Coupling ReagentSolventTertiary AmineExtent of Racemization (%)
Dicyclohexylcarbodi-imideChloroformTriethylamine9
Dicyclohexylcarbodi-imideChloroformNN-Di-isopropylethylamine10
Dicyclohexylcarbodi-imideChloroformTribenzylamine10
Dicyclohexylcarbodi-imideChloroformNone4
Dicyclohexylcarbodi-imideDimethylformamideTriethylamine37
Dicyclohexylcarbodi-imideDimethylformamideNN-Di-isopropylethylamine25
Dicyclohexylcarbodi-imideDimethylformamideTribenzylamine5
N-Ethyl-5-phenylisoxazolium-3'-sulphonateAcetonitrileTriethylamine20
N-Ethyl-5-phenylisoxazolium-3'-sulphonateAcetonitrileNN-Di-isopropylethylamine12
N-Ethyl-5-phenylisoxazolium-3'-sulphonateAcetonitrileTribenzylamine4

Data adapted from a study by Bodanszky and Conklin, which used the formation of alloisoleucine as a measure of racemization.

Experimental Protocols

Protocol 1: Standard Peptide Coupling Cycle (Fmoc/tBu Chemistry)

This protocol outlines a general cycle for adding an amino acid to a growing peptide chain on a solid support.

  • Resin Swelling: Swell the peptide-resin in a suitable solvent like DMF or NMP for at least 30 minutes before the first coupling.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

    • Drain the reaction vessel.

    • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-L-Isoleucine (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For difficult couplings like L-Isoleucine, this time can be extended or a double coupling can be performed.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended):

    • Take a small sample of the resin beads and perform a Kaiser test to check for completeness of the coupling.

Protocol 2: The Kaiser Test (Qualitative Test for Free Primary Amines)

This test is used to detect the presence of unreacted N-terminal amines after a coupling step.

  • Reagent Preparation:

    • Reagent A: 5 g of ninhydrin in 100 mL of ethanol.

    • Reagent B: 80 g of phenol in 20 mL of ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Procedure:

    • Place a small sample of resin beads (1-5 mg) in a small glass test tube.

    • Add 2-3 drops of each reagent (A, B, and C).

    • Heat the tube at 100°C for 5 minutes.

  • Interpretation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue color.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

References

Best practices for handling and weighing L-Isoserine powder

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: L-Isoserine

This guide provides best practices, troubleshooting tips, and frequently asked questions for handling and weighing this compound powder to ensure experimental accuracy and safety.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is an amino acid derivative used as a raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals.[1][2][3] It is a white to off-white crystalline powder. Key properties are summarized in the table below.

Q2: What are the recommended storage conditions for this compound powder?

This compound powder is moisture-sensitive.[2] It should be stored under an inert gas (like nitrogen or argon) at 2-8°C. For long-term storage as a solid, it is recommended to keep it at -20°C for up to 3 years. Once in solution, it should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.

Q3: What personal protective equipment (PPE) should I use when handling this compound powder?

When handling this compound powder, it is important to use appropriate personal protective equipment to avoid inhalation and contact. Recommended PPE includes eyeshields, gloves, and a type N95 (US) or type P1 (EN143) respirator filter or dust mask.

Q4: My this compound powder appears clumpy. What should I do?

Clumping is likely due to moisture absorption, as this compound is moisture-sensitive. While the integrity of the compound may still be intact for some applications, for experiments requiring high precision, it is recommended to use a fresh, unopened vial. To prevent clumping, ensure the container is tightly sealed and stored in a desiccator or a controlled low-humidity environment.

Q5: The weight of my this compound powder is fluctuating on the analytical balance. What could be the cause?

Weight fluctuation when measuring this compound powder can be attributed to two primary factors:

  • Hygroscopicity : As a moisture-sensitive compound, the powder will absorb atmospheric water, causing the weight to increase over time.

  • Static Electricity : Fine powders can be affected by static charges, causing them to be repelled or attracted to the weighing vessel and balance, leading to unstable readings.

To mitigate these issues, work quickly, use an anti-static weighing dish, and consider weighing in a glove box with controlled humidity. An ionizing bar can also help to dissipate static charge.

Q6: What is the best way to prepare a stock solution of this compound?

This compound is slightly soluble in water. For higher concentrations, such as 100 mg/mL, the use of an ultrasonic bath may be necessary to fully dissolve the powder. It is recommended to filter and sterilize the solution with a 0.22 μm filter before use if it is for cell culture or other sensitive applications.

Quantitative Data Summary
PropertyValueCitations
Molecular FormulaC3H7NO3
Molecular Weight105.09 g/mol
Melting Point197-201°C
AppearanceWhite to off-white powder/crystal
Solubility in WaterSlightly soluble
Storage Temperature2-8°C (short-term), -20°C (long-term solid)

Troubleshooting Guides

Issue 1: Inaccurate or Non-Reproducible Weighing Results
  • Possible Cause 1: Moisture Absorption.

    • Solution: Minimize the exposure of the powder to ambient air. Use a weighing vessel with a lid, and only uncap it briefly to add the powder. For highly sensitive experiments, perform the weighing process inside a glove box with a controlled, low-humidity atmosphere.

  • Possible Cause 2: Static Electricity.

    • Solution: Use an anti-static weighing boat or a beaker. An ionizing bar can be placed near the balance to neutralize static charges on the powder and equipment. Ensure the balance is properly grounded.

  • Possible Cause 3: Air Drafts.

    • Solution: Ensure the analytical balance is placed in a location free from drafts. Keep the doors of the balance shield closed during measurement.

Experimental Protocols

Protocol 1: Standard Weighing of this compound Powder

  • Place an appropriate weighing vessel (e.g., anti-static weighing boat or a small beaker) on the analytical balance.

  • Tare the balance to zero.

  • Remove the vessel from the balance.

  • Quickly add the desired amount of this compound powder to the vessel, avoiding spills.

  • Place the vessel back on the balance and record the weight.

  • Repeat steps 4 and 5, adding or removing small amounts of powder with a clean spatula until the target weight is achieved. Minimize the time the container is open.

Protocol 2: High-Precision Weighing of this compound in a Controlled Environment

  • Place all necessary equipment (spatula, weighing vessel, this compound container) inside a glove box with controlled low humidity.

  • Allow the equipment to equilibrate to the glove box atmosphere.

  • Place the weighing vessel on the analytical balance inside the glove box and tare.

  • Carefully transfer the this compound powder to the weighing vessel.

  • Record the stable weight.

  • Tightly seal the this compound container immediately after use.

Visual Guides

Weighing_Workflow cluster_prep Preparation cluster_weighing Weighing Process cluster_final Finalization Start Start Equilibrate Allow this compound to reach room temperature Start->Equilibrate Setup Prepare balance and anti-static weigh boat Equilibrate->Setup Tare Tare weigh boat Setup->Tare Add_Powder Quickly add powder to weigh boat Tare->Add_Powder Weigh Record weight Add_Powder->Weigh Check Weight correct? Weigh->Check Check->Add_Powder No Proceed Proceed with experiment Check->Proceed Yes End End Proceed->End

Caption: Workflow for accurate weighing of this compound powder.

Troubleshooting_Weighing cluster_causes Potential Causes cluster_solutions Solutions Issue Inaccurate Weight Reading Cause1 Moisture Absorption Issue->Cause1 Cause2 Static Electricity Issue->Cause2 Cause3 Air Drafts Issue->Cause3 Solution1 Weigh in controlled humidity (glove box) Cause1->Solution1 Solution2 Use anti-static weigh boat / ionizer Cause2->Solution2 Solution3 Use draft shield on balance Cause3->Solution3

Caption: Troubleshooting logic for this compound weighing issues.

References

L-Isoserine solution filtration and sterilization for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the filtration and sterilization of L-Isoserine solutions for cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for sterilizing an this compound solution for cell culture?

A1: The recommended method for sterilizing this compound solutions is sterile filtration. This is because this compound, like many amino acids, can be sensitive to heat.[1] Heat-based sterilization methods such as autoclaving can lead to the degradation of the compound, potentially affecting its efficacy and the consistency of your cell culture experiments.[2] Filtration using a 0.22 µm pore size filter is the standard for removing bacteria and ensuring the sterility of cell culture media and supplements.[3][4]

Q2: How do I dissolve this compound powder?

A2: this compound is described as being slightly soluble in water.[5] To prepare a stock solution, it is recommended to use a high-purity water source (e.g., cell culture grade water). To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath. One supplier suggests that a concentration of up to 100 mg/mL in water can be achieved with the aid of ultrasonication.

Q3: What type of filter membrane should I use for sterile filtering my this compound solution?

A3: For sterile filtration of aqueous solutions like this compound for cell culture, low protein-binding membranes are recommended to minimize the loss of your compound. Polyethersulfone (PES) and Polyvinylidene difluoride (PVDF) membranes are excellent choices due to their low protein-binding characteristics and broad compatibility with cell culture media and supplements.

Q4: What pore size filter should I use?

A4: A sterile filter with a pore size of 0.22 µm is the standard for removing bacteria from cell culture solutions. If you have concerns about mycoplasma contamination, a 0.1 µm filter can be used for an even higher level of sterility.

Q5: How should I store my sterile this compound stock solution?

A5: Once your this compound solution is prepared and sterile-filtered, it should be aliquoted into sterile, single-use tubes to avoid repeated freeze-thaw cycles. For short-term storage, the solution can be kept at -20°C for up to one month. For longer-term storage, it is recommended to store the aliquots at -80°C, where it can be stable for up to six months.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder is not dissolving. This compound has limited solubility in water at room temperature.Gently warm the solution to 37°C. Use a sonicator to aid dissolution. Ensure you are using a high-purity water source.
Precipitation occurs after dissolving and cooling the solution. The solution may be supersaturated.Try preparing a more dilute stock solution. Ensure the final concentration in your cell culture medium is within the solubility limits.
The filter clogs during sterile filtration. The solution may contain undissolved particles.Ensure the this compound is fully dissolved before filtration. You can use a pre-filter with a larger pore size (e.g., 0.45 µm) before the final 0.22 µm sterile filtration.
Cell culture contamination is observed after adding the this compound solution. The filtration process or subsequent handling was not aseptic.Ensure that the entire filtration process is performed in a sterile environment, such as a laminar flow hood. Use sterile syringes, filters, and collection tubes. Always use proper aseptic technique when handling the sterile solution.
Inconsistent experimental results. The this compound may have degraded due to improper storage or handling.Store the stock solution at the recommended temperature (-20°C or -80°C) in single-use aliquots. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: this compound Solubility and Storage

Parameter Value Notes
Solubility in Water Slightly solubleHeating to 37°C and sonication can aid dissolution.
Achievable Concentration 100 mg/mLWith the use of an ultrasonic bath.
Short-Term Storage -20°C for up to 1 monthAliquot to avoid contamination and freeze-thaw cycles.
Long-Term Storage -80°C for up to 6 monthsAliquot to avoid contamination and freeze-thaw cycles.

Table 2: Recommended Filter Specifications for Sterile Filtration

Parameter Recommendation Rationale
Pore Size 0.22 µmStandard for removal of bacteria.
Membrane Material PES or PVDFLow protein binding to minimize loss of this compound.
Filter Type Syringe filter for small volumes (<50 mL), Vacuum filtration unit for larger volumes.Choose based on the volume of solution to be sterilized.

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution

Materials:

  • This compound powder

  • Cell culture grade water

  • Sterile 50 mL conical tube

  • Water bath or incubator at 37°C

  • Ultrasonic bath

  • Analytical balance and weigh boat

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder. For a 10 mL solution of 100 mg/mL, you will need 1 g of this compound.

  • Add the this compound powder to a sterile 50 mL conical tube.

  • Add the desired volume of cell culture grade water to the tube.

  • Gently swirl the tube to wet the powder.

  • Place the tube in a 37°C water bath or incubator for 10-15 minutes to facilitate dissolution.

  • Transfer the tube to an ultrasonic bath and sonicate in short bursts until the this compound is completely dissolved. Visually inspect the solution to ensure there are no remaining solid particles.

Protocol 2: Sterile Filtration of this compound Stock Solution

Materials:

  • Prepared this compound stock solution

  • Sterile syringe (size appropriate for the volume of solution)

  • Sterile 0.22 µm syringe filter (PES or PVDF membrane)

  • Sterile, cryo-safe storage tubes (e.g., 1.5 mL or 2 mL)

Procedure:

  • Perform all steps in a sterile environment (e.g., a laminar flow hood).

  • Draw the this compound solution into the sterile syringe.

  • Securely attach the sterile 0.22 µm syringe filter to the tip of the syringe.

  • Carefully dispense the solution through the filter into the sterile storage tubes, creating single-use aliquots.

  • Label the tubes clearly with the name of the solution, concentration, and date of preparation.

  • Store the aliquots at the appropriate temperature (-20°C for short-term or -80°C for long-term storage).

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_sterilization Sterilization and Storage weigh Weigh this compound Powder dissolve Dissolve in Cell Culture Grade Water weigh->dissolve heat Warm to 37°C dissolve->heat sonicate Sonicate until Dissolved heat->sonicate filter Sterile Filter (0.22 µm) sonicate->filter Transfer to Syringe aliquot Aliquot into Sterile Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store troubleshooting_workflow start Problem Encountered dissolving_issue Difficulty Dissolving? start->dissolving_issue precipitation_issue Precipitation After Cooling? dissolving_issue->precipitation_issue No solution_heat Warm to 37°C and Sonicate dissolving_issue->solution_heat Yes filtration_issue Filter Clogging? precipitation_issue->filtration_issue No solution_dilute Prepare a More Dilute Solution precipitation_issue->solution_dilute Yes contamination_issue Contamination Observed? filtration_issue->contamination_issue No solution_prefilter Use a 0.45 µm Prefilter filtration_issue->solution_prefilter Yes solution_aseptic Review and Reinforce Aseptic Technique contamination_issue->solution_aseptic Yes

References

Addressing moisture sensitivity of L-Isoserine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the moisture sensitivity of L-Isoserine. All recommendations are based on established scientific principles and regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to moisture?

A1: Yes, this compound is classified as a moisture-sensitive compound.[1][2] Exposure to humidity can lead to degradation, affecting its purity, stability, and overall performance in experiments.

Q2: How should I store this compound to prevent moisture-related issues?

A2: To maintain the integrity of this compound, it is crucial to store it under controlled conditions. The recommended storage is under an inert gas, such as nitrogen or argon, at a temperature of 2-8°C.[2] This minimizes exposure to atmospheric moisture and prevents degradation.

Q3: What are the potential consequences of improper storage of this compound?

A3: Improper storage can lead to the uptake of water, which may result in chemical degradation, the formation of impurities, and a decrease in the active substance's potency. This can lead to inaccurate and unreliable experimental results.

Q4: How can I detect if my this compound has been compromised by moisture?

A4: Visual inspection for clumping or changes in the physical appearance of the powder can be an initial indicator. However, for accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be employed to check for the presence of degradation products and to quantify the purity of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to moisture absorption.- Verify the storage conditions of your this compound stock. - Perform a purity check of your this compound sample using a validated stability-indicating HPLC method. - If degradation is confirmed, procure a new, properly stored batch of this compound.
Clumping or caking of this compound powder Exposure to high humidity during handling or storage.- Handle this compound in a controlled environment with low humidity, such as a glove box or a desiccator. - Ensure the storage container is properly sealed and stored under the recommended conditions (2-8°C under inert gas).
Appearance of unexpected peaks in analytical chromatograms Formation of moisture-induced degradation products.- Conduct a forced degradation study under humidity stress to identify potential degradation products. - Use a stability-indicating analytical method capable of separating the intact this compound from its degradants. - Characterize the unknown peaks using techniques like LC-MS to identify the degradation products.
Difficulty in dissolving this compound While this compound is slightly soluble in water, changes in its physical form due to moisture can affect its dissolution properties.- Use a fresh, properly stored sample of this compound. - Employ sonication or gentle heating to aid dissolution, ensuring the compound's stability at elevated temperatures is considered.

Experimental Protocols

Protocol 1: Hygroscopicity Testing of this compound (Gravimetric Method)

This protocol provides a general framework for assessing the hygroscopicity of this compound based on standard pharmaceutical testing guidelines.

Objective: To determine the moisture sorption-desorption profile of this compound at a constant temperature and varying relative humidity (RH).

Materials:

  • This compound sample

  • Dynamic Vapor Sorption (DVS) instrument or a humidity-controlled chamber with a microbalance

  • Saturated salt solutions to create different RH environments (if a DVS instrument is not available)

Methodology:

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) onto the microbalance of the DVS instrument.

  • Drying: Dry the sample in the instrument at a defined temperature (e.g., 25°C) under a stream of dry nitrogen (0% RH) until a stable weight is achieved. This initial weight is considered the dry weight of the sample.

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% RH increments from 10% to 90% RH). At each step, monitor the weight change of the sample until equilibrium is reached (i.e., the weight no longer changes significantly over time).

  • Desorption Phase: After reaching the maximum RH, decrease the RH in a stepwise manner back to 0% RH, again allowing the sample to reach equilibrium at each step.

  • Data Analysis: Plot the percentage change in mass against the RH to generate a moisture sorption-desorption isotherm.

Data Presentation:

Relative Humidity (%)% Weight Gain (Sorption)% Weight Gain (Desorption)
00.0
10
20
30
40
50
60
70
80
90
80
70
60
50
40
30
20
10
0

Note: This table should be populated with experimental data.

Protocol 2: Forced Degradation Study of this compound under Humidity Stress

This protocol outlines a forced degradation study to identify potential degradation products of this compound when exposed to high humidity.

Objective: To intentionally degrade this compound under high humidity conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound sample

  • Humidity chamber capable of maintaining a specific temperature and relative humidity (e.g., 40°C / 75% RH as per ICH guidelines).

  • HPLC system with a UV or MS detector.

  • Appropriate solvents for HPLC analysis.

Methodology:

  • Sample Exposure: Place a known amount of this compound in an open container within a humidity chamber set to a high humidity level (e.g., 75% RH) and an elevated temperature (e.g., 40°C).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 1, 3, 7, and 14 days).

  • Sample Preparation for Analysis: Dissolve the withdrawn samples in a suitable solvent to a known concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a suitable HPLC method. The method should be capable of separating the parent this compound peak from any potential degradation product peaks.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. Aim for a degradation of 5-20% of the active substance.

Data Presentation:

Stress ConditionDuration (days)This compound Assay (%)Total Impurities (%)
40°C / 75% RH0
1
3
7
14

Note: This table should be populated with experimental data.

Protocol 3: Stability-Indicating HPLC Method for this compound

The following is a general HPLC method that can be used as a starting point for developing a validated stability-indicating method for this compound. Method optimization will be required.

Objective: To quantify the purity of this compound and separate it from potential degradation products.

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm, as this compound lacks a strong chromophore).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation Parameters (as per ICH Q2(R1) guidelines):

  • Specificity (including forced degradation studies)

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Detection Limit (DL)

  • Quantitation Limit (QL)

  • Robustness

Visualizations

experimental_workflow cluster_storage Storage and Handling cluster_testing Stability and Purity Assessment cluster_results Data Interpretation storage This compound Storage (2-8°C, Inert Gas) handling Handling in Low Humidity Environment storage->handling hygroscopicity Hygroscopicity Testing (DVS) handling->hygroscopicity forced_degradation Forced Degradation (Humidity Stress) handling->forced_degradation data_analysis Data Analysis and Troubleshooting hygroscopicity->data_analysis hplc_analysis Stability-Indicating HPLC Analysis forced_degradation->hplc_analysis hplc_analysis->data_analysis signaling_pathway_apn L_Isoserine This compound APN Aminopeptidase N (APN) (Zinc Metalloprotease) L_Isoserine->APN Binds to active site Inhibition Inhibition L_Isoserine->Inhibition Cleavage Substrate Cleavage APN->Cleavage Substrate APN Substrate (e.g., Bioactive Peptides) Substrate->APN Inhibition->Cleavage signaling_pathway_gat3 L_Isoserine This compound (GAT3 Substrate) GAT3_Transporter GABA Transporter 3 (GAT3) on Glial Cells L_Isoserine->GAT3_Transporter Acts as a substrate GAT3_Expression Increased GAT3 Surface Expression L_Isoserine->GAT3_Expression Leads to GABA_Uptake GABA Reuptake GAT3_Transporter->GABA_Uptake Tonic_Inhibition Reduced Tonic GABA Inhibition GABA_Uptake->Tonic_Inhibition Results in GAT3_Expression->GABA_Uptake Enhances

References

Improving the efficiency of L-isoserine-L-leucine dipeptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of L-isoserine-L-leucine dipeptide synthesis. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials for the synthesis of this compound-L-leucine dipeptide?

A1: The primary starting materials are this compound and L-leucine. For a controlled synthesis, you will need N-terminally protected this compound, such as Boc-L-isoserine, and a C-terminally protected L-leucine, like L-leucine methyl ester hydrochloride or L-leucine benzyl ester hydrochloride.[1][2]

Q2: Which protecting groups are recommended for this synthesis?

A2: The Boc (tert-butoxycarbonyl) group is a common and effective choice for protecting the amino group of this compound.[1] It is stable during the coupling reaction and can be readily removed under acidic conditions. For the C-terminus of L-leucine, simple ester protecting groups like methyl or benzyl esters are suitable.[2]

Q3: What coupling reagents are most effective for forming the peptide bond between this compound and L-leucine?

A3: A classical and effective method is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-hydroxybenzotriazole (HOBt).[1] This combination is known to suppress racemization and improve coupling efficiency. Other modern coupling reagents such as HATU, HBTU, and COMU can also be used and often provide higher yields, especially for more challenging couplings.

Q4: Is it necessary to protect the hydroxyl group of this compound?

A4: While it is generally recommended to protect side-chain hydroxyl groups to prevent side reactions like O-acylation, successful syntheses of this compound containing peptides have been reported without hydroxyl protection, particularly when using carbodiimide-based coupling reagents. The extent of O-acylation can depend on the specific reaction conditions and the coupling reagents used. If O-acylation becomes a significant issue, protection of the hydroxyl group may be necessary.

Q5: What are the common side reactions to be aware of during this synthesis?

A5: Besides the potential for O-acylation of the this compound hydroxyl group, other common side reactions in dipeptide synthesis include racemization of the amino acids, formation of N-acylurea as a byproduct of carbodiimide activation, and incomplete reactions leading to the presence of unreacted starting materials.

Q6: What is the most common method for purifying the final this compound-L-leucine dipeptide?

A6: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying peptides. Due to the polar nature of this dipeptide, a C18 column with a water/acetonitrile mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) is typically used.

Troubleshooting Guides

Issue Possible Causes Solutions & Recommendations
Low Coupling Yield 1. Incomplete activation of Boc-L-isoserine.2. Steric hindrance.3. Suboptimal reaction conditions (temperature, time).4. Poor quality of reagents or solvents.1. Ensure equimolar or a slight excess of coupling reagents (EDCI/HOBt).2. Consider using a more powerful coupling reagent like HATU or COMU.3. Extend the reaction time or slightly increase the temperature (monitor for side reactions).4. Use fresh, high-purity reagents and anhydrous solvents.
Presence of Impurities (e.g., O-acylation) 1. The hydroxyl group of this compound is reacting with the activated carboxyl group of another Boc-L-isoserine molecule.1. Use a less reactive coupling method or shorter reaction times.2. Additives like 2,4-dinitrophenol have been shown to prevent O-acylation.3. If the problem persists, protect the hydroxyl group of this compound before coupling.
Difficulty in Purifying the Final Product 1. The dipeptide is highly polar, leading to poor retention on the RP-HPLC column.2. Co-elution of impurities with the product.1. Use a more polar stationary phase (e.g., C8 or a polar-embedded column).2. Optimize the gradient to achieve better separation.3. Adjust the pH of the mobile phase to alter the retention of the dipeptide and impurities.
Incomplete Deprotection of Boc or Ester Groups 1. Insufficient reaction time or concentration of the deprotecting agent (e.g., TFA for Boc, acid/base for ester).2. Inappropriate deprotection conditions.1. Increase the reaction time or use a higher concentration of the deprotecting agent.2. Ensure the deprotection conditions are suitable for the specific protecting group (e.g., hydrogenolysis for benzyl esters).

Quantitative Data Presentation

The following tables summarize the yields for the synthesis of key intermediates and the final dipeptide derivatives based on a solution-phase synthesis approach.

Table 1: Yields of Key Intermediates

Compound Synthesis Step Yield (%) Reference
Boc-L-isoserineProtection of this compound with (Boc)₂O93.5
L-leucine methyl ester hydrochlorideEsterification of L-leucine with thionyl chloride in methanol~98-100

Table 2: Yields of this compound-L-Leucine Dipeptide Derivatives

Compound Coupling Method Yield (%) Reference
L-Isoseryl-L-leucine methyl ester hydrochlorideEDCI/HOBt63.1
L-Isoseryl-L-leucine benzyl ester hydrochlorideEDCI/HOBt84.6
L-Isoseryl-L-leucine hydrochlorideSaponification of the corresponding ester88.3

Experimental Protocols

Protocol 1: Synthesis of Boc-L-isoserine

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Distilled water

Procedure:

  • Suspend this compound in a mixture of DCM and water.

  • Add TEA to the suspension to adjust the pH to basic.

  • Add a solution of (Boc)₂O in DCM dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Extract the aqueous layer with DCM.

  • Acidify the aqueous layer with a suitable acid (e.g., HCl) to pH 2-3.

  • Extract the product into an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-L-isoserine.

A reported yield for this procedure is 93.5%.

Protocol 2: Synthesis of L-Leucine Methyl Ester Hydrochloride

This protocol details the esterification of L-leucine to protect its carboxylic acid group.

Materials:

  • L-Leucine

  • Methanol

  • Thionyl chloride (SOCl₂)

Procedure:

  • Cool methanol in a round-bottom flask in an ice bath.

  • Slowly add thionyl chloride dropwise to the methanol.

  • Add L-leucine to the mixture and stir at room temperature for 30 minutes.

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain L-leucine methyl ester hydrochloride.

This procedure can yield the product in nearly quantitative amounts.

Protocol 3: Synthesis of this compound-L-Leucine Dipeptide

This protocol outlines the coupling of Boc-L-isoserine with an L-leucine ester, followed by deprotection.

Materials:

  • Boc-L-isoserine

  • L-leucine methyl ester hydrochloride (or benzyl ester hydrochloride)

  • EDCI

  • HOBt

  • TEA or Diisopropylethylamine (DIPEA)

  • Dry DCM

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Appropriate reagents for ester deprotection (e.g., LiOH for methyl ester, H₂/Pd-C for benzyl ester)

Procedure:

  • Coupling Reaction: a. Dissolve Boc-L-isoserine, L-leucine methyl ester hydrochloride, and HOBt in dry DCM. b. Cool the mixture to 0°C in an ice bath. c. Add TEA or DIPEA to neutralize the hydrochloride salt and create a basic environment. d. Add a solution of EDCI in DCM dropwise. e. Stir the reaction at room temperature for 12 hours. f. Filter the reaction mixture and wash the organic layer with appropriate aqueous solutions (e.g., dilute acid, bicarbonate solution, and brine). g. Dry the organic layer and concentrate to obtain the protected dipeptide.

  • Boc Deprotection: a. Dissolve the protected dipeptide in DCM. b. Add TFA and stir at room temperature for 1-2 hours. c. Remove the solvent and excess TFA under reduced pressure. d. Triturate the residue with cold diethyl ether to precipitate the dipeptide ester hydrochloride salt.

  • Ester Deprotection (Saponification of Methyl Ester): a. Dissolve the dipeptide methyl ester in a mixture of methanol and water. b. Add LiOH and stir at 0°C for 12 hours. c. Neutralize the reaction mixture with acid. d. Purify the final this compound-L-leucine dipeptide by recrystallization or RP-HPLC.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_protection Protection cluster_coupling Coupling cluster_deprotection Deprotection L_Isoserine This compound Boc_Isoserine Boc-L-Isoserine L_Isoserine->Boc_Isoserine (Boc)₂O L_Leucine L-Leucine Leu_Ester L-Leucine Methyl/Benzyl Ester L_Leucine->Leu_Ester SOCl₂/MeOH or BnOH/H+ Protected_Dipeptide Boc-L-Isoserine-L-Leucine Ester Boc_Isoserine->Protected_Dipeptide Leu_Ester->Protected_Dipeptide EDCI/HOBt Dipeptide_Ester This compound-L-Leucine Ester Protected_Dipeptide->Dipeptide_Ester TFA Final_Dipeptide This compound-L-Leucine Dipeptide_Ester->Final_Dipeptide Saponification or H₂/Pd-C

Caption: General workflow for the synthesis of this compound-L-leucine dipeptide.

Troubleshooting Logic

troubleshooting_logic Start Low Yield or Impure Product Check_Crude Analyze Crude Product by HPLC/MS Start->Check_Crude Low_Crude_Purity Low Crude Purity Check_Crude->Low_Crude_Purity Yes High_Crude_Purity High Crude Purity, Low Final Yield Check_Crude->High_Crude_Purity No Coupling_Issue Coupling Inefficient? Low_Crude_Purity->Coupling_Issue Purification_Issue Purification Problem High_Crude_Purity->Purification_Issue Optimize_Coupling Optimize Coupling: - Stronger coupling reagent - Extend reaction time - Check reagent quality Coupling_Issue->Optimize_Coupling Yes Side_Reaction Side Reaction (e.g., O-acylation)? Coupling_Issue->Side_Reaction No Deprotection_Issue Deprotection Incomplete? Optimize_Deprotection Optimize Deprotection: - Increase time/reagent conc. Deprotection_Issue->Optimize_Deprotection Yes Optimize_Purification Optimize Purification: - Adjust gradient - Change column/mobile phase Purification_Issue->Optimize_Purification Side_Reaction->Deprotection_Issue No Protect_OH Protect Isoserine OH Group Side_Reaction->Protect_OH Yes

Caption: Troubleshooting decision tree for this compound-L-leucine dipeptide synthesis.

References

Technical Support Center: Scaling Up L-Isoserine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bulk synthesis of L-isoserine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound in bulk quantities?

A1: Two main routes are considered for the large-scale synthesis of this compound: chemical synthesis and biocatalytic processes. The most documented chemical pathway involves the Hofmann rearrangement of L-asparagine.[1] Biocatalytic methods, while well-established for the related amino acid L-serine, are an emerging area for this compound production and offer potential for more sustainable and stereospecific synthesis.[2][3]

Q2: What are the common challenges encountered when scaling up this compound synthesis?

A2: Common challenges in scaling up this compound synthesis are similar to those for other amino acids and include:

  • Low Yields: Side reactions and incomplete conversions can significantly reduce the overall yield.

  • Impurity Profile: The formation of byproducts can complicate purification and affect the final product's purity.

  • Purification Difficulties: Isolating high-purity this compound from the reaction mixture can be challenging at a large scale, often requiring multiple purification steps.[4][5]

  • Stereochemical Control: Maintaining the desired L-enantiomer purity is critical and can be compromised during chemical synthesis.

  • Process Safety and Environmental Concerns: The use of hazardous reagents and solvents in chemical synthesis requires careful handling and waste management.

Q3: How can I purify this compound in large quantities?

A3: Large-scale purification of this compound, like other amino acids, typically involves a combination of techniques:

  • Ion-Exchange Chromatography: This is a highly effective method for separating amino acids from impurities based on their charge. Cation exchange resins are commonly used for amino acid purification.

  • Crystallization: This is a crucial final step to obtain a highly pure, solid product. Controlling parameters like solvent system, temperature, and pH is critical for achieving good crystal quality and yield.

  • Filtration and Drying: After crystallization, the product is collected by filtration and dried under vacuum to remove residual solvents.

Q4: Are there any biocatalytic methods available for this compound synthesis?

A4: While specific, industrially established biocatalytic routes for this compound are not as well-documented as for L-serine, the principles of microbial fermentation and enzymatic synthesis are applicable. A potential biocatalytic approach could involve engineering microorganisms to express enzymes capable of converting a suitable precursor to this compound. This could offer advantages in terms of stereoselectivity and reduced environmental impact compared to chemical synthesis.

Troubleshooting Guides

Chemical Synthesis: Hofmann Rearrangement of L-Asparagine

This section addresses common issues when synthesizing this compound from L-asparagine.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of this compound - Incomplete Hofmann rearrangement. - Side reactions, such as the formation of L-aspartic acid. - Degradation of the product during workup.- Ensure the use of fresh and accurately quantified reagents (e.g., sodium hypobromite or sodium hypochlorite). - Carefully control the reaction temperature; the Hofmann rearrangement is often temperature-sensitive. - Optimize the pH during the reaction and workup to minimize side reactions and product degradation.
Presence of L-Aspartic Acid Impurity - Hydrolysis of the starting material (L-asparagine) or the intermediate isocyanate under the reaction conditions.- Maintain the recommended reaction temperature and time to avoid excessive hydrolysis. - Use a suitable base in the correct stoichiometry.
Difficulty in Isolating the Product - this compound is highly soluble in water, making extraction and precipitation challenging. - Formation of salts that interfere with crystallization.- Utilize ion-exchange chromatography to separate this compound from salts and other charged impurities. - For crystallization, carefully select an appropriate anti-solvent (e.g., a water-miscible organic solvent like ethanol or isopropanol) to induce precipitation. - Seeding the solution with a small amount of pure this compound crystals can aid in crystallization.
Poor Stereochemical Purity - Racemization can occur under harsh reaction conditions (e.g., extreme pH or high temperatures).- Maintain mild reaction conditions. - Analyze the enantiomeric purity using chiral HPLC or other suitable analytical techniques.
General Purification

This section provides troubleshooting for common issues during the purification of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low Recovery from Ion-Exchange Column - Incomplete elution of this compound from the resin. - Irreversible binding to the resin.- Optimize the eluent pH and ionic strength. A step or gradient elution with an appropriate buffer (e.g., ammonium hydroxide or hydrochloric acid) is often effective. - Ensure the column is not overloaded.
Co-elution of Impurities - Similar charge and affinity of impurities to the resin.- Adjust the elution gradient to improve separation. - Consider using a different type of ion-exchange resin (e.g., strong vs. weak cation exchanger).
Poor Crystal Formation or Oily Product - Presence of impurities that inhibit crystallization. - Supersaturation is too high, leading to rapid precipitation instead of crystal growth.- Ensure the this compound solution is sufficiently pure before attempting crystallization. An additional purification step may be necessary. - Control the rate of anti-solvent addition or cooling to allow for slow crystal growth. - The use of surfactants or alcohols in small amounts has been reported to improve the crystal quality of amino acids.
Inconsistent Crystal Size and Morphology - Variations in cooling rate, agitation, and supersaturation.- Implement controlled cooling and agitation protocols. - Use seeding to promote uniform crystal growth.

Experimental Protocols

Key Experiment: Synthesis of this compound from L-Asparagine via Hofmann Rearrangement

This protocol provides a general methodology. Optimization will be required for large-scale production.

Materials:

  • L-Asparagine

  • Sodium Hydroxide (NaOH)

  • Bromine (Br₂) or Sodium Hypochlorite (NaOCl) solution

  • Hydrochloric Acid (HCl)

  • Cation Exchange Resin (e.g., Dowex 50W)

  • Ethanol or Isopropanol

Procedure:

  • Preparation of Sodium Hypobromite Solution: In a cooled, stirred vessel, slowly add bromine to a solution of sodium hydroxide in water, maintaining the temperature below 10 °C.

  • Hofmann Rearrangement: Dissolve L-asparagine in water and cool the solution. Slowly add the prepared sodium hypobromite solution to the L-asparagine solution, keeping the temperature controlled. Stir the reaction mixture until the reaction is complete (monitored by TLC or HPLC).

  • Neutralization and Initial Purification: Acidify the reaction mixture with hydrochloric acid. The crude product can be partially purified by adjusting the pH to the isoelectric point of this compound to induce precipitation, although this may not be highly effective due to its water solubility.

  • Ion-Exchange Chromatography: Load the acidified and filtered reaction mixture onto a pre-equilibrated cation exchange column.

  • Wash the column with deionized water to remove anionic and neutral impurities.

  • Elute the this compound from the column using a dilute aqueous ammonia solution.

  • Crystallization: Collect the fractions containing this compound (identified by a suitable analytical method like ninhydrin test or HPLC). Concentrate the pooled fractions under reduced pressure.

  • Induce crystallization by adding a suitable anti-solvent such as ethanol or isopropanol to the concentrated aqueous solution.

  • Isolation and Drying: Collect the precipitated crystals by filtration, wash with the anti-solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Chemical Synthesis cluster_purification Purification start L-Asparagine reaction Hofmann Rearrangement start->reaction reagent1 NaOH + Br2 (or NaOCl) reagent1->reaction neutralization Acidification (HCl) reaction->neutralization ion_exchange Cation Exchange Chromatography neutralization->ion_exchange elution Elution (NH4OH) ion_exchange->elution crystallization Crystallization (Anti-solvent) elution->crystallization isolation Filtration & Drying crystallization->isolation final_product Pure this compound isolation->final_product troubleshooting_logic cluster_synthesis_check Synthesis Troubleshooting cluster_purification_check Purification Troubleshooting start Low Yield or Purity Issue check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_temp Monitor & Control Reaction Temperature start->check_temp check_ph Optimize pH of Reaction start->check_ph check_column Optimize Ion Exchange Conditions check_reagents->check_column check_temp->check_column check_ph->check_column check_crystallization Adjust Crystallization Parameters check_column->check_crystallization repurify Consider Additional Purification Step check_crystallization->repurify solution Improved Yield & Purity repurify->solution

References

Validation & Comparative

Comparative Analysis of L-Isoserine and D-Isoserine Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A noticeable disparity exists in the scientific literature regarding the bioactivity of L-Isoserine and its stereoisomer, D-Isoserine. While this compound has been investigated for its role in neurotransmitter transport and enzyme inhibition, research into the specific biological functions of D-Isoserine is sparse. This guide provides a comparative analysis based on available experimental data, highlighting the current state of knowledge for both isomers.

This compound: A Modulator of Aminopeptidase N and the GABA Transporter GAT3

This compound has demonstrated bioactivity in two key areas: as an inhibitor of Aminopeptidase N (APN) and as an upregulator of the GABA transporter GAT3.

Inhibition of Aminopeptidase N (APN)

This compound has been identified as an inhibitor of Aminopeptidase N (APN), a zinc-dependent metalloprotease involved in various physiological and pathological processes, including cancer progression. This inhibitory activity suggests its potential as a lead compound for the development of novel anticancer agents. Furthermore, dipeptide derivatives of this compound have shown moderate inhibitory activity against aminopeptidase B.

Upregulation of GABA Transporter GAT3

Research has shown that this compound can increase the expression of the glial GABA transporter GAT3. This transporter plays a crucial role in regulating the levels of the inhibitory neurotransmitter GABA in the brain. By upregulating GAT3, this compound may influence GABAergic signaling, a pathway implicated in various neurological conditions.

D-Isoserine: An Understudied Isomer

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for the bioactivity of this compound. A corresponding entry for D-Isoserine is not included due to the lack of available quantitative data in the reviewed literature.

IsomerTargetBioactivityAssay TypeIC50
This compound Aminopeptidase N (APN)InhibitionEnzyme Inhibition Assay563 µM

Experimental Protocols

Aminopeptidase N (APN) Inhibition Assay

This protocol outlines the general steps for determining the inhibitory activity of a compound against APN.

Materials:

  • Aminopeptidase N (from porcine kidney microsomes or a relevant cell line)

  • L-Leucine-p-nitroanilide (substrate)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM PBS, pH 7.2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of the test compound in the assay buffer.

  • In a 96-well plate, add the APN enzyme solution.

  • Add different concentrations of the test compound to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, L-Leucine-p-nitroanilide.

  • Monitor the hydrolysis of the substrate by measuring the absorbance at 405 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

GAT3 Upregulation Assay (Cell-based)

This protocol describes a general workflow to assess the effect of a compound on GAT3 expression in a cellular model.

Materials:

  • A suitable cell line expressing GAT3 (e.g., primary astrocytes)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Reagents for protein extraction (lysis buffer)

  • Reagents for Western blotting (primary antibody against GAT3, secondary antibody, detection reagents)

  • Reagents for quantitative PCR (qPCR) (RNA extraction kit, reverse transcription kit, qPCR primers for GAT3 and a housekeeping gene)

Procedure:

  • Culture the cells in appropriate multi-well plates.

  • Treat the cells with various concentrations of the test compound for a specified duration. Include an untreated control group.

  • For Western Blotting (Protein Level): a. Lyse the cells to extract total protein. b. Determine the protein concentration of each sample. c. Separate the proteins by SDS-PAGE and transfer them to a membrane. d. Probe the membrane with a primary antibody specific for GAT3, followed by a suitable secondary antibody. e. Detect the protein bands and quantify the band intensity. Normalize the GAT3 signal to a loading control (e.g., β-actin or GAPDH).

  • For qPCR (mRNA Level): a. Extract total RNA from the cells. b. Synthesize cDNA from the RNA using reverse transcriptase. c. Perform qPCR using primers specific for GAT3 and a housekeeping gene. d. Analyze the relative expression of GAT3 mRNA using the ΔΔCt method.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways associated with the known bioactivities of this compound and a general pathway for tyrosine kinase, a potential target for D-Isoserine.

APN_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling APN Aminopeptidase N (CD13) PI3K PI3K APN->PI3K Activates MAPK MAPK (ERK, p38, JNK) APN->MAPK Activates Cleaved_Peptides Cleaved Peptides APN->Cleaved_Peptides Cleavage Peptides Bioactive Peptides (e.g., Angiotensin, Enkephalins) Peptides->APN Substrate Akt Akt PI3K->Akt Cell_Response Cellular Responses (Proliferation, Migration, Angiogenesis) Akt->Cell_Response MAPK->Cell_Response L_Isoserine This compound L_Isoserine->APN Inhibition

Fig. 1: Aminopeptidase N (APN) Signaling and Inhibition by this compound.

GAT3_Workflow L_Isoserine This compound Treatment Astrocyte Astrocyte L_Isoserine->Astrocyte GAT3_Expression Increased GAT3 Gene Expression Astrocyte->GAT3_Expression GAT3_Protein Increased GAT3 Protein GAT3_Expression->GAT3_Protein GABA_Uptake Increased GABA Reuptake GAT3_Protein->GABA_Uptake Synaptic_GABA Decreased Synaptic GABA Concentration GABA_Uptake->Synaptic_GABA Neuronal_Inhibition Modulation of Neuronal Inhibition Synaptic_GABA->Neuronal_Inhibition

Fig. 2: Experimental Workflow for this compound's Effect on GAT3 Expression.

RTK_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Ligand (Growth Factor) Ligand->RTK Adaptor Adaptor Proteins (e.g., GRB2) Dimerization->Adaptor Recruitment Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression D_Isoserine D-Isoserine (Hypothesized) D_Isoserine->RTK Inhibition?

Fig. 3: General Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Conclusion

The current body of research indicates that this compound is a bioactive molecule with defined targets, namely Aminopeptidase N and the GABA transporter GAT3. Its inhibitory effect on APN and its ability to upregulate GAT3 suggest potential therapeutic applications that warrant further investigation. In stark contrast, D-Isoserine remains largely uncharacterized in terms of its specific biological activities. While the principles of stereochemistry in pharmacology suggest that D-Isoserine is likely to have distinct biological properties from its L-enantiomer, there is a clear need for dedicated studies to elucidate these effects. Future research should focus on direct, comparative studies of both isomers to fully understand their respective pharmacological profiles and potential therapeutic utility.

L-Isoserine and Bestatin: A Comparative Analysis of Aminopeptidase N Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the inhibition of Aminopeptidase N (APN/CD13) presents a promising therapeutic avenue for various diseases, notably cancer. This guide provides a detailed comparison of two prominent APN inhibitors: L-Isoserine and the well-established Bestatin. We will delve into their inhibitory efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Aminopeptidase N is a zinc-dependent metalloprotease that plays a crucial role in tumor invasion, angiogenesis, and metastasis by cleaving N-terminal amino acids from various peptides.[1] Its overexpression on the surface of tumor cells makes it an attractive target for anticancer therapies.[1][2] Bestatin, a dipeptide isolated from Streptomyces olivoreticuli, is a potent and widely studied APN inhibitor.[3][4] this compound, a structural isomer of the amino acid L-serine, has also been investigated as a potential APN inhibitor, primarily as a lead compound for the development of more potent derivatives.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While a direct comparative study under identical experimental conditions is ideal, the available data from various sources provide a clear indication of the relative potencies of this compound and Bestatin.

InhibitorTarget EnzymeIC50 ValueSource(s)
This compound Aminopeptidase N (APN)563 µM
Bestatin Aminopeptidase N (APN)5 nM - 7.3 µM
cytosol aminopeptidase0.5 nM
zinc aminopeptidase0.28 µM
aminopeptidase B1-10 µM

Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentration, enzyme source, and buffer composition.

The data clearly indicates that Bestatin is a significantly more potent inhibitor of Aminopeptidase N than this compound , with IC50 values in the nanomolar to low micromolar range, whereas this compound's inhibitory activity is in the high micromolar range. This substantial difference in potency underscores why this compound is often considered a starting point for chemical modification to enhance its inhibitory activity.

Mechanism of Action

Both this compound and Bestatin are competitive inhibitors of Aminopeptidase N. Their mechanism of action involves binding to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed. The potency of these inhibitors is largely determined by their affinity for the active site, which is influenced by their molecular structure and ability to interact with key residues and the catalytic zinc ion within the enzyme.

Bestatin's structure, which includes an α-hydroxy-β-amino acid moiety, is thought to mimic the transition state of the peptide substrate hydrolysis, leading to its tight binding to the APN active site. The mechanism for this compound is less well-characterized but is presumed to also involve interaction with the zinc ion and active site residues.

Experimental Protocols

The following is a generalized protocol for an in vitro Aminopeptidase N inhibition assay, compiled from various sources. This protocol can be adapted for the specific requirements of the inhibitors and the enzyme source being used.

In Vitro Aminopeptidase N (APN) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound, Bestatin) against Aminopeptidase N.

Materials:

  • Aminopeptidase N (e.g., from porcine kidney microsomes)

  • APN substrate (e.g., L-Leucine-p-nitroanilide)

  • Assay Buffer (e.g., 50 mM PBS, pH 7.2 or 50 mM Tris-HCl, pH 7.4)

  • Test compounds (this compound, Bestatin) dissolved in an appropriate solvent (e.g., DMSO, water)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the APN enzyme in the assay buffer.

    • Prepare a stock solution of the substrate, L-Leucine-p-nitroanilide, in an appropriate solvent (e.g., methanol or DMSO).

    • Prepare serial dilutions of the test compounds (inhibitors) at various concentrations.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the assay buffer to each well.

    • Add a small volume of each inhibitor dilution to the respective wells. Include a control well with no inhibitor.

    • Add the APN enzyme solution to all wells except for the blank.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader. The p-nitroaniline product of the reaction absorbs light at this wavelength.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (change in absorbance per minute) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Aminopeptidase N is implicated in various signaling pathways that are critical for cancer progression. Its inhibition can disrupt these pathways, leading to reduced cell proliferation, migration, and angiogenesis.

APN_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular GrowthFactors Growth Factors (e.g., VEGF, bFGF) APN APN/CD13 GrowthFactors->APN Upregulates Integrins Integrins APN->Integrins Modulates ECM Extracellular Matrix (ECM) APN->ECM Degrades PI3K PI3K APN->PI3K Activates MAPK_pathway Ras/Raf/MEK/ERK (MAPK Pathway) APN->MAPK_pathway Activates Integrins->PI3K Integrins->MAPK_pathway Migration Cell Migration & Invasion ECM->Migration Akt Akt PI3K->Akt CellPro Cell Proliferation Akt->CellPro Angio Angiogenesis Akt->Angio MAPK_pathway->CellPro MAPK_pathway->Migration Bestatin Bestatin Bestatin->APN L_Isoserine This compound L_Isoserine->APN

Caption: APN/CD13 signaling in cancer progression.

The diagram above illustrates how Aminopeptidase N, often upregulated by growth factors in the tumor microenvironment, can activate downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. These pathways are central to promoting cell proliferation, angiogenesis, and migration. APN also contributes to the degradation of the extracellular matrix, facilitating cancer cell invasion. Inhibitors like Bestatin and this compound block the activity of APN, thereby attenuating these pro-tumorigenic signals.

APN_Inhibition_Assay_Workflow Start Start: Prepare Reagents Setup Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) Start->Setup Incubate Pre-incubation (37°C, 10-15 min) Setup->Incubate AddSubstrate Add Substrate (L-Leucine-p-nitroanilide) Incubate->AddSubstrate Measure Kinetic Measurement (Absorbance at 405 nm) AddSubstrate->Measure Analyze Data Analysis (Calculate % Inhibition) Measure->Analyze IC50 Determine IC50 Value Analyze->IC50

Caption: Experimental workflow for APN inhibition assay.

This workflow diagram outlines the key steps involved in determining the inhibitory potency of a compound against Aminopeptidase N. Following this standardized procedure is crucial for obtaining reliable and reproducible IC50 values.

Conclusion

References

1H NMR Spectral Analysis: A Comparative Guide to DL-Isoserine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the 1H Nuclear Magnetic Resonance (NMR) spectrum of DL-Isoserine with its structural isomer, DL-Serine. This analysis, supported by experimental data and protocols, is crucial for the unambiguous identification and quality control of these important amino acid derivatives in various research and development applications.

Dthis compound (3-amino-2-hydroxypropanoic acid) is a non-proteinogenic amino acid with significant potential in pharmaceutical and biotechnological applications. Its structural distinction from the common amino acid serine lies in the relative positions of the amino and hydroxyl groups. 1H NMR spectroscopy is a powerful analytical technique for the structural elucidation and differentiation of such isomers. This guide presents a detailed analysis of the 1H NMR spectrum of Dthis compound, offering a direct comparison with DL-Serine to highlight key spectral differences.

Comparative 1H NMR Data

The following table summarizes the key 1H NMR spectral data for Dthis compound and DL-Serine in deuterium oxide (D₂O), a common solvent for NMR analysis of polar molecules like amino acids. The use of D₂O results in the exchange of labile protons (e.g., -OH, -NH₂, -COOH) with deuterium, simplifying the spectrum by removing their signals.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Dthis compound Hα (CH-OH)4.224ddJ = 4.4, 8.0
Hβ (CH₂-NH₂)3.329, 3.145dd, ddJ = 4.4, -13.0; 8.0, -13.0
DL-Serine Hα (CH-NH₂)3.831tJ = 5.8
Hβ (CH₂-OH)3.955dJ = 5.8

Note: Data for Dthis compound is sourced from ChemicalBook and data for DL-Serine is from the Biological Magnetic Resonance Bank (BMRB) under accession bmse000222.[1][2] Chemical shifts are referenced to an internal standard.

The distinct chemical environments of the α and β protons in Dthis compound and DL-Serine lead to significant differences in their respective 1H NMR spectra. In Dthis compound, the proton attached to the carbon bearing the hydroxyl group (Hα) appears as a doublet of doublets around 4.224 ppm. The two diastereotopic protons on the adjacent carbon (Hβ) give rise to two separate signals, also appearing as doublet of doublets, at approximately 3.329 and 3.145 ppm. This complex splitting pattern is due to coupling to each other (geminal coupling) and to the Hα proton (vicinal coupling).

In contrast, the 1H NMR spectrum of DL-Serine is simpler. The Hα proton, now on the carbon attached to the amino group, resonates as a triplet at about 3.831 ppm. The two equivalent protons on the β-carbon (Hβ), which is attached to the hydroxyl group, appear as a doublet at around 3.955 ppm.

Experimental Protocol: 1H NMR Spectroscopy of Amino Acids in D₂O

The following is a typical experimental protocol for acquiring a 1H NMR spectrum of an amino acid like Dthis compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the amino acid sample.

  • Dissolve the sample in 0.5-0.7 mL of deuterium oxide (D₂O, 99.9 atom % D).

  • Add a small amount of a suitable internal standard for chemical shift referencing, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS). The final concentration of the internal standard should be in the low millimolar range.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • The 1H NMR spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.

  • The sample temperature is usually maintained at 298 K (25 °C).

  • A standard one-pulse sequence is used for data acquisition.

  • To suppress the residual HDO signal from the solvent, a presaturation sequence is often employed.

  • Key acquisition parameters include:

    • Spectral Width: Typically 10-15 ppm.

    • Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

    • Relaxation Delay: A delay of 1-5 seconds between scans is used to allow for full relaxation of the protons.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed by applying a Fourier transform.

  • Phase correction and baseline correction are performed to obtain a clean spectrum.

  • The spectrum is referenced to the signal of the internal standard (e.g., TSP or DSS at 0.00 ppm).

  • Integration of the signals is performed to determine the relative ratios of the different protons.

  • Peak picking and analysis of multiplicities and coupling constants are carried out to assign the signals to the respective protons in the molecule.

Structural Elucidation with 1H NMR

The following diagram illustrates the chemical structure of Dthis compound and highlights the distinct proton environments that are differentiated by 1H NMR spectroscopy.

Caption: Chemical structure of Dthis compound with corresponding 1H NMR signal assignments.

This guide underscores the utility of 1H NMR spectroscopy in the structural analysis and differentiation of closely related isomers like Dthis compound and DL-Serine. The distinct chemical shifts and coupling patterns serve as reliable fingerprints for each molecule, providing essential information for quality assurance and research applications in the pharmaceutical and scientific communities.

References

A Comparative Guide to L-Isoserine and Other Serine Derivatives in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Serine, a non-essential amino acid, and its derivatives are pivotal molecules in a vast array of biological processes, ranging from neurotransmission to cancer metabolism. While L-serine and its better-known derivatives, D-serine and Phosphoserine, have been the subject of extensive research, L-isoserine is emerging as a molecule with unique therapeutic potential. This guide provides an objective comparison of this compound against L-serine, D-serine, and O-phospho-L-serine, supported by experimental data to illuminate their distinct and overlapping roles in research and drug development.

At a Glance: Key Properties of Serine Derivatives

DerivativeChemical StructureKey Biological RolesPrimary Research Areas
This compound 3-amino-2-hydroxypropanoic acidAminopeptidase N (APN/CD13) inhibitor, GABA transporter 3 (GAT3) substrate.[1]Cancer therapeutics, Neurological disorders (stroke recovery).[1][2]
L-Serine 2-amino-3-hydroxypropanoic acidProtein synthesis, Precursor to D-serine, glycine, phospholipids, and sphingolipids.[3][4]Neuroprotection, Cancer metabolism, Neurological disorders.
D-Serine (R)-2-amino-3-hydroxypropanoic acidCo-agonist of the N-methyl-D-aspartate (NMDA) receptor.Neurotransmission, Schizophrenia, Alzheimer's disease, Epilepsy.
O-Phospho-L-serine 2-amino-3-(phosphonooxy)propanoic acidKey intermediate in L-serine biosynthesis, Post-translational modification of proteins.Signal transduction, Cancer biology, Kinase activity studies.

Performance Comparison in Experimental Assays

Direct comparative studies across all four serine derivatives in the same experimental assays are limited in publicly available literature. However, by collating data from various sources, we can construct a comparative overview of their activities.

Enzymatic Inhibition

This compound and its derivatives have been notably investigated as inhibitors of Aminopeptidase N (APN/CD13), a zinc-dependent metalloprotease overexpressed in many cancers and involved in tumor invasion, metastasis, and angiogenesis.

Table 1: Aminopeptidase N (APN/CD13) Inhibitory Activity of this compound Derivatives

CompoundStructureIC50 (µM) vs APN
Bestatin (positive control)7.3
This compound derivative 14b 12.2
This compound 563

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

In contrast, L-serine, D-serine, and phosphoserine are not typically characterized as direct inhibitors of APN. L-serine can act as a feedback inhibitor of 3-phosphoglycerate dehydrogenase, a key enzyme in its own biosynthesis pathway.

Cellular Proliferation and Cytotoxicity

The impact of serine derivatives on cell proliferation is highly context-dependent, particularly in cancer research where serine metabolism is often dysregulated.

Table 2: Effects of Serine Derivatives on Cell Proliferation

DerivativeEffect on Cancer Cell ProliferationExperimental Context
This compound Derivatives Antiproliferative activity against various human cancer cell lines.In vitro studies on cell lines such as THP-1, MCF-7, and DU-145.
L-Serine Can promote proliferation in serine-addicted cancers but its deprivation can inhibit growth.In vitro and in vivo studies in melanoma and breast cancer models.
D-Serine Can be neurotoxic at high concentrations through over-activation of NMDA receptors.Studies in organotypic hippocampal slices.
O-Phospho-L-serine Not typically studied for direct effects on cell proliferation, but crucial for the synthesis of L-serine which supports proliferation.Metabolic studies in various cell lines.
Receptor Modulation

D-serine is a well-established co-agonist of the NMDA receptor, a critical channel for synaptic plasticity and memory formation.

Table 3: Interaction of Serine Derivatives with the NMDA Receptor

DerivativeRole at NMDA ReceptorPotency (EC50)
This compound No reported direct activity.-
L-Serine Precursor to D-serine. No direct co-agonist activity.-
D-Serine Co-agonist at the glycine site.~1 µM
O-Phospho-L-serine No reported direct activity.-

Signaling Pathways

The signaling pathways initiated by these serine derivatives are distinct, reflecting their unique biological targets.

This compound Signaling

This compound's known signaling interactions are primarily through its modulation of the GABA transporter GAT3 and inhibition of Aminopeptidase N.

L_Isoserine_Signaling cluster_gat3 GAT3 Modulation cluster_apn APN Inhibition L-Isoserine_GAT3 This compound GAT3 GAT3 Transporter L-Isoserine_GAT3->GAT3 Substrate GABA_Uptake Decreased GABA Uptake GAT3->GABA_Uptake Tonic_Inhibition Increased Tonic GABA Inhibition GABA_Uptake->Tonic_Inhibition Neuronal_Plasticity Modulation of Neuronal Plasticity Tonic_Inhibition->Neuronal_Plasticity L-Isoserine_APN This compound APN Aminopeptidase N (CD13) L-Isoserine_APN->APN Inhibitor Peptide_Cleavage Inhibition of Peptide Cleavage Angiogenesis Anti-Angiogenesis Peptide_Cleavage->Angiogenesis Tumor_Invasion Anti-Tumor Invasion Peptide_Cleavage->Tumor_Invasion

Caption: this compound signaling pathways.

L-Serine Metabolic and Signaling Pathways

L-serine sits at a crucial metabolic crossroads, feeding into numerous biosynthetic pathways.

L_Serine_Metabolism cluster_products Biosynthetic Products Glucose Glucose 3_PG 3-Phosphoglycerate Glucose->3_PG PHGDH PHGDH 3_PG->PHGDH 3_PHP 3-Phosphohydroxypyruvate PHGDH->3_PHP PSAT1 PSAT1 3_PHP->PSAT1 Phosphoserine O-Phospho-L-serine PSAT1->Phosphoserine PSP PSP Phosphoserine->PSP L_Serine L-Serine PSP->L_Serine Proteins Proteins L_Serine->Proteins Glycine Glycine L_Serine->Glycine D_Serine D-Serine L_Serine->D_Serine Serine Racemase Sphingolipids Sphingolipids L_Serine->Sphingolipids Phospholipids Phospholipids L_Serine->Phospholipids

Caption: L-Serine biosynthesis and metabolic fate.

D-Serine and NMDA Receptor Signaling

D-serine's primary role is the modulation of glutamatergic neurotransmission through the NMDA receptor.

D_Serine_NMDA_Signaling D_Serine D-Serine NMDAR NMDA Receptor D_Serine->NMDAR Co-agonist Glutamate Glutamate Glutamate->NMDAR Agonist Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Activation Downstream_Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Downstream_Signaling->Synaptic_Plasticity Learning_Memory Learning & Memory Synaptic_Plasticity->Learning_Memory

Caption: D-Serine signaling at the NMDA receptor.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments cited in this guide.

Aminopeptidase N (APN/CD13) Inhibition Assay

This assay quantifies the inhibitory effect of a compound on APN activity.

APN_Inhibition_Workflow Start Start Prepare_Reagents Prepare APN enzyme, L-leucine-p-nitroanilide (substrate), and test compounds (e.g., this compound derivatives) Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate APN enzyme with various concentrations of the test compound Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Initiate reaction by adding the substrate Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Measure_Absorbance Measure absorbance at 405 nm (detects p-nitroaniline product) Incubate_Reaction->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for APN inhibition assay.

Protocol Steps:

  • Reagent Preparation: Prepare solutions of purified APN enzyme, the chromogenic substrate L-leucine-p-nitroanilide, and the test inhibitor (e.g., this compound derivatives) at various concentrations in an appropriate buffer (e.g., 50 mM PBS, pH 7.2).

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the APN enzyme solution to wells containing different concentrations of the test inhibitor. Include a positive control (e.g., bestatin) and a negative control (no inhibitor). Incubate for a short period (e.g., 5 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the L-leucine-p-nitroanilide substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the wells at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline produced, which indicates enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.

Protocol Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the serine derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control to determine the effect of the compound on cell proliferation.

NMDA Receptor Activity Assay (Electrophysiology)

Patch-clamp electrophysiology is a gold-standard technique to measure the activity of ion channels like the NMDA receptor.

Protocol Steps:

  • Cell/Slice Preparation: Prepare primary neuronal cultures or acute brain slices containing neurons that express NMDA receptors.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a neuron.

  • Drug Application: Perfuse the cell with a solution containing glutamate and varying concentrations of the co-agonist to be tested (e.g., D-serine).

  • Current Measurement: Measure the NMDA receptor-mediated currents in response to the application of the agonists.

  • Data Analysis: Plot the current amplitude against the concentration of the co-agonist to determine the EC50 value, which represents the concentration required to elicit a half-maximal response.

Conclusion

The family of serine derivatives presents a diverse landscape of biological activity. L-serine is a fundamental building block with emerging therapeutic applications in neuroprotection. D-serine is a key neuromodulator, essential for synaptic plasticity. O-phospho-L-serine is a critical intermediate in both metabolism and cellular signaling. This compound, while less explored, shows significant promise as a targeted inhibitor of enzymes like APN, opening new avenues for cancer therapy, and as a modulator of neurotransmitter transporters, suggesting its potential in treating neurological conditions. Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic windows of these intriguing molecules.

References

A Head-to-Head Comparison of L-Isoserine and D-Serine in Neurotransmission

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-Isoserine and D-Serine, focusing on their distinct roles in neurotransmission, supported by experimental data. While both are isomers of serine, their effects on the central nervous system are mediated through different mechanisms and target receptors.

Executive Summary

D-Serine is a well-established endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in excitatory neurotransmission, synaptic plasticity, and learning and memory.[1][2] It binds to the glycine binding site on the GluN1 subunit of the NMDA receptor, facilitating its activation by glutamate.[3] In contrast, the available scientific literature does not support a direct role for this compound as a modulator of the NMDA receptor. Instead, this compound has been identified as a substrate for the GABA transporter GAT3, suggesting a role in the regulation of inhibitory neurotransmission.[4][5] This guide will delve into the distinct molecular mechanisms, metabolic pathways, and functional roles of these two serine isomers.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and D-Serine at their respective primary molecular targets.

Table 1: this compound Interaction with GABA Transporter 3 (GAT3)

ParameterValueSpeciesAssay MethodReference
IC50 38.2 µMMouse[3H]GABA uptake assay

Table 2: D-Serine Interaction with the NMDA Receptor and Related Enzymes

ParameterValueTargetSpeciesAssay MethodReference
Potency More potent than glycineNMDA Receptor (glycine site)---Electrophysiology
Km 0.1 mMD-serine deaminase (DsdA)---Enzyme kinetics

Signaling Pathways and Metabolic Networks

D-Serine Signaling Pathway at the NMDA Receptor

D-Serine acts as a critical co-agonist at the NMDA receptor. For the receptor to be activated, both glutamate and a co-agonist (either D-serine or glycine) must bind to their respective sites on the GluN2 and GluN1 subunits. This binding event, coupled with depolarization of the postsynaptic membrane to relieve magnesium block, allows for the influx of calcium ions, triggering downstream signaling cascades essential for synaptic plasticity.

D_Serine_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Density Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 D_Serine D-Serine D_Serine->NMDA_Receptor Binds to GluN1 Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates

D-Serine as a co-agonist in NMDA receptor activation.
Metabolic Pathways of D-Serine and this compound

D-Serine is synthesized from L-Serine by the enzyme serine racemase. The "serine shuttle" hypothesis suggests that L-serine is produced in astrocytes and then transported to neurons for conversion to D-serine. D-serine is primarily degraded by the enzyme D-amino acid oxidase. The metabolic pathway of this compound in the brain is less understood, though its interaction with GAT3 suggests a role in GABAergic neurotransmission.

Metabolic_Pathways cluster_astrocyte Astrocyte cluster_neuron Neuron cluster_inhibitory Inhibitory Synapse L_Serine_Astrocyte L-Serine (from glycolysis) L_Serine_Neuron L-Serine L_Serine_Astrocyte->L_Serine_Neuron Serine Shuttle Serine_Racemase Serine Racemase L_Serine_Neuron->Serine_Racemase D_Serine_Neuron D-Serine DAAO D-amino acid oxidase D_Serine_Neuron->DAAO Degradation Serine_Racemase->D_Serine_Neuron Synthesis Pyruvate Pyruvate DAAO->Pyruvate L_Isoserine This compound GAT3 GAT3 L_Isoserine->GAT3 Substrate GABA_uptake GABA Reuptake GAT3->GABA_uptake Mediates

Metabolic pathways of D-Serine and this compound.

Experimental Protocols

Radioligand Binding Assay for the NMDA Receptor Glycine Site

This protocol is adapted from methodologies used to assess binding to the NMDA receptor co-agonist site.

Objective: To determine the binding affinity of a test compound (e.g., D-Serine) for the glycine binding site on the NMDA receptor.

Materials:

  • [3H]MDL 105,519 or other suitable radioligand for the glycine site

  • Rat brain cortical membranes

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Test compound (D-Serine) and non-labeled ligand for non-specific binding (e.g., unlabeled MDL 105,519)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of unlabeled ligand).

  • Incubation: Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Rat Brain Membranes start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Workflow for NMDA receptor binding assay.
Serine Racemase Activity Assay

This protocol is based on established methods for measuring the enzymatic activity of serine racemase.

Objective: To quantify the rate of D-Serine synthesis from L-Serine by serine racemase.

Materials:

  • Purified serine racemase or tissue homogenate containing the enzyme

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • L-Serine (substrate)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • D-amino acid oxidase (for coupled assay)

  • Horseradish peroxidase and a suitable chromogenic or fluorogenic substrate

  • Spectrophotometer or fluorometer

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, PLP, and the enzyme source.

  • Initiate Reaction: Start the reaction by adding a known concentration of L-Serine.

  • Incubation: Incubate at 37°C for a defined period.

  • Detection of D-Serine:

    • Direct Method (HPLC): Stop the reaction (e.g., with trichloroacetic acid) and quantify the amount of D-Serine produced using chiral high-performance liquid chromatography (HPLC).

    • Coupled Enzyme Assay: In a continuous assay, include D-amino acid oxidase and horseradish peroxidase in the reaction mixture. The D-Serine produced is immediately oxidized, generating hydrogen peroxide, which is then used by peroxidase to oxidize a substrate, leading to a measurable colorimetric or fluorescent signal.

  • Data Analysis: Calculate the rate of D-Serine formation based on the amount produced over time.

Serine_Racemase_Assay cluster_detection Detection Method start Start setup Prepare Reaction Mixture (Enzyme, Buffer, PLP) start->setup initiate Add L-Serine to Initiate Reaction setup->initiate incubate Incubate at 37°C initiate->incubate hplc HPLC Analysis incubate->hplc Direct coupled Coupled Enzyme Assay incubate->coupled Indirect analyze Calculate Rate of D-Serine Formation hplc->analyze coupled->analyze end End analyze->end

Workflow for Serine Racemase activity assay.
Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents

This protocol outlines the general procedure for recording NMDA receptor-mediated currents from cultured neurons.

Objective: To measure the electrophysiological response of NMDA receptors to agonist application.

Materials:

  • Cultured neurons

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass pipettes

  • External solution (e.g., artificial cerebrospinal fluid) containing glutamate and a co-agonist (D-Serine or glycine)

  • Internal solution for the patch pipette

  • Pharmacological agents (e.g., tetrodotoxin to block voltage-gated sodium channels, and AMPA/kainate receptor antagonists)

Procedure:

  • Cell Preparation: Plate neurons on coverslips for recording.

  • Pipette Preparation: Pull glass pipettes to a suitable resistance (e.g., 3-7 MΩ) and fill with internal solution.

  • Obtaining a Seal: Under visual guidance, approach a neuron with the patch pipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell's membrane potential at a holding potential (e.g., -70 mV) to record excitatory postsynaptic currents (EPSCs). To isolate NMDA receptor currents, the holding potential can be depolarized (e.g., +40 mV) to relieve the magnesium block, or experiments can be performed in magnesium-free external solution.

  • Drug Application: Apply glutamate and the co-agonist to the cell using a perfusion system.

  • Data Acquisition and Analysis: Record the resulting currents and analyze their amplitude, kinetics, and other properties.

Patch_Clamp_Workflow start Start prep Prepare Cultured Neurons and Patch Pipette start->prep seal Form Gigaohm Seal on Neuron prep->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell v_clamp Voltage Clamp Cell whole_cell->v_clamp apply_agonist Apply Glutamate and Co-agonist v_clamp->apply_agonist record Record NMDA Receptor Currents apply_agonist->record analyze Analyze Current Properties record->analyze end End analyze->end

References

L-Isoserine Peptides as Aminopeptidase N Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of L-isoserine dipeptides and tripeptides as inhibitors of Aminopeptidase N (APN/CD13), a critical enzyme implicated in cancer progression. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate an objective evaluation of these two classes of compounds.

Comparative Biological Efficacy

This compound derivatives have emerged as a promising class of APN inhibitors. Research has progressed from dipeptide to tripeptide structures in an effort to optimize inhibitory activity. The following table summarizes the in vitro efficacy of representative this compound di- and tripeptides against Aminopeptidase N, with this compound and the well-characterized inhibitor Bestatin provided as reference points.

Compound ClassSpecific DerivativePeptide LengthTarget EnzymeIC50 (µM)Reference CompoundIC50 of Reference (µM)
This compound (Parent Compound)--Aminopeptidase N563--
This compound DipeptideCompound 14b2Aminopeptidase N12.2Bestatin7.3
This compound TripeptideCompound 16l3Aminopeptidase N2.51 ± 0.2Bestatin6.25 ± 0.4
This compound TripeptideCompound 16h3Aminopeptidase N~BestatinBestatin6.25 ± 0.4
This compound TripeptideCompound 16i3Aminopeptidase N~BestatinBestatin6.25 ± 0.4
This compound TripeptideCompound 16g3Aminopeptidase N~BestatinBestatin6.25 ± 0.4
This compound TripeptideCompound 16n3Aminopeptidase N~BestatinBestatin6.25 ± 0.4

Table 1: In vitro inhibitory activity of this compound derivatives against Aminopeptidase N.[1][2][3][4][5]

The data indicates that extending the peptide chain from a dipeptide to a tripeptide can significantly enhance the inhibitory potency against APN. Notably, the this compound tripeptide derivative 16l demonstrates a considerably lower IC50 value compared to the dipeptide 14b, and is even more potent than the reference inhibitor Bestatin. This suggests that the additional amino acid residue in the tripeptide structure likely facilitates more favorable interactions within the active site of the APN enzyme.

Experimental Protocols

The determination of the biological efficacy of these this compound peptides relies on robust and standardized experimental protocols. The following section details the methodology for the in vitro Aminopeptidase N inhibition assay used to generate the comparative data.

In Vitro Aminopeptidase N (APN) Inhibition Assay

This assay quantifies the inhibitory potential of a compound by measuring the enzymatic activity of APN in its presence.

Materials:

  • Enzyme: Microsomal aminopeptidase from porcine kidney

  • Substrate: L-Leu-p-nitroanilide

  • Buffer: 50 mM Phosphate Buffered Saline (PBS), pH 7.2

  • Test Compounds: this compound dipeptide and tripeptide derivatives

  • Reference Compound: Bestatin

  • Instrumentation: UV-Vis spectrophotometer or microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in the assay buffer.

    • Prepare a stock solution of the substrate, L-Leu-p-nitroanilide.

    • Prepare serial dilutions of the test compounds and the reference compound (Bestatin) in the assay buffer. Ensure the final pH of the inhibitor solutions is neutralized to 7.5.

  • Assay Protocol:

    • In a suitable reaction vessel (e.g., a 96-well plate), add the enzyme solution.

    • Add varying concentrations of the test inhibitors or the reference compound to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 5-10 minutes) at 37°C to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate, L-Leu-p-nitroanilide, to all wells.

    • Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).

  • Measurement:

    • The hydrolysis of L-Leu-p-nitroanilide by APN releases p-nitroaniline, a chromogenic product.

    • Measure the absorbance of the solution at 405 nm using a spectrophotometer or microplate reader. The increase in absorbance is directly proportional to the enzymatic activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%, by fitting the data to a suitable dose-response curve.

Visualizing Key Processes

To further elucidate the context and methodology, the following diagrams, generated using Graphviz, illustrate the role of APN in cancer progression and the general workflow for screening potential inhibitors.

APN_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Tumor Cell ECM Extracellular Matrix (ECM) APN Aminopeptidase N (APN/CD13) ECM->APN Degradation ActiveGrowthFactors Active Growth Factors APN->ActiveGrowthFactors Cleavage GrowthFactors Inactive Growth Factors GrowthFactors->APN Signaling Intracellular Signaling ActiveGrowthFactors->Signaling Proliferation Cell Proliferation, Invasion, Angiogenesis Signaling->Proliferation

Role of APN in Tumor Progression.

APN_Inhibitor_Screening_Workflow Start Start: Synthesize this compound Dipeptide & Tripeptide Library Assay In Vitro APN Inhibition Assay Start->Assay Data Measure Enzyme Activity (Absorbance at 405 nm) Assay->Data Analysis Calculate % Inhibition and Determine IC50 Values Data->Analysis Comparison Compare IC50 of Dipeptides vs. Tripeptides Analysis->Comparison Lead Identify Lead Compounds with Highest Potency Comparison->Lead End End: Further Preclinical Development Lead->End

Workflow for Screening APN Inhibitors.

References

L-Isoserine Derivatives as Aminopeptidase N Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of various L-isoserine derivatives as inhibitors of Aminopeptidase N (APN/CD13), a key target in cancer therapy. This document summarizes quantitative inhibitory data, details experimental methodologies, and visualizes key concepts to facilitate further research and development in this area.

This compound has emerged as a promising scaffold for the design of potent and selective inhibitors of Aminopeptidase N (APN), a cell-surface metalloprotease overexpressed in many cancer types and involved in tumor invasion, metastasis, and angiogenesis.[1][2][3] This guide focuses on di- and tripeptide derivatives of this compound and elucidates the structural modifications that enhance their inhibitory activity against APN.

Comparative Inhibitory Activity of this compound Derivatives

The inhibitory potential of synthesized this compound dipeptide and tripeptide derivatives against APN is presented below. The data highlights the impact of different amino acid substitutions on the half-maximal inhibitory concentration (IC50).

Compound IDStructure (Modification on this compound)APN IC50 (µM)Reference
This compound -563[1][3]
Bestatin (Positive Control)7.3
14b L-Isoseryl-L-phenylalanyl-L-leucine12.2
16g L-Isoseryl-L-phenylglycyl-L-phenylalanineSimilar to Bestatin
16h L-Isoseryl-L-phenylglycyl-L-homophenylalanineSimilar to Bestatin
16i L-Isoseryl-L-phenylglycyl-L-leucineSimilar to Bestatin
16l L-Isoseryl-L-phenylglycyl-L-tryptophan2.51 ± 0.2
16n L-Isoseryl-L-phenylglycyl-L-naphthylalanineSimilar to Bestatin

Structure-Activity Relationship (SAR) Insights

The SAR studies reveal several key insights into the design of potent this compound-based APN inhibitors:

  • Peptide Extension: The incorporation of amino acids to the this compound scaffold significantly enhances its inhibitory activity against APN. This compound itself has a modest IC50 value of 563 µM, which is substantially improved upon forming dipeptides and tripeptides.

  • Hydrophobic Interactions: The substitution of the L-leucine residue in the lead compound 14b with various amino acids or organic amines that can interact with the hydrophobic pocket of APN is a key strategy for improving potency.

  • Terminal Carboxylate Group: A free terminal carboxylate group appears to be beneficial for activity, potentially by enhancing hydrogen bond interactions with the active site of APN.

  • Tripeptide Advantage: Tripeptide derivatives, particularly compound 16l , have demonstrated more potent inhibitory activity against APN than the lead dipeptide derivatives and even the positive control, Bestatin.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_outcome Result L_Isoserine This compound Scaffold (Weak APN Inhibition) Peptide_Coupling Couple with Amino Acids L_Isoserine->Peptide_Coupling Leads to Hydrophobic_Group Introduce Hydrophobic Side Chains (e.g., Trp, Phe) Peptide_Coupling->Hydrophobic_Group Allows for Free_Carboxylate Maintain Free C-Terminal Carboxylate Peptide_Coupling->Free_Carboxylate Requires Potent_Inhibition Potent APN Inhibitors (e.g., Compound 16l) Hydrophobic_Group->Potent_Inhibition Free_Carboxylate->Potent_Inhibition

Caption: Logical flow of the structure-activity relationship for this compound derivatives.

Experimental Protocols

The following section details the methodologies used for the synthesis and biological evaluation of the this compound derivatives.

General Synthesis of this compound Tripeptide Derivatives

The synthesis of the this compound tripeptide derivatives generally follows a multi-step process involving the protection of the amino group of this compound, followed by coupling with different amino acids, and subsequent deprotection.

Synthesis_Workflow start This compound step1 Protect Amino Group (e.g., with Boc anhydride) start->step1 step2 Couple with First Amino Acid (e.g., L-phenylglycine) step1->step2 step3 Couple with Second Amino Acid (e.g., L-tryptophan) step2->step3 step4 Deprotect Amino Group (e.g., with HCl) step3->step4 end Final this compound Tripeptide Derivative step4->end

Caption: General workflow for the synthesis of this compound tripeptide derivatives.

Detailed Steps:

  • Protection: The starting material, this compound, has its amino group protected, typically with a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions during the coupling steps.

  • First Coupling: The Boc-protected this compound is then coupled with the first amino acid methyl ester using standard peptide coupling reagents.

  • Second Coupling: The resulting dipeptide is then coupled with the second amino acid or amine.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the final tripeptide derivative.

  • Purification: The final compounds are purified by methods such as flash chromatography.

Aminopeptidase N (APN) Inhibition Assay

The in vitro inhibitory activity of the synthesized this compound derivatives against APN is determined using a colorimetric assay.

Materials:

  • Aminopeptidase N (porcine kidney)

  • L-leucine-p-nitroanilide (substrate)

  • Tris-HCl buffer

  • Synthesized this compound derivatives

  • Bestatin (positive control)

  • 96-well microplate reader

Procedure:

  • A solution of APN in Tris-HCl buffer is prepared.

  • The synthesized compounds (inhibitors) are dissolved, typically in DMSO, and then diluted to various concentrations.

  • In a 96-well plate, the APN solution is pre-incubated with the inhibitor solutions (or vehicle control) for a specified time at a controlled temperature.

  • The substrate, L-leucine-p-nitroanilide, is added to each well to initiate the enzymatic reaction.

  • The absorbance is measured at a specific wavelength (e.g., 405 nm) at different time points to monitor the production of p-nitroaniline.

  • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curves.

Conclusion

The structure-activity relationship studies of this compound derivatives have demonstrated that extending the this compound scaffold into di- and tripeptides is a highly effective strategy for developing potent inhibitors of Aminopeptidase N. Specifically, the introduction of hydrophobic amino acid residues and the maintenance of a free C-terminal carboxylate group are critical for high inhibitory activity. The tripeptide derivative 16l (L-Isoseryl-L-phenylglycyl-L-tryptophan) has been identified as a particularly promising lead compound, exhibiting greater potency than the established APN inhibitor, Bestatin. These findings provide a strong foundation for the rational design and optimization of novel this compound-based anticancer agents targeting APN.

References

Confirming the Molecular Weight of L-Isoserine via Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry techniques for the confirmation of the molecular weight of L-Isoserine, a crucial step in quality control and research applications. We present a detailed experimental protocol and comparative data to assist researchers in selecting the appropriate methodology.

Introduction

This compound is an isomer of the amino acid L-serine, and accurate determination of its molecular weight is fundamental for its identification and characterization in various scientific contexts. Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, making it an ideal method for this purpose. This guide will compare two common mass spectrometry approaches: High-Resolution Mass Spectrometry (HRMS) and standard nominal mass spectrometry.

Theoretical Molecular Weight

The theoretical molecular weight of this compound (formula C₃H₇NO₃) is 105.09 g/mol .[1][2][3] This value serves as the benchmark for experimental confirmation.

Experimental Workflow & Signaling Pathway

The general workflow for confirming the molecular weight of this compound via mass spectrometry is depicted below. This process involves sample preparation, introduction into the mass spectrometer, ionization, mass analysis, and data interpretation.

Mass Spectrometry Workflow for this compound cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis a Weigh this compound Standard b Dissolve in Appropriate Solvent (e.g., Water/Methanol) a->b c Infusion/Injection into Mass Spectrometer b->c d Ionization (e.g., ESI) c->d e Mass Analyzer (e.g., TOF, Orbitrap) d->e f Detector e->f g Generate Mass Spectrum f->g h Compare Experimental m/z to Theoretical Mass g->h

Caption: Experimental workflow for this compound molecular weight confirmation.

Experimental Protocol

A detailed protocol for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS) is provided below.

Objective: To confirm the molecular weight of this compound using High-Resolution Mass Spectrometry.

Materials:

  • This compound standard (≥98% purity)

  • HPLC-grade water

  • HPLC-grade methanol

  • 0.1% Formic acid in water (mobile phase A)

  • 0.1% Formic acid in methanol (mobile phase B)

  • Calibrated high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the this compound in 1 mL of a 50:50 mixture of HPLC-grade water and methanol to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the same solvent to a final concentration of 10 µg/mL.

  • Instrumentation Setup:

    • The mass spectrometer can be operated in either direct infusion or coupled with a liquid chromatography (LC) system.

    • Direct Infusion: Infuse the prepared 10 µg/mL this compound solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • LC-MS: Inject 1-5 µL of the prepared solution onto a C18 column. A typical gradient could be 5% to 95% mobile phase B over 5 minutes.

    • Set the ESI source to positive ion mode.

    • Typical ESI source parameters:

      • Capillary voltage: 3.5 kV

      • Cone voltage: 20 V

      • Source temperature: 120°C

      • Desolvation temperature: 350°C

      • Desolvation gas flow: 600 L/hr

    • Acquire data in full scan mode over a mass range of m/z 50-200.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum for this compound.

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Compare the experimentally observed m/z value with the theoretical m/z of the protonated this compound.

Comparative Data

The expected results from different mass spectrometry techniques are summarized below. High-resolution instruments provide significantly higher mass accuracy.

ParameterNominal Mass Spectrometry (e.g., Single Quadrupole)High-Resolution Mass Spectrometry (e.g., TOF, Orbitrap)
Theoretical Mass [M] 105.09105.0426
Expected Ion [M+H]⁺[M+H]⁺
Theoretical m/z [M+H]⁺ 106.1106.0504
Expected m/z 106.1 ± 0.1106.0504 ± 0.0005
Mass Accuracy LowHigh (<5 ppm)
Confidence in ID ModerateHigh

Conclusion

Both nominal mass and high-resolution mass spectrometry can be utilized to confirm the molecular weight of this compound. However, for unambiguous identification and to meet stringent quality standards in research and drug development, the use of high-resolution mass spectrometry is strongly recommended due to its superior mass accuracy. The provided protocol offers a robust starting point for the successful analysis of this compound.

References

A Comparative Study of L-Isoserine and its Enantiomer in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of L-isoserine and its enantiomer, D-isoserine. While research has illuminated specific molecular targets and pathways for this compound, data on D-isoserine remains limited, presenting a significant gap in our understanding of its potential biological roles. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to offer a clear perspective on the current state of knowledge for these two stereoisomers.

Introduction to L- and D-Amino Acids in Biological Systems

In nature, the vast majority of amino acids incorporated into proteins are in the L-configuration. This stereochemical preference is a fundamental characteristic of life, with enzymes in the ribosomal machinery specifically recognizing and utilizing L-amino acids. While less common, D-amino acids are not absent from the biological landscape. They are found in bacterial cell walls, in some peptide antibiotics, and can be generated in mammals through enzymatic activity, playing roles in processes like neurotransmission. The distinct three-dimensional arrangement of L- and D-enantiomers dictates their interactions with chiral biological molecules such as enzymes and receptors, often leading to significantly different biological effects. Isoserine, a structural isomer of serine, also exists in L- and D-forms, and understanding their comparative biology is crucial for potential therapeutic applications.

This compound: A Modulator of GABAergic and Peptidergic Systems

This compound has been identified as a bioactive molecule with specific targets in the central nervous system and in cancer-related enzymatic pathways.

GABA Transporter 3 (GAT3) Substrate:

This compound acts as a substrate for the glial GABA transporter GAT3.[1] By interacting with GAT3, this compound can influence the uptake of the inhibitory neurotransmitter GABA.[2] Studies have shown that chronic administration of this compound can lead to a lasting increase in the expression of GAT3 in peri-infarct regions following a stroke.[3] This upregulation of GAT3 is hypothesized to enhance GABA uptake, thereby dampening tonic inhibition and promoting functional recovery.[2]

Aminopeptidase N (APN/CD13) Inhibitor:

This compound has been shown to inhibit aminopeptidase N (APN), a zinc-dependent metalloprotease often overexpressed on the surface of tumor cells.[4] APN plays a role in tumor invasion, angiogenesis, and metastasis by cleaving various signaling peptides. The inhibitory activity of this compound on APN suggests its potential as a lead compound for the development of novel anticancer agents.

D-Isoserine: An Enantiomer with Limited Characterization

Information regarding the biological activity of D-isoserine is sparse in currently available scientific literature. It has been described as a structural analog of L-serine and has been reported to inhibit bacterial tyrosine kinases. Furthermore, it has been a subject of investigation for potential anti-inflammatory properties. However, specific quantitative data, such as IC50 values for these activities, and detailed mechanistic studies are not publicly available. This lack of data prevents a direct and comprehensive comparison with its L-enantiomer.

Quantitative Data Comparison

The following table summarizes the available quantitative data for the biological activities of this compound. A corresponding entry for D-isoserine is included to highlight the current data gap.

EnantiomerBiological TargetActivityQuantitative Data (IC50)Reference
This compoundAminopeptidase N (APN)Inhibition563 µM
This compoundGABA Transporter 3 (GAT3)SubstrateNot Reported
D-IsoserineBacterial Tyrosine KinaseInhibition (Reported)Data Not Available
D-IsoserineInflammatory PathwaysAnti-inflammatory (Investigated)Data Not Available

Experimental Protocols

In Vitro Aminopeptidase N (APN) Inhibition Assay for this compound

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against APN.

Materials:

  • This compound

  • Porcine kidney microsomal aminopeptidase N (Sigma-Aldrich)

  • L-Leucine-p-nitroanilide (substrate)

  • 50 mM Phosphate Buffered Saline (PBS), pH 7.2

  • 0.1 M HCl and 0.1 M NaOH

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in the assay buffer (50 mM PBS, pH 7.2).

  • Neutralize the pH of the inhibitor solution to 7.5 by adding 0.1 M HCl or 0.1 M NaOH.

  • Prepare a series of dilutions of the this compound solution in the assay buffer.

  • In a 96-well plate or cuvettes, add the APN enzyme solution.

  • Add the different concentrations of this compound to the wells/cuvettes containing the enzyme.

  • Pre-incubate the enzyme and inhibitor mixture at 37°C.

  • Initiate the enzymatic reaction by adding the substrate, L-leucine-p-nitroanilide.

  • Monitor the hydrolysis of the substrate by measuring the change in absorbance at 405 nm over time using a UV-Vis spectrophotometer.

  • The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

  • The IC50 value is determined by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Generalized Bacterial Tyrosine Kinase Inhibition Assay

Objective: To assess the inhibitory potential of a test compound (e.g., D-isoserine) against a bacterial tyrosine kinase.

Materials:

  • Purified bacterial tyrosine kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Test compound (D-isoserine)

  • Detection reagent (e.g., phosphotyrosine-specific antibody)

  • Plate reader for detection (e.g., fluorescence, luminescence)

Procedure:

  • In a microplate, combine the bacterial tyrosine kinase, its peptide substrate, and the kinase reaction buffer.

  • Add various concentrations of the test compound (D-isoserine) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature for a defined period to allow for phosphorylation of the substrate.

  • Stop the reaction using a suitable quenching agent (e.g., EDTA).

  • Add the detection reagent, which specifically recognizes the phosphorylated substrate.

  • Measure the signal using a plate reader. The signal intensity will be inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Generalized In Vitro Anti-inflammatory Assay (e.g., LPS-induced cytokine release in macrophages)

Objective: To evaluate the anti-inflammatory effects of a test compound (e.g., D-isoserine) by measuring its ability to suppress the release of pro-inflammatory cytokines from stimulated immune cells.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test compound (D-isoserine)

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

  • Cell viability assay kit (e.g., MTT)

Procedure:

  • Culture macrophage cells in a 96-well plate until they reach the desired confluence.

  • Treat the cells with various non-toxic concentrations of the test compound (D-isoserine) for a specified pre-incubation period. (Determine non-toxic concentrations beforehand using a cell viability assay).

  • Stimulate the cells with LPS to induce an inflammatory response. Include a vehicle control (no LPS, no compound) and a positive control (LPS, no compound).

  • Incubate the cells for a period sufficient to allow for cytokine production and release (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • A reduction in the levels of pro-inflammatory cytokines in the presence of the test compound indicates anti-inflammatory activity.

Signaling Pathway and Experimental Workflow Diagrams

L_Isoserine_GAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Astrocyte Membrane cluster_intracellular Astrocyte Cytoplasm GABA_ext GABA GAT3 GAT3 Transporter GABA_ext->GAT3 Transport L_Isoserine This compound L_Isoserine->GAT3 Substrate Increased_GAT3_Expression Increased GAT3 Expression L_Isoserine->Increased_GAT3_Expression Chronic Administration GABA_int GABA GAT3->GABA_int Dampened_Tonic_Inhibition Dampened Tonic Inhibition GABA_int->Dampened_Tonic_Inhibition Leads to Increased_GAT3_Expression->GAT3 Functional_Recovery Promotes Functional Recovery Dampened_Tonic_Inhibition->Functional_Recovery APN_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Tumor Cell Membrane cluster_intracellular Tumor Cell Bioactive_Peptide Bioactive Peptides (e.g., Angiogenic Factors) APN Aminopeptidase N (APN/CD13) Bioactive_Peptide->APN Cleavage Signaling_Cascade Pro-tumorigenic Signaling Cascade Bioactive_Peptide->Signaling_Cascade Activation Inactive_Fragment Inactive Fragments APN->Inactive_Fragment Tumor_Progression Tumor Progression (Angiogenesis, Invasion) Signaling_Cascade->Tumor_Progression L_Isoserine This compound L_Isoserine->APN

References

A Comparative Guide to the Anti-Proliferative Activity of L-Isoserine Compounds in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative performance of L-isoserine compounds and their derivatives against various cancer cell lines. The data presented is compiled from multiple studies to offer a comprehensive overview of their potential as anti-cancer agents. We compare their activity with other known aminopeptidase inhibitors and a standard chemotherapeutic drug, providing supporting experimental data and detailed methodologies.

Comparative Anti-Proliferative Activity

The anti-proliferative activity of this compound derivatives, which primarily target Aminopeptidase N (APN/CD13), is compared with other APN inhibitors, Bestatin and Tosedostat, and the widely used chemotherapeutic agent, Doxorubicin. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as incubation times and specific assay protocols.

CompoundCancer Cell LineIC50 (µM)Reference / Notes
This compound Derivatives
Compound 14bHuman CancerPotent ActivityA dipeptide derivative, showed potent anti-proliferative activity. Specific cell line and IC50 not detailed.
Compound 16lA549 (Lung)Similar to BestatinA tripeptide derivative.
MDA-MB-231 (Breast)Similar to Bestatin
HL-60 (Leukemia)Similar to Bestatin
K562 (Leukemia)Similar to Bestatin
Alternative APN Inhibitors
BestatinMCF-7 (Breast)2412 ± 373
SKBR3 (Breast)3078 ± 453
HL-60 (Leukemia)~10 (highly sensitive)P39/TSU and U937 also showed high sensitivity.[1]
A549 (Lung)512.9[2]
Tosedostat (CHR-2797)U-937 (Leukemia)0.01[2][3][4]
HL-60 (Leukemia)0.03
KG-1 (Leukemia)0.015
GDM-1 (Leukemia)0.015
Standard Chemotherapy
DoxorubicinMCF-7 (Breast)0.1 - 2.0Range reflects variability across studies.
A549 (Lung)0.5 - 5.0Range reflects variability across studies.
HeLa (Cervical)0.1 - 1.0Range reflects variability across studies.
PC3 (Prostate)8.0
LNCaP (Prostate)0.25

Mechanism of Action: Targeting Aminopeptidase N (APN/CD13)

This compound derivatives exert their anti-proliferative effects primarily through the inhibition of Aminopeptidase N (APN), also known as CD13. APN is a cell-surface metalloprotease that plays a crucial role in tumor cell invasion, angiogenesis, and proliferation. Inhibition of APN by this compound compounds is believed to trigger an "amino acid deprivation response" within the cancer cells. This stress response activates pro-apoptotic signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, and enhances death receptor 4 (DR4)-induced apoptosis, ultimately leading to cancer cell death.

APN_Inhibition_Pathway cluster_cell Cancer Cell cluster_inhibitor APN APN/CD13 AminoAcidDeprivation Amino Acid Deprivation Response APN->AminoAcidDeprivation NFkB_Pathway NF-κB Pathway Activation AminoAcidDeprivation->NFkB_Pathway DR4_Signaling Enhanced DR4 Signaling AminoAcidDeprivation->DR4_Signaling Apoptosis Apoptosis NFkB_Pathway->Apoptosis DR4_Signaling->Apoptosis Isoserine This compound Compounds Isoserine->APN Inhibition

APN/CD13 Inhibition Pathway

Experimental Protocols

Detailed methodologies for key assays used to validate the anti-proliferative activity of this compound compounds are provided below.

Experimental Workflow for Validating Anti-Proliferative Activity

Experimental_Workflow cluster_workflow Experimental Validation Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with This compound Compounds Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cell Viability) Compound_Treatment->MTT_Assay Colony_Formation Colony Formation Assay (Clonogenic Survival) Compound_Treatment->Colony_Formation Annexin_V Annexin V/PI Staining (Apoptosis Assay) Compound_Treatment->Annexin_V Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Colony_Formation->Data_Analysis Annexin_V->Data_Analysis

Experimental Workflow
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound compounds or control substances and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Colony Formation Assay

This in vitro assay measures the ability of a single cell to grow into a colony, assessing the long-term effects of a compound on cell survival and proliferation.

  • Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Compound Treatment: Treat the cells with the this compound compound for a specified duration.

  • Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-2 weeks, allowing colonies to form.

  • Colony Staining: Fix the colonies with methanol and stain with crystal violet (0.5% in methanol).

  • Colony Counting: Count the number of colonies (typically containing >50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and surviving fraction to determine the effect of the compound on clonogenic survival.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Treat cells with the this compound compound for a predetermined time to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

References

Safety Operating Guide

A Guide to the Safe Disposal of L-Isoserine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of L-Isoserine, a crucial component in various research and development applications. Adherence to these guidelines will help mitigate risks and ensure that waste is handled in an environmentally responsible manner.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.

  • Respiratory Protection: In cases of significant dust generation, an N95 (US) or type P1 (EN143) respirator filter is recommended.[1]

  • Protective Clothing: A lab coat should be worn to protect street clothing and skin.

Handle this compound in a well-ventilated area to minimize the potential for inhalation of dust particles.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound should be managed as chemical waste. Do not dispose of this compound in the regular trash or down the drain. The following steps outline the recommended procedure for its proper disposal.

  • Waste Identification and Segregation:

    • Classify all unused, expired, or contaminated this compound as chemical waste.

    • This waste must be segregated from other waste streams, such as general laboratory trash, sharps, and biological waste.

  • Containment:

    • Carefully sweep up solid this compound, avoiding dust formation, and place it into a designated and suitable container for disposal.[2]

    • For solutions containing this compound, use a clearly labeled, leak-proof container.

    • Ensure that the container material is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally appropriate.

  • Labeling:

    • Clearly label the waste container with "Chemical Waste," the full chemical name "this compound," and the approximate quantity.

    • Include the date of waste accumulation to aid in tracking and timely disposal.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of chemical waste.

  • Final Disposal:

    • Arrange for the collection and disposal of the containerized this compound through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • This compound should not be released into the environment.[2]

While this compound is not classified as a hazardous substance under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) or the Superfund Amendments and Reauthorization Act (SARA), there may be specific local, regional, or state reporting requirements for its release.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound for easy reference.

PropertyValue
CAS Number 632-13-3
Molecular Formula C₃H₇NO₃
Molecular Weight 105.09 g/mol
Melting Point 197-198 °C
Storage Class 11 - Combustible Solids
WGK (Water Hazard Class) 3

Experimental Protocols & Methodologies

This section is not applicable as this document provides procedural guidance for disposal rather than detailing experimental use.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical workflow from initial handling to final disposal.

L_Isoserine_Disposal_Workflow cluster_prep Preparation & Handling cluster_containment Containment & Labeling cluster_disposal Storage & Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe sweep Sweep Solid Waste Carefully (Avoid Dust Formation) ppe->sweep containerize Place in a Sealed, Compatible Container sweep->containerize label_waste Label Container: 'Chemical Waste - this compound' containerize->label_waste store Store in Designated Waste Area label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.